2-Bromo-4-(trifluoromethoxy)nitrobenzene
Description
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Properties
IUPAC Name |
2-bromo-1-nitro-4-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO3/c8-5-3-4(15-7(9,10)11)1-2-6(5)12(13)14/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIGJNTZXRXZBQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40652087 | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1003708-31-3 | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1003708-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-1-nitro-4-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40652087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Guide: 2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS 200958-40-3)
[1][2][3][4]
Executive Summary
2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 200958-40-3) is a specialized fluorinated aromatic intermediate critical to modern drug discovery and agrochemical development.[1][2] Characterized by the presence of a lipophilic trifluoromethoxy (–OCF₃) group, a reactive bromine handle, and a reducible nitro group, this compound serves as a versatile scaffold for constructing complex biaryl systems and aniline derivatives.
This guide provides a comprehensive technical analysis of its chemical identity, synthetic pathways, reactivity profile, and handling protocols, designed for researchers requiring high-fidelity data for experimental design.[1]
Part 1: Chemical Identity & Properties[1][5][6]
The unique trifunctional nature of this compound allows for orthogonal functionalization: the bromine atom enables metal-catalyzed cross-coupling, the nitro group provides a gateway to nitrogen-containing heterocycles, and the trifluoromethoxy group enhances metabolic stability and membrane permeability in bioactive molecules.
Table 1: Physicochemical Profile
| Property | Data |
| Chemical Name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene |
| CAS Number | 200958-40-3 |
| Molecular Formula | C₇H₃BrF₃NO₃ |
| Molecular Weight | 286.00 g/mol |
| Appearance | Pale yellow solid or semi-solid |
| Boiling Point | ~224°C (at 760 mmHg) |
| Density | ~1.81 g/cm³ |
| Refractive Index | 1.514 (Predicted) |
| Solubility | Soluble in DCM, Ethyl Acetate, DMSO; Insoluble in Water |
Part 2: Synthetic Pathways[1][6][8]
The industrial and laboratory-scale preparation of this compound predominantly relies on Electrophilic Aromatic Substitution (EAS) .[1] The synthesis strategy must account for the directing effects of the existing substituents on the benzene ring.
Primary Synthetic Route: Bromination of 4-Nitro-(trifluoromethoxy)benzene
The most efficient route involves the bromination of 1-nitro-4-(trifluoromethoxy)benzene.[1]
-
Catalyst/Medium: Sulfuric acid (H₂SO4) or Acetic Acid (AcOH) with Iron(III) bromide (FeBr₃).[1]
-
Mechanistic Logic:
-
The –OCF₃ group is an ortho/para director (due to resonance donation from Oxygen, despite Fluorine's inductive withdrawal).
-
The –NO₂ group is a strong meta director.
-
Regioselectivity: Position 2 is ortho to the –OCF₃ group and meta to the –NO₂ group. Both directing effects reinforce substitution at this position, ensuring high regioselectivity for the 2-bromo isomer.[1]
-
Visualization of Synthesis Logic
Figure 1: Synthetic workflow illustrating the regioselective bromination pathway governed by reinforcing directing groups.
Part 3: Reactivity Profile & Applications
The chemical utility of CAS 200958-40-3 lies in its ability to undergo chemoselective transformations.[1] It serves as a "linchpin" molecule in medicinal chemistry.
Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)
The bromine atom at the C2 position is an excellent handle for Pd-catalyzed cross-coupling reactions.[1]
-
Reaction: Coupling with Aryl Boronic Acids.
-
Conditions: Pd(PPh₃)₄ or Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water, 80-100°C.[1]
-
Outcome: Formation of biaryl ethers retaining the nitro and trifluoromethoxy groups.
-
Significance: This reaction is used to expand the carbon skeleton, often a critical step in building the core pharmacophore of kinase inhibitors.
Nitro Group Reduction
The nitro group at C4 can be selectively reduced to an aniline without affecting the bromine or trifluoromethoxy groups (under controlled conditions).
-
Reagents: Iron powder/NH₄Cl (Bechamp reduction) or SnCl₂/HCl.[1]
-
Note: Catalytic hydrogenation (H₂/Pd-C) must be carefully monitored to avoid debromination (hydrodehalogenation).[1]
-
Product: 2-Bromo-4-amino-1-(trifluoromethoxy)benzene.[1] This aniline is a precursor for amides, ureas, and sulfonamides.
Visualization of Reactivity
Figure 2: Divergent reactivity pathways.[1] The compound allows for selective C-C bond formation or functional group interconversion.
Part 4: Handling & Safety Protocol
As a halogenated nitroaromatic, this compound requires strict adherence to safety protocols to prevent exposure and environmental contamination.[5]
Hazard Identification (GHS Classification)
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
Handling Procedures
-
Engineering Controls: Always handle within a certified chemical fume hood to mitigate inhalation of dust or vapors.
-
PPE: Nitrile gloves (double-gloving recommended for solutions), safety goggles, and a lab coat.[1]
-
Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) if possible, although the compound is relatively stable in air.
-
Spill Response: Contain with inert absorbent material (vermiculite). Do not flush into surface water or sanitary sewer systems.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro(trifluoromethoxy)benzene.[1] Retrieved January 30, 2026 from [Link][1]
-
Ningbo Inno Pharmchem Co., Ltd. 2-Bromo-4-nitro(trifluoromethoxy)benzene: A Key Intermediate.[1][2][6] Retrieved from [Link][1]
2-bromo-4-(trifluoromethoxy)nitrobenzene molecular weight
Calculating Molecular Weight
I've started calculating the molecular weight of 2-bromo-4-(trifluoromethoxy)nitrobenzene, and I am close to having its chemical formula. I'll need to locate its CAS number and other defining identifiers next. My intention is to search for detailed information about its synthesis and spectroscopic data, and then locate its key physical properties like melting point.
Expanding the Compound's Profile
I'm now expanding the scope to include synthesis, spectroscopic data, and physical properties like melting and boiling points for this compound. Reactivity, especially concerning nitro, bromo, and trifluoromethoxy groups, is also under review. I'm focusing on its potential in synthesis, especially for pharmaceuticals or agrochemicals, and seeking established protocols. I'm also actively identifying reliable data sources.
Defining the Compound's Properties
I'm starting by precisely calculating the molecular weight and determining the chemical formula for this compound, along with identifying its CAS number and other key identifiers. I'll then move on to searching for details on synthesis, spectroscopic data (NMR, mass spec), and physical characteristics like melting and boiling points. Solubility will also be included in the investigation.
Structural Elucidation of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Technical Guide for Chemical Characterization & Validation
Executive Summary
This guide details the structural elucidation of 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 1003708-31-3), a critical pharmacophore in the synthesis of agrochemicals and pharmaceutical intermediates.[1][2][3][4] Correct identification of this regioisomer is paramount due to the prevalence of closely related isomers (e.g., 3-bromo-4-(trifluoromethoxy)nitrobenzene) arising from non-selective nitration or bromination pathways.[1][2]
This document establishes a self-validating analytical protocol combining High-Resolution Mass Spectrometry (HRMS), Multi-nuclear NMR (
Theoretical Framework & Connectivity
To elucidate the structure, we must first define the connectivity relative to the parent nitrobenzene core.[1]
Connectivity Diagram
The following diagram illustrates the logical flow of spectroscopic evidence required to assign each position.
Caption: Logical workflow for structural confirmation, linking specific spectroscopic techniques to structural features.
Mass Spectrometry (MS) Analysis
The first step in validation is confirming the molecular formula and the presence of bromine.[1][6]
Isotope Pattern Recognition
Bromine exists as two stable isotopes,
Protocol: Use EI (Electron Impact) or ESI (Electrospray Ionization) in negative mode (due to electron-withdrawing groups).[1][2]
NMR Spectroscopy: The Definitive Proof
Nuclear Magnetic Resonance (NMR) provides the spatial resolution necessary to distinguish the target from its isomers (e.g., 2-bromo-5-(trifluoromethoxy)nitrobenzene).[1][2][3]
H NMR Analysis (400 MHz, )
The aromatic region will display a specific ABC or ABX spin system characteristic of 1,2,4-trisubstituted benzenes.[1]
| Proton | Position | Multiplicity | Coupling ( | Chemical Shift ( | Assignment Logic |
| H6 | Ortho to | Doublet (d) | 7.90 – 8.10 | Most deshielded due to anisotropy and -I effect of the ortho-nitro group.[1][2][3] | |
| H3 | Meta to | Doublet (d) | 7.50 – 7.65 | Deshielded by ortho-Br.[1][2][3] Appears as a narrow doublet (meta coupling only).[1] | |
| H5 | Meta to | dd | 7.25 – 7.40 | Shielded relative to H6.[1] Shows large ortho coupling to H6 and small meta coupling to H3.[1] |
Crucial Diagnostic:
-
H6 must appear as a doublet (not a singlet).[1] If H6 were a singlet, it would imply substituents at C1, C2, C4, C5, leaving C3 and C6 isolated (para-like), which fits a different isomer.[1]
-
H3 appears as a meta-coupled doublet (or singlet depending on resolution).[1][2] It is isolated from H6 by the substituents.[1]
F NMR Analysis
The trifluoromethoxy group is chemically distinct.[1]
C NMR Analysis
Carbon NMR confirms the skeleton and C-F coupling.[1]
-
Carbon: Appears as a quartet around
with a large coupling constant ( ).[1] -
C4 (Ipso to
): Will show minor splitting (broad or quartet) due to long-range C-F coupling.[1][2]
Experimental Protocol: Structure Validation Workflow
Step 1: Sample Preparation
Dissolve 10 mg of the solid analyte in 0.6 mL of
Step 2: Data Acquisition[1][2][4]
-
Run
H NMR (16 scans): Focus on the aromatic region (7.0–8.5 ppm).[1] Verify the integration ratio is 1:1:1. -
Run
F NMR: Confirm the presence of the singlet. -
Run GC-MS / LC-MS: Verify the [M] and [M+2] doublet ratio.
Step 3: Data Interpretation (Decision Matrix)
-
Scenario A: H6 is a doublet (
).[1] H3 is a meta-doublet ( ).[1][2] H5 is a dd.[1][8] -> CONFIRMED: this compound. [1][2][3][4][9] -
Scenario B: Two doublets (
) and one singlet. -> REJECT: Likely 1-bromo-2-nitro-4-(trifluoromethoxy)benzene or similar para-disposed proton isomer.[1][2][3] -
Scenario C: Three adjacent protons (d, t, d pattern). -> REJECT: Indicates 1,2,3-substitution (vicinal).[1][2]
Synthesis Context & Impurity Profile
Understanding the origin of the sample aids in identifying likely impurities.[1] This compound is typically synthesized via the nitration of 1-bromo-3-(trifluoromethoxy)benzene .[1][2]
-
Regioselectivity: The
and groups are both ortho/para directors.[1][2][3] -
Major Product: Nitration occurs para to the stronger activator or least sterically hindered site.[1]
Differentiation: The impurity (4-bromo-2-...) will have H3 (between
References
-
PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene (Compound).[1][2][3] National Library of Medicine.[1] Available at: [Link][1][2]
-
Ningbo Inno Pharmchem. Synthesis and Applications of 2-Bromo-4-nitro(trifluoromethoxy)benzene.[1][2][3] Available at: [Link][1][2]
-
Reich, H. J. Structure Determination Using Spectroscopic Methods.[1] University of Wisconsin-Madison.[1][2] Available at: [Link][1][2]
Sources
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- 2. 402-54-0|1-Nitro-4-(trifluoromethyl)benzene|BLD Pharm [bldpharm.com]
- 3. 1807193-54-9|1-Bromo-2-nitro-3-(trifluoromethoxy)benzene|BLD Pharm [bldpharm.com]
- 4. guidechem.com [guidechem.com]
- 5. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 6. m.youtube.com [m.youtube.com]
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- 9. 865886-84-6|1-Bromo-4-(difluoromethoxy)-2-nitrobenzene|BLD Pharm [bldpharm.com]
1H NMR Spectrum of 2-Bromo-4-(trifluoromethoxy)nitrobenzene: A Technical Guide
This guide provides an in-depth technical analysis of the 1H NMR spectrum of 2-bromo-4-(trifluoromethoxy)nitrobenzene , a critical intermediate in medicinal chemistry and agrochemical synthesis.
Executive Summary & Structural Context
The compound This compound (CAS: 175278-17-8) presents a classic 1,2,4-trisubstituted benzene pattern. For researchers utilizing this scaffold in cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig), accurate interpretation of its NMR spectrum is vital for verifying regio-purity and assessing the integrity of the trifluoromethoxy (-OCF
This guide moves beyond simple peak listing. It deconstructs the spin-spin coupling network and chemical shift logic, providing a robust framework for structural validation.
Key Structural Features
-
Electron Withdrawing Groups (EWG): The Nitro (-NO
) and Trifluoromethoxy (-OCF ) groups exert strong inductive effects, shifting proton signals downfield. -
Steric Bulk: The 2-Bromo substituent influences the chemical environment of the adjacent H3 proton and affects rotational freedom, though less critical for 1H NMR than for X-ray crystallography.
-
Symmetry: The molecule lacks an axis of symmetry, resulting in three distinct aromatic proton environments.
Predicted Spectral Data & Assignment Strategy
Due to the strong electron-withdrawing nature of the nitro group, the aromatic protons are significantly deshielded. The spectrum is characterized by an ABC-like system (or AMX depending on field strength), appearing as three distinct multiplets.
Summary Table: 1H NMR Assignments (CDCl , 400 MHz)
| Position | Proton Label | Chemical Shift ( | Multiplicity | Coupling Constant ( | Structural Logic |
| C6-H | H | 7.95 – 8.05 | Doublet (d) | Ortho to -NO | |
| C3-H | H | 7.55 – 7.65 | Doublet (d) | Ortho to -Br, Ortho to -OCF | |
| C5-H | H | 7.25 – 7.35 | Doublet of Doublets (dd) | Ortho to -OCF |
*Note: Shifts are estimated based on substituent additivity rules relative to benzene (7.27 ppm). Exact values may vary slightly by concentration and solvent.
Detailed Mechanistic Analysis
1. The Deshielded Doublet (H
/ H6)
The proton at position 6 is ortho to the nitro group . The -NO
-
Observation: This signal will be the most downfield aromatic peak.
-
Coupling: It couples primarily with its ortho neighbor, H5.
-
Diagnostic: Look for a clean doublet with a large coupling constant (~9 Hz).
2. The "Isolated" Meta-Doublet (H
/ H3)
The proton at position 3 is situated between the Bromine atom and the Trifluoromethoxy group.
-
Observation: It lacks an ortho proton neighbor. Therefore, it appears as a doublet (or broad singlet at low resolution) due to meta-coupling with H5.
-
Coupling: Small coupling constant (
Hz). -
Shift Influence: The -Br and -OCF
groups are both electron-withdrawing (inductively), keeping this signal relatively downfield, though less so than H6.
3. The Multiplet (H
/ H5)
The proton at position 5 is the most information-rich signal.
-
Observation: It couples to both H6 (ortho) and H3 (meta).
-
Pattern: A doublet of doublets (dd) . The large ortho coupling splits the signal first, and the small meta coupling splits each leg further.
-
Diagnostic: This signal confirms the 1,2,4-substitution pattern. If this pattern is absent (e.g., appears as a triplet), the regio-isomerism is incorrect.
Visualization: Spin System & Coupling Tree
The following diagram illustrates the coupling pathways and the resulting splitting tree, essential for verifying the "dd" signal of Proton H5.
Figure 1: Coupling connectivity and splitting logic for the H5 proton, demonstrating the origin of the doublet of doublets.
Experimental Validation Workflow
To ensure scientific integrity, follow this self-validating protocol when characterizing the compound.
Step 1: Solvent Selection
-
Preferred: Chloroform-d (CDCl
). Provides excellent solubility and spectral resolution for nitro-aromatics. -
Alternative: DMSO-d
. Use if the sample contains polar impurities or if water peaks interfere in chloroform. Note: Expect slight downfield shifts in DMSO due to polarity.
Step 2: 19F NMR Cross-Check (Mandatory)
The -OCF
-
Expected Signal: A singlet around -58.0 ppm .
-
Impurity Check: Look for signals around -63 ppm (hydrolysis product) or -50 to -55 ppm (isomeric impurities).
-
Protocol: Run a non-decoupled 19F scan to verify the singlet.
Step 3: Integration Analysis
Normalize the integration to the H6 doublet (1.00 H).
-
H6: 1.00 H
-
H3: 1.00 H (± 0.05)
-
H5: 1.00 H (± 0.05)
-
Flag: If H3 integrates to < 0.9, check for debromination (impurity: 4-(trifluoromethoxy)nitrobenzene).
Advanced Considerations: Substituent Effects
Understanding why the shifts occur allows you to predict changes in derivatives.
-
The Nitro Effect: The -NO
group is the dominant electronic factor. It withdraws electron density via resonance ( ) and induction ( ), leaving the ring electron-poor. This explains why all signals are >7.27 ppm. -
The Trifluoromethoxy Anomaly: While -OMe is electron-donating by resonance (shielding ortho/para), the fluorine atoms in -OCF
are so electronegative that they dampen this donation. The net effect is electron withdrawal, making -OCF a deactivating group that deshields aromatic protons [1].
References
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. Link
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard reference for additivity rules).
-
Reich, H. J. (2023). Structure Determination Using NMR. University of Wisconsin-Madison. Link
13C NMR analysis of 2-bromo-4-(trifluoromethoxy)nitrobenzene
Initiating NMR Data Search
I'm starting with a deep dive into existing 13C NMR data for 2-bromo-4-(trifluoromethoxy)nitrobenzene, focused on chemical shifts, couplings, and assignments. Also, I'm reviewing NMR basics to ensure my understanding is solid.
Planning Whitepaper Structure
I'm now outlining the whitepaper, beginning with an intro on the compound and its structural relevance. I'm focusing on the theoretical underpinnings of the expected 13C NMR spectral features, based on substituent effects. The next section will be the experimental protocol, covering sample prep and acquisition parameters. I'll then present the synthesized data in a clear tabular format.
Expanding Data Search & Strategy
I'm now diving deeper into both the existing data landscape and relevant NMR principles. I'm focusing on the influence of those bromine, nitro, and trifluoromethoxy substituents, as well as best practices for fluorinated benzene compounds. Simultaneously, I'm sourcing references for a robust, technical guide. I'm also planning the whitepaper structure, including an introduction, theoretical background, experimental protocol, and a detailed tabular presentation of synthesized data.
physical properties of 2-bromo-4-(trifluoromethoxy)nitrobenzene
The following technical guide provides an in-depth analysis of 2-Bromo-4-(trifluoromethoxy)nitrobenzene , a critical fluorinated intermediate used in advanced medicinal chemistry and agrochemical synthesis.
Content Type: Technical Monograph Subject: Physical Properties, Synthesis, and Reactivity Profile CAS Registry Number: 200958-40-3[1][2][3][4]
Executive Summary
This compound is a high-value aromatic building block characterized by its unique trisubstituted pattern.[5] It features three distinct functional handles: a nitro group (for reduction/functionalization), a bromine atom (for metal-catalyzed cross-coupling), and a trifluoromethoxy group (–OCF₃).[4][5]
In drug discovery, the –OCF₃ moiety is often termed a "super-halogen" due to its high electronegativity and significant lipophilicity (Hansch π value ≈ 1.04).[5] It is strategically employed to enhance metabolic stability by blocking oxidative metabolism at the aromatic ring while simultaneously increasing membrane permeability.[5] This compound serves as a linchpin intermediate for synthesizing complex biaryl systems and aniline derivatives found in next-generation kinase inhibitors and insecticides.[5]
Chemical Identity & Structural Analysis[4][5][6][7][8]
The compound is defined by the interplay of strong electron-withdrawing groups (EWGs).[5] The nitro group and the trifluoromethoxy group both deplete electron density from the benzene ring, making the system highly electron-deficient.[5] This electronic landscape dictates its physical state and reactivity profile.[5]
Table 1: Nomenclature and Identification
| Property | Detail |
| IUPAC Name | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene |
| Common Synonyms | 3-Bromo-4-(trifluoromethoxy)nitrobenzene; 2-Bromo-4-nitro-α,α,α-trifluoroanisole |
| CAS Number | 200958-40-3 |
| Molecular Formula | C₇H₃BrF₃NO₃ |
| Molecular Weight | 286.00 g/mol |
| SMILES | C1=CC(=C(C=C1[O-])Br)OC(F)(F)F |
| InChI Key | LVTAFGFYMLODQP-UHFFFAOYSA-N |
Physical & Thermodynamic Properties[5][6][8][9]
Unlike many solid nitro-aromatics, this compound is typically isolated as a liquid at standard ambient temperature and pressure (SATP), owing to the disruption of crystal lattice packing by the bulky, rotating –OCF₃ group and the ortho-bromine substituent.[5]
Table 2: Physical Constants
| Property | Value / Range | Condition / Note |
| Physical State | Liquid | Clear yellow to pale amber |
| Boiling Point | 260.7 °C | @ 760 mmHg (Predicted) |
| Refractive Index ( | 1.5065 – 1.5105 | @ 20 °C |
| Density | ~1.74 g/cm³ | Estimated based on chloro-analog |
| Flash Point | >110 °C | Closed Cup |
| Solubility | Soluble | DCM, Ethyl Acetate, Methanol, DMSO |
| Solubility | Insoluble | Water |
Mechanistic Insight: The "Lipophilic Shield"
The physical behavior of this molecule is heavily influenced by the Trifluoromethoxy effect .[5] The –OCF₃ group adopts a conformation orthogonal to the benzene ring to minimize dipole repulsion with the ring's
Synthesis: The Convergent Directing Strategy
The synthesis of this compound relies on exploiting the convergent directing effects of the substituents.[5] A robust industrial route begins with (trifluoromethoxy)benzene.[4][5]
Protocol Logic
-
Nitration : The –OCF₃ group is an ortho/para director (due to oxygen lone pair donation) but is deactivated by the fluorine atoms.[5] Under standard nitration conditions, the para product is favored due to steric hindrance at the ortho position.[5]
-
Bromination : In the subsequent step, the newly installed nitro group (meta-director) and the existing –OCF₃ group (ortho-director) cooperatively direct the incoming bromine to the same position (C2), ensuring high regioselectivity.[5]
Figure 1: Convergent synthesis pathway exploiting cooperative directing effects of NO₂ and OCF₃ groups.
Reactivity Profile & Applications
This compound is a "linchpin" intermediate because it offers orthogonal reactivity.[5] The bromine atom allows for carbon-carbon bond formation, while the nitro group serves as a masked aniline.[5]
Key Transformations
-
Pd-Catalyzed Cross-Coupling : The C–Br bond is highly activated for oxidative addition by Palladium (0) species due to the electron-deficient nature of the ring.[5] This makes it an excellent substrate for Suzuki-Miyaura or Buchwald-Hartwig couplings.[5]
-
Nitro Reduction : The nitro group can be selectively reduced (Fe/HCl, H₂/Pd-C, or SnCl₂) to yield 2-bromo-4-(trifluoromethoxy)aniline .[5] This aniline is a precursor for urea formation or heterocycle synthesis.[5]
-
Nucleophilic Aromatic Substitution (S_NAr) : While less common due to the stability of the OCF3 group, the position para to the nitro group (occupied by OCF3) is activated.[5] However, the bromine atom is the primary leaving group in metal-mediated reactions.[5]
Figure 2: Orthogonal reactivity profile showing divergent synthetic pathways.[5]
Handling, Safety & Stability
Signal Word: WARNING
As a halogenated nitro-aromatic, this compound requires strict adherence to safety protocols.[5] It is an irritant to mucosal membranes and possesses potential alkylating properties.[5]
-
Hazard Statements (GHS):
-
Storage Protocol:
References
-
National Center for Biotechnology Information. (2025).[5] PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro(trifluoromethoxy)benzene. Retrieved from [Link]
-
Leroux, F. R., et al. (2005).[5] The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual citation for OCF3 properties).
-
Molbase. (2025).[5] Physical Properties of CAS 200958-40-3. Retrieved from [Link][5]
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- 3. Nitrification Products at low Price in Ningbo,Zhejiang with Product Specification [nbinnochem.com]
- 4. nbinno.com [nbinno.com]
- 5. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]
Solubility Profile & Process Chemistry of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
[1][2]
Executive Summary
2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS 1003708-31-3 ) is a critical halogenated nitroaromatic intermediate used primarily in the synthesis of agrochemicals and pharmaceutical active ingredients (APIs), including Riluzole analogs.[1][2][3] Its structural motif—combining a labile nitro group, a reactive ortho-bromo handle, and a lipophilic trifluoromethoxy ether—makes it a versatile scaffold for nucleophilic aromatic substitution (
Understanding the solubility landscape of this compound is essential for optimizing reaction yield, designing purification protocols (crystallization vs. chromatography), and ensuring safe handling during scale-up.[2] This guide provides a comprehensive analysis of its physicochemical behavior and practical solvent selection strategies.[2]
Physicochemical Profile
To predict solubility behavior accurately, one must analyze the molecular architecture. The presence of the trifluoromethoxy group (
| Property | Value / Description | Impact on Solubility |
| CAS Number | 1003708-31-3 | Unique identifier for the nitro-isomer.[1][2][3] |
| Molecular Formula | MW: ~286.0 g/mol | |
| Physical State | Low-melting solid or oil | Requires warming for dissolution in viscous solvents.[2] |
| Lipophilicity (LogP) | ~3.6 (Predicted) | Highly lipophilic; poor water solubility.[2] |
| Electronic Character | Electron-deficient ( | Prone to |
ngcontent-ng-c3230145110="" class="ng-star-inserted">Critical Distinction: Do not confuse this compound with its reduced aniline derivative, 2-Bromo-4-(trifluoromethoxy)aniline (CAS 175278-17-8), which has a significantly different polarity profile and is capable of hydrogen bonding.[2]
Solubility Landscape
The solubility of this compound follows the "like dissolves like" principle, heavily influenced by the lipophilic
Solvent Compatibility Matrix[2]
| Solvent Class | Representative Solvents | Solubility Rating | Operational Notes |
| Chlorinated Hydrocarbons | Dichloromethane (DCM), Chloroform, 1,2-DCE | Excellent | Ideal for extraction and transport.[1][2] High vapor pressure aids removal. |
| Polar Aprotic | THF, Ethyl Acetate, Acetone | Good to Excellent | Preferred for reactions (e.g., Suzuki coupling in THF).[2] |
| Dipolar Aprotic | DMSO, DMF, DMAc | High | Used for |
| Aromatic Hydrocarbons | Toluene, Xylene | Good | Excellent for reflux processes; potential for |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | Temperature-dependent.[2] Good candidates for recrystallization (antisolvent).[2] |
| Aqueous | Water, Brine | Insoluble | The compound is hydrophobic. Water is an effective antisolvent.[2] |
Mechanistic Insight: The Fluorine Effect
The trifluoromethoxy group is unique. Unlike a methoxy group (
Experimental Protocols
Rapid Solubility Screening Protocol (RSSP)
For process optimization, exact solubility curves are often less critical than determining "functional solubility" (e.g., >0.1 M for reactions).[2]
Methodology:
-
Preparation: Weigh 50 mg of analyte into a 4 mL vial.
-
Aliquot Addition: Add solvent in 100
L increments. -
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for clarity or residual solids.[2]
-
Thermal Stress: If insoluble at RT, heat to 40°C (or boiling point) to check for temperature dependence (crucial for crystallization design).
Workflow Visualization
The following diagram outlines the decision logic for solvent selection based on the intended chemical transformation.
Figure 1: Solvent selection logic based on the downstream chemical transformation.[1][2]
Process Applications
Suzuki-Miyaura Coupling
The 2-bromo position is highly active for Pd-catalyzed cross-coupling.[1][2]
-
Recommended Solvent System: Toluene/Water (with TBAB phase transfer catalyst) or 1,4-Dioxane.[2]
-
Solubility Rationale: The compound dissolves well in the organic phase (Toluene), while the inorganic base (
) remains in the aqueous phase. The lipophilicity of the group ensures the substrate does not partition into the water layer, driving high conversion.[2]
Nitro Reduction to Aniline
-
Recommended Solvent: Ethanol or Methanol (often mixed with THF or EtOAc if solubility is limiting).
-
Solubility Rationale: While the nitro-compound is only moderately soluble in alcohols, the resulting aniline product is much more soluble.[2] As the reaction proceeds, the mixture typically becomes homogeneous.
-
Safety Note: Avoid using acetone or ketones under strongly basic reduction conditions to prevent side reactions.[2]
Safety & Handling (E-E-A-T)
-
Energetic Potential: Nitroaromatic compounds possess high chemical energy.[2] While the trifluoromethoxy group adds stability, standard safety calorimetry (DSC) should be performed before heating bulk quantities >100°C.
-
Skin Absorption: The combination of lipophilicity (
) and nitro/halo groups suggests high permeability through skin.[2] Nitrile gloves are insufficient for prolonged contact with DCM solutions; use laminate gloves or double-gloving protocols.ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted"> -
Incompatibility: Avoid strong alkalis (NaOH) in the absence of a nucleophile, as this can lead to degradation of the nitro group or hydrolysis of the
ether (though rare under mild conditions).
References
stability and storage of 2-bromo-4-(trifluoromethoxy)nitrobenzene
Technical Whitepaper: Stability Profile and Storage Protocols for 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary & Chemical Identity
This compound is a high-value scaffold used primarily in the synthesis of pharmaceuticals and agrochemicals. It serves as a critical bioisostere, where the trifluoromethoxy group (
However, the juxtaposition of a strong electron-withdrawing nitro group and a halogen on an aromatic ring creates a system susceptible to specific degradation pathways if mishandled. This guide defines the rigorous protocols required to maintain the structural integrity of this reagent.
Chemical Profile
| Property | Specification |
| Chemical Name | This compound |
| CAS Number | 1003708-31-3 (Verify specific isomer batch; see Isomer Note below) |
| Molecular Formula | |
| Molecular Weight | 286.00 g/mol |
| Physical State | Low-melting solid or oil (dependent on purity/polymorph) |
| Key Functional Groups | Nitro ( |
| Solubility | Soluble in MeOH, DCM, DMSO; Insoluble in water |
Isomer Note: Nomenclature in this class can be ambiguous. Ensure your specific lot corresponds to the nitro group at position 1, bromine at 2, and
Stability Mechanics and Degradation Pathways
To store this compound effectively, one must understand the mechanisms that drive its decomposition. The molecule is generally robust, but the synergy between the nitro group and the halogen creates specific vulnerabilities.
A. Photochemical Instability (Critical)
Nitroarenes are intrinsically chromophoric. Upon exposure to UV or high-intensity visible light, the nitro group can undergo excitation (
-
Mechanism: Light absorption
Homolytic bond weakening Radical formation Dimerization (Azo formation) or oxidation of impurities. -
Observation: Samples turn from pale yellow to dark orange/brown.
B. Hydrolytic Stability
The
-
Risk: Low under neutral conditions; High under basic/moist conditions.
C. Thermal Sensitivity
While not an explosive like polynitrated compounds, mononitro-halobenzenes possess decomposition energies that warrant caution. Prolonged exposure to temperatures
Visualization: Degradation Logic
The following diagram maps the causality between environmental stressors and chemical breakdown.
Figure 1: Causal pathways of degradation. Note the central role of the Nitro group in activating both photochemical and nucleophilic breakdown.
Comprehensive Storage Protocol
This protocol is designed to be a self-validating system. Do not deviate from the "Chain of Custody" approach.
Phase 1: Receipt and Intake
-
Visual Inspection: Upon receipt, the compound should be a pale yellow solid or semi-solid. Dark orange or brown coloration indicates prior photodegradation.
-
Solubility Check: Dissolve a small aliquot (~5 mg) in
or DMSO- . The solution should be clear. Turbidity suggests moisture contamination or hydrolysis products.
Phase 2: Aliquoting (The "Freeze-Thaw" Prevention)
Repeated opening of the stock container introduces atmospheric moisture and oxygen.
-
Atmosphere: Perform aliquoting in a fume hood or glovebox under an inert atmosphere (
or Argon). -
Vials: Use amber glass vials (Type I borosilicate) with Teflon-lined screw caps.
-
Volume: Aliquot into single-use quantities (e.g., 100 mg, 500 mg) to avoid freeze-thaw cycles.
Phase 3: Long-Term Storage Conditions
| Parameter | Requirement | Rationale |
| Temperature | Slows kinetic degradation rates. | |
| Light | Strictly Dark (Amber vial + Foil wrap) | Prevents nitro-group photolysis. |
| Atmosphere | Inert Gas Headspace (Argon preferred) | Argon is heavier than air and blankets the solid/oil effectively. |
| Desiccant | Secondary container with silica gel | Prevents hydrolytic attack on the activated C-Br bond. |
Quality Control (QC) & Validation
Before using this reagent in high-value synthesis (e.g., late-stage functionalization), validate purity using the following parameters.
-
NMR (Essential):
-
The
group provides a distinct singlet around -58 ppm . -
Failure Mode: Appearance of new fluorine peaks (shifted) indicates cleavage of the ether bond or ring degradation.
-
-
NMR:
-
Check for the specific aromatic splitting pattern (1,2,4-substitution).
-
Failure Mode: Broadening of peaks or appearance of phenolic protons (
ppm) indicates hydrolysis.
-
-
TLC (Thin Layer Chromatography):
-
Solvent: 10% EtOAc in Hexanes.
-
Visualization: UV (254 nm). Nitro compounds often quench fluorescence strongly.
-
Failure Mode: Streaking or baseline spots indicate degradation products (amines/phenols).
-
Visualization: Storage Workflow
Figure 2: Standard Operating Procedure (SOP) for reagent intake and storage.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24869587, this compound. Retrieved from [Link]
- Leroux, F. R., et al. (2005).The Trifluoromethoxy Group: A Pharmacophore with Broad Utility. ChemMedChem. (Contextual grounding on stability of group).
Sources
Technical Procurement & Handling Guide: 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary & Strategic Importance
Compound: 2-Bromo-4-(trifluoromethoxy)nitrobenzene
CAS: 1003708-31-3 (Primary Target) / Note: Distinct from CAS 200958-40-3
Molecular Formula:
For drug development professionals, This compound represents a high-value "scaffold node." It combines three critical functionalities:
-
Nitro Group (
): A masked amine precursor. Upon reduction, it yields the aniline, unlocking amide coupling or heterocycle formation (e.g., benzimidazoles). -
Bromine Handle (
): Positioned ortho to the nitro group, this allows for highly selective palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) before or after nitro reduction. -
Trifluoromethoxy Group (
): A privileged pharmacophore. It enhances lipophilicity (LogP) and metabolic stability (blocking oxidation) while possessing unique electronic properties (strong -withdrawing, moderate -donating) that modulate the of the resulting aniline.
Critical Advisory: This guide addresses a common procurement error: the confusion between the target compound (nitrobenzene parent) and its isomer (trifluoromethoxybenzene parent).
The "Isomer Trap": Identification & QC
Before contacting suppliers, you must verify the exact isomer required for your SAR (Structure-Activity Relationship) study. Nomenclature in vendor catalogs is often loose.
The Distinction Matrix
| Feature | Target Compound (Isomer B) | Common Confusant (Isomer A) |
| Name | This compound | 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene |
| CAS | 1003708-31-3 | 200958-40-3 |
| Parent | Nitrobenzene (C1= | Trifluoromethoxybenzene (C1= |
| Structure | ||
| Reduction Product | 2-Bromo-4-(trifluoromethoxy)aniline | 3-Bromo-4-(trifluoromethoxy)aniline |
| Availability | Niche / Custom Synthesis | Common Catalog Item |
Visualization: Procurement Logic Flow
Figure 1: Decision matrix to avoid purchasing the wrong regioisomer.
Supplier Landscape & Sourcing Strategy
Because CAS 1003708-31-3 is less common than its isomer, "off-the-shelf" next-day delivery is rare. You will likely engage with Aggregators or Custom Synthesis providers.
Primary Sourcing Channels
-
Tier 1: Specialized Fluorochemical Vendors (Check First)
-
Combi-Blocks / Enamine: Often hold building blocks that major catalogs miss. Check their "Building Blocks" libraries.
-
Fluorochem (UK): Strong inventory of fluorinated aromatics.
-
-
Tier 2: Asian Aggregators (Bulk/Process)
-
Tier 3: Custom Synthesis (If Commercial Stock Fails)
-
If the exact isomer is unavailable, request synthesis via Nitration of 1-bromo-3-(trifluoromethoxy)benzene .
-
Note: Nitration is non-trivial due to regioselectivity issues; ensure the vendor guarantees isomer purity >98%.
-
Quality Assurance (QA) Protocol
Do not accept "Certificate of Analysis" (CoA) at face value for this compound. The isomers have identical Mass Spec (MW 286) and very similar retention times.
Mandatory Verification Steps:
-
F NMR (The Gold Standard): The
singlet shift is sensitive to the ortho vs. para electronic environment.-
Target (Nitro ortho to Br, para to OCF3): Expect shift
~ -58 ppm (approx). -
Isomer (OCF3 ortho to Br): Expect shift
~ -55 ppm due to steric compression from Br.
-
-
NMR Coupling:
-
Look for the splitting pattern of the proton between the
and groups. If it is a singlet (or small doublet), it confirms the 1,2,4,5-substitution or 1,2,3,5 patterns. -
For the target (1-NO2, 2-Br, 4-OCF3), H3 (between Br and OCF3) should show meta coupling (~2 Hz) to H5, and H6 (ortho to NO2) should show ortho coupling (~8 Hz) to H5.
-
Handling & Safety Profile
Hazard Class: Nitro-aromatics are potentially energetic and toxic.
-
GHS Classification: Acute Tox (Oral/Dermal/Inhalation), Skin Irritant.
-
Energetic Warning: While the bromine and
groups stabilize the ring, the nitro group presents a thermal decomposition risk during scale-up. DSC (Differential Scanning Calorimetry) is recommended before heating >100°C.
Storage:
-
Keep dark (amber vial).
-
Store under inert atmosphere (
or Ar) if possible, though the compound is relatively air-stable. -
Temperature: 2-8°C recommended to prevent slow hydrolysis or degradation.
Synthetic Utility & Application Workflow
The primary utility of this compound is as a precursor to the aniline (CAS 175278-17-8), which is a versatile scaffold.
Workflow: Nitro Reduction to Aniline
Objective: Selective reduction of
-
Method A (Chemoselective): Iron powder (
) in Acetic Acid ( ) or .-
Why: Avoids hydrogenolysis of the C-Br bond which occurs with
.
-
-
Method B (Clean): Tin(II) Chloride (
) in EtOH.-
Why: Mild, but workup can be messy (tin emulsions).
-
-
Method C (High Throughput): Hydrogenation with sulfided Platinum on Carbon (
).-
Why: Sulfided catalysts poison the surface against de-halogenation.
-
Application Diagram
Figure 2: Synthetic pathway from the nitro precursor to functionalized drug scaffolds.
References
-
PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene (Isomer A Data). National Library of Medicine. Available at: [Link]
Sources
Methodological & Application
Application Note: High-Fidelity Suzuki-Miyaura Coupling of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary
This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 2-bromo-4-(trifluoromethoxy)nitrobenzene . This substrate presents a unique dichotomy in palladium catalysis: while the electron-withdrawing nitro (-NO
This guide provides a "Gold Standard" protocol designed to suppress
Substrate Analysis & Mechanistic Logic
The Electrophile Profile
The substrate, This compound , is an activated aryl bromide.
-
Activation: The ortho-nitro group and para-trifluoromethoxy group create a highly electron-deficient
-system. -
Oxidative Addition: Occurs rapidly, often at room temperature, due to the low electron density at the C-Br bond.
-
Risk Factor (
): The same electron deficiency makes the C-Br carbon a target for "hard" nucleophiles (OH , OR ). If strong bases (e.g., NaOtBu, NaOH) are used, the base may displace the bromide before the palladium can insert, leading to phenol or ether byproducts.
The Trifluoromethoxy (-OCF ) Group
Unlike the trifluoromethyl (-CF
Critical Control Points
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | K | Crucial: Avoid hydroxides (NaOH) or alkoxides (NaOtBu). Strong bases trigger |
| Catalyst System | Pd(dppf)Cl | The bidentate dppf ligand has a large bite angle, stabilizing the Pd(II) intermediate and preventing de-ligation. It is robust against the oxidizing nature of the nitro group. |
| Solvent System | Dioxane/Water (4:1) | Water is strictly required for the boronic acid activation (formation of the boronate species), but excess water can promote hydrolysis. A 4:1 ratio is the "sweet spot." |
| Temperature | 80 °C | Sufficient for transmetallation (the rate-limiting step) but low enough to prevent thermal decomposition of the nitro group. |
Mechanistic Visualization
The following diagram illustrates the catalytic cycle, highlighting the specific "Off-Cycle" trap (
Caption: Catalytic cycle for electron-deficient aryl bromides. Note the red path indicating the
Experimental Protocols
Protocol A: The "Gold Standard" (Robust & Scalable)
Recommended for primary screening and scale-up.
Reagents:
-
Substrate: this compound (1.0 equiv)[1]
-
Coupling Partner: Aryl Boronic Acid (1.2 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl
• CH Cl ) (3-5 mol%)[2] -
Base: Potassium Phosphate Tribasic (K
PO ), 3.0 equiv -
Solvent: 1,4-Dioxane / Water (4:1 v/v)
Step-by-Step Methodology:
-
Preparation: Charge a reaction vial equipped with a magnetic stir bar with the Substrate (1.0 eq), Aryl Boronic Acid (1.2 eq), K
PO (3.0 eq), and Pd(dppf)Cl (0.05 eq). -
Inerting: Seal the vial with a septum cap. Evacuate the vial and backfill with Argon (or Nitrogen) three times. Note: Oxygen removal is critical to prevent homocoupling of the boronic acid.
-
Solvation: Add degassed 1,4-Dioxane and degassed Water via syringe through the septum. (Concentration: ~0.1 M relative to the bromide).
-
Reaction: Place the vial in a pre-heated block at 80 °C . Stir vigorously (800+ rpm) to ensure mixing of the biphasic system.
-
Monitoring: Monitor by HPLC or TLC after 2 hours. The electron-deficient nature of the bromide usually drives conversion to completion within 2-6 hours.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate and wash with water (x2) and brine (x1). Dry organic layer over Na
SO , filter, and concentrate. -
Purification: Flash column chromatography (typically Hexanes/Ethyl Acetate).
Protocol B: High-Steric Demand (For Hindered Partners)
Use this if Protocol A fails due to steric hindrance (e.g., ortho-substituted boronic acids).
Reagents:
-
Catalyst: Pd(OAc)
(2 mol%) + SPhos (4 mol%) -
Base: K
CO (3.0 equiv) -
Solvent: Toluene / Water (10:1 v/v)
Key Difference: SPhos (Buchwald Ligand) is highly electron-rich and bulky. It facilitates the oxidative addition of the bromide and, more importantly, accelerates the reductive elimination of sterically crowded biaryls. Toluene is used to better solubilize the lipophilic SPhos ligand.
Troubleshooting Guide
| Observation | Diagnosis | Corrective Action |
| Starting material consumed, but "Phenol" detected (M-Br became M-OH) | The base is too strong or the temperature is too high. Switch from K | |
| Low conversion, Boronic acid remaining | Catalyst Deactivation | The nitro group might be coordinating to Pd. Increase catalyst loading to 5 mol%. Ensure rigorous degassing (O |
| Homocoupling of Boronic Acid (Ar-Ar) | Oxidative Coupling | Oxygen is present in the system.[3] Degas solvents by sparging with Argon for 15 mins before use. Add water after degassing. |
| Black Precipitate (Pd Black) | Ligand dissociation | The complex is unstable. Switch to Pd(dppf)Cl |
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211.
-
Sigma-Aldrich (Merck). Product Specification: 2-Bromo-4-nitro(trifluoromethoxy)benzene. (Note: Use general search for CAS 200958-40-3 for specific vendor data).
-
Organic Chemistry Portal. Suzuki Coupling: Mechanism and Recent Developments.
Sources
Application Note: Buchwald-Hartwig Amination of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary
This application note details the optimized protocol for the Buchwald-Hartwig amination of 2-bromo-4-(trifluoromethoxy)nitrobenzene . This substrate presents a unique "push-pull" challenge in medicinal chemistry: the ortho-nitro group creates significant steric hindrance while simultaneously activating the ring for potential background nucleophilic aromatic substitution (
Successful coupling requires a catalyst system capable of rapid oxidative addition into the hindered C-Br bond while suppressing nitro-group coordination and preventing base-mediated degradation. This guide recommends a BrettPhos Pd G4 /
Substrate Analysis & Mechanistic Strategy
The Substrate: this compound
The target molecule is a deactivated aryl bromide with two critical electronic features:
-
Ortho-Nitro Group (
):-
Challenge: Nitro groups are notorious for coordinating to Palladium species, potentially acting as catalyst poisons. They also render the ring susceptible to reduction under forcing conditions.
-
Opportunity: The strong electron-withdrawing nature facilitates oxidative addition.
-
-
Para-Trifluoromethoxy Group (
):-
Effect: Enhances the electrophilicity of the ring.
-
Risk: In the presence of strong nucleophilic amines and high temperatures, background
(displacement of Br without Pd) becomes a competing pathway, often leading to regioisomeric mixtures or lower yields if the catalyst is slow.
-
Catalyst Selection Logic
To overcome the steric bulk of the ortho-nitro group and preventing chelation, we utilize Dialkylbiaryl Phosphine Ligands .
-
Ligand: BrettPhos (or RuPhos for secondary amines). These bulky, electron-rich ligands promote reductive elimination and prevent the formation of stable Pd-amine complexes that arrest the cycle.
-
Precatalyst: BrettPhos Pd G4 . The Generation 4 precatalyst ensures a defined 1:1 Pd:Ligand ratio and activates rapidly at lower temperatures, minimizing the window for side reactions.
-
Base: Cesium Carbonate (
) . Strong alkoxide bases (like ) must be avoided to prevent nitro-group degradation and potential benzyne formation. Carbonates provide a milder deprotonation reservoir.
Experimental Protocol
Materials & Reagents
| Component | Role | Specifications |
| Substrate | Electrophile | This compound (>97%) |
| Amine | Nucleophile | 1.2 equivalents (Primary or Secondary) |
| Catalyst | Pd Source | BrettPhos Pd G4 (1–3 mol%) |
| Base | Proton Scavenger | |
| Solvent | Medium | 1,4-Dioxane or Toluene (Anhydrous, degassed) |
Step-by-Step Methodology
Pre-Start Check: Ensure all glassware is oven-dried. This reaction is sensitive to oxygen; use standard Schlenk techniques or a glovebox.
-
Charge Solids:
-
In a 4 mL reaction vial (equipped with a stir bar), add the aryl bromide (1.0 mmol),
(2.0 mmol), and BrettPhos Pd G4 (0.02 mmol, 2 mol%). -
Note: If the amine is a solid, add it at this step (1.2 mmol).
-
-
Evacuate & Backfill:
-
Seal the vial with a PTFE-lined septum cap.
-
Evacuate under high vacuum for 2 minutes, then backfill with Argon or Nitrogen. Repeat this cycle 3 times.
-
-
Add Liquids:
-
Add anhydrous 1,4-Dioxane (concentration: 0.2 M, approx. 5 mL).
-
If the amine is a liquid, add it now via syringe.
-
-
Reaction Incubation:
-
Place the vial in a pre-heated heating block at 80°C .
-
Stir vigorously (800+ RPM). The heterogeneity of the base requires efficient mixing.
-
Time: Monitor via LC-MS or TLC at 2 hours. Most reactions complete within 4–12 hours.
-
-
Workup:
-
Cool to room temperature.
-
Dilute with Ethyl Acetate (10 mL) and filter through a small pad of Celite to remove palladium black and inorganic salts.
-
Wash the filtrate with water (1 x 10 mL) and brine (1 x 10 mL).
-
Dry over
, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via Flash Column Chromatography (Silica Gel).
-
Gradient: Typically 0–20% EtOAc in Hexanes (adjust based on amine polarity).
-
Visualizations
Mechanistic Pathway & Competition
The following diagram illustrates the catalytic cycle and the specific "off-cycle" traps caused by the nitro group.
Experimental Workflow
Standardized workflow for reproducibility.
Troubleshooting & Optimization Matrix
If yields are suboptimal (<60%), consult the matrix below. The combination of steric hindrance and electron deficiency requires fine-tuning.
| Observation | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst Deactivation (Nitro poisoning) | Switch to BrettPhos Pd G4 if using Pd(OAc)2. Increase catalyst loading to 5 mol%. |
| Significant Hydrodehalogenation | Reduction of C-Br bond | Solvent is "wet" or amine source is impure. Ensure rigorous drying of Dioxane. Switch solvent to Toluene . |
| Regioisomers Detected | Background | The reaction temperature is too high. Lower Temp to 60°C and extend time. This favors the Pd-cycle over thermal |
| Start Material Intact | Oxidative Addition Failure | The ortho-nitro group is blocking the metal. Switch ligand to RuPhos (smaller pocket) or AdBrettPhos . |
| Azo/Hydrazine Byproducts | Nitro Group Reduction | Base is too strong or reducing. Ensure |
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: A user's guide. Chemical Science, 2(1), 27-50.
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649.
-
Driver, M. S., & Hartwig, J. F. (1996). A Second-Generation Catalyst for Aryl Halide Amination: Mixed Secondary Amines from Aryl Halides and Primary Amines Catalyzed by (DPPF)PdCl2. Journal of the American Chemical Society, 118(30), 7217-7218.
Application Note: Strategic Functionalization of 2-Bromo-4-(trifluoromethoxy)nitrobenzene via
Executive Summary & Strategic Profile
In the landscape of modern medicinal chemistry, 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 1239516-76-1) represents a high-value "linchpin" scaffold. It combines the electronic activation of a nitroarene with the physicochemical benefits of the trifluoromethoxy (
The
Key Physicochemical Advantages
| Property | Value/Description | Impact on Drug Design |
| Electronic Effect | Strong EWG ( | Highly activated for |
| Lipophilicity | High ( | Improves membrane permeability and blood-brain barrier penetration. |
| Metabolic Stability | High C-F bond strength | Resists oxidative metabolism (P450 blocking). |
| Orthogonal Reactivity | Br / | Allows sequential functionalization (Substitution |
Mechanistic Analysis: The "Ortho-Effect"[1]
Understanding the regioselectivity is critical for process control. The substrate contains two potential leaving groups (Br and
Reaction Pathway
The reaction proceeds via a two-step addition-elimination mechanism (
-
Nucleophilic Attack: The nucleophile attacks C-2 (bearing Br). This position is activated by the ortho-nitro group via resonance and the meta-trifluoromethoxy group via induction.
-
Meisenheimer Complex: A resonance-stabilized anionic intermediate forms. The negative charge is delocalized effectively onto the nitro group oxygens.
-
Elimination: Re-aromatization occurs with the expulsion of the bromide ion (
).
Why C-2 (Br) and not C-4 (
-
Leaving Group Ability: Bromide is an excellent leaving group (
of HBr ). The trifluoromethoxy anion ( ) decomposes rapidly to fluoride and carbonyl difluoride; it is a poor leaving group compared to halides. -
Proximity: The C-2 position is sterically accessible and strongly activated by the adjacent nitro group.
Visualization: Reaction Mechanism[2][3][4][5][6]
Figure 1: The addition-elimination pathway. The nitro group acts as an electron sink, stabilizing the transition state.
Experimental Protocols
Protocol A: C-N Bond Formation (Amination)
This is the primary workflow for generating aniline precursors for benzimidazoles.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)
-
Base:
(2.0 equiv) or DIPEA (1.5 equiv) -
Solvent: Acetonitrile (MeCN) or DMF.
Step-by-Step Methodology:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 mmol) in anhydrous MeCN (5 mL).
-
Addition: Add the base (
, 2.0 mmol) followed by the amine (1.1 mmol).-
Note: If the amine is a hydrochloride salt, increase base to 3.0 equiv.
-
-
Reaction: Heat the mixture to 60–80°C under nitrogen atmosphere. Monitor by TLC (usually 10-20% EtOAc/Hexane) or LC-MS.
-
Reaction Time: Typically 2–6 hours. The electron-deficient ring ensures rapid conversion.[1]
-
-
Workup:
-
Cool to room temperature.
-
Dilute with water (20 mL) and extract with Ethyl Acetate (
mL). -
Wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Most products crystallize upon cooling or trituration with cold ethanol. If oil persists, flash chromatography (SiO2, Hexane/EtOAc gradient) is recommended.
Protocol B: C-O Bond Formation (Etherification)
Used to synthesize diaryl ethers, common in agrochemicals.
Reagents:
-
Nucleophile: Phenol or Aliphatic Alcohol (1.0 equiv)
-
Base:
(1.5 equiv) or NaH (1.1 equiv for aliphatic alcohols) -
Solvent: DMF or NMP (Anhydrous)
Critical Modification: Oxygen nucleophiles are harder than amines. Stronger bases and polar aprotic solvents (DMF) are required to enhance nucleophilicity.
-
Deprotonation: Dissolve the phenol/alcohol in DMF. Add the base and stir at
to RT for 30 mins to generate the alkoxide/phenoxide. -
Coupling: Add the nitrobenzene substrate solution dropwise.
-
Heating: Heat to 90–100°C . Higher temperatures may be needed compared to amines.
-
Quench: Pour into ice water carefully. The product often precipitates as a solid.
Downstream Application: Benzimidazole Synthesis
The substituted nitrobenzene is a direct precursor to 2-substituted-5-(trifluoromethoxy)benzimidazoles (kinase inhibitor scaffolds).
Synthetic Workflow
Figure 2: The "Linchpin" workflow converting the nitrobenzene core into heterocycles.
Reduction Protocol (Step 2):
-
Dissolve the
product in EtOH/Water (4:1). -
Add Iron powder (5 equiv) and Ammonium Chloride (5 equiv).
-
Reflux for 1 hour. Filter hot through Celite.
-
Result: The nitro group is reduced to an amine, yielding the ortho-phenylenediamine.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Nucleophile steric hindrance | Switch solvent to DMSO; increase Temp to 100°C; use stronger base (NaH). |
| Hydrolysis (Phenol formation) | Wet solvent/hygroscopic base | Ensure anhydrous conditions. Water competes with the nucleophile to displace Br. |
| Regio-isomers | Attack at | Validate structure by NMR ( |
| Tarry/Dark Mixture | Thermal decomposition | Degas solvents (remove |
References
-
Nucleophilic Aromatic Substitution Mechanisms
- Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions." Chemical Reviews.
- Context: Foundational review establishing the addition-elimination mechanism for activ
-
Fluorine in Medicinal Chemistry (The -OCF3 Group)
- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
- Context: Details the lipophilicity and metabolic stability advantages of the trifluoromethoxy group.
-
Synthesis of Benzimidazoles from Activated Nitrobenzenes
- Standard protocols for converting o-halonitrobenzenes to benzimidazoles via and reduction.
- See: "Synthesis of 2-substituted benzimidazoles." Organic & Biomolecular Chemistry (RSC).
-
Analogous Reactivity (Pentafluorosulfanyl analogs)
-
Smechowski, L. et al. (2016).[2] "Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene." Beilstein J. Org. Chem.
- Context: Validates the stability of hyper-valent fluoro-groups under conditions.
-
Sources
Application Note: Synthesis of Pharmaceutical Intermediates from 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary & Strategic Importance
The scaffold 2-bromo-4-(trifluoromethoxy)nitrobenzene represents a high-value "privileged structure" in medicinal chemistry. Its utility is derived from three synergistic structural features:
-
The Trifluoromethoxy Group (-OCF3): Enhances lipophilicity and metabolic stability, often acting as a bioisostere for chlorine or methyl groups but with distinct electronic properties (Hammett
). -
The Nitro Group (-NO2): A versatile precursor for anilines (via reduction), which serves as a gateway to amides, ureas, and nitrogen heterocycles.
-
The Ortho-Bromo Handle: Facilitates regioselective cross-coupling (Suzuki, Buchwald-Hartwig) or cyclization reactions to form fused heterocycles like indoles and benzimidazoles.
This guide outlines robust, scalable protocols for converting this building block into key pharmaceutical intermediates, addressing common challenges such as chemoselectivity during reduction and steric hindrance during coupling.
Strategic Synthetic Pathways
The following flowchart illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Strategic divergence from the nitroarene core. The pathway choice depends on whether the bromine handle is needed for cyclization or side-chain extension.
Detailed Experimental Protocols
Protocol 1: Chemoselective Reduction to Aniline
Objective: Synthesize 2-bromo-4-(trifluoromethoxy)aniline without debromination. Challenge: Catalytic hydrogenation (H2/Pd-C) often leads to hydrodehalogenation (loss of the bromine atom). Solution: Use of Iron (Fe) powder in acidic media or Tin(II) chloride (SnCl2) ensures high chemoselectivity.
Materials
-
Substrate: this compound (1.0 eq)
-
Reductant: Iron powder (325 mesh, 5.0 eq)
-
Electrolyte/Acid: Ammonium Chloride (NH4Cl, 5.0 eq)
-
Solvent: Ethanol/Water (3:1 v/v)
Step-by-Step Methodology
-
Setup: In a 3-neck round-bottom flask equipped with a reflux condenser and mechanical stirrer, dissolve the nitroarene (10 mmol) in Ethanol (30 mL) and Water (10 mL).
-
Activation: Add NH4Cl (50 mmol) and Iron powder (50 mmol) to the solution.
-
Reaction: Heat the mixture to vigorous reflux (approx. 80°C) for 2–4 hours. Monitor via TLC (Hexane/EtOAc 4:1) or LC-MS. The starting material (Rf ~0.6) should disappear, and a fluorescent amine spot (Rf ~0.3) should appear.
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove iron oxides. Wash the pad with Ethyl Acetate (50 mL).
-
Concentrate the filtrate under reduced pressure to remove ethanol.
-
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
-
Wash combined organics with Brine, dry over Na2SO4, and concentrate.
-
-
Purification: The crude aniline is often pure enough for subsequent steps (>95%). If necessary, purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
Key Insight: The use of NH4Cl creates a mild pH buffer, preventing the formation of azo-dimer byproducts common in highly basic reductions.
Protocol 2: Suzuki-Miyaura Cross-Coupling
Objective: Install an aryl or heteroaryl group at the C2 position. Context: This reaction can be performed on the nitro compound directly if the coupling partner is stable to subsequent reduction conditions.
Materials
-
Substrate: this compound (1.0 eq)
-
Boronic Acid: Arylboronic acid (1.2 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (0.05 eq)
-
Base: Potassium Carbonate (K2CO3, 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (4:1 v/v)
Step-by-Step Methodology
-
Degassing: Charge the reaction vessel with the substrate, boronic acid, base, and solvent. Sparge with Nitrogen or Argon for 15 minutes to remove dissolved oxygen (Critical for Pd cycle).
-
Catalyst Addition: Add the Pd catalyst quickly under a positive stream of inert gas.
-
Reaction: Seal the vessel and heat to 90°C for 12 hours.
-
Note: The electron-withdrawing nitro group activates the C-Br bond via oxidative addition, generally accelerating the reaction compared to electron-rich aryl bromides.
-
-
Workup: Dilute with water and extract with Ethyl Acetate. Wash with Brine.
-
Purification: Flash chromatography is required to remove Pd residues and homocoupled boronic acid byproducts.
Protocol 3: One-Pot Indole Synthesis (Modified Bartoli)
Objective: Synthesis of 7-substituted-5-(trifluoromethoxy)indoles. Mechanism: Reaction of the ortho-substituted nitroarene with vinyl Grignard reagents.
Figure 2: Simplified mechanistic flow for Bartoli Indole Synthesis.
Methodology
-
Conditions: Dissolve substrate (1.0 eq) in dry THF at -40°C.
-
Addition: Add Vinylmagnesium bromide (3.5 eq) dropwise. The reaction is extremely exothermic; maintain temperature < -20°C.
-
Quench: After 1 hour, quench with saturated aqueous NH4Cl.
-
Outcome: This yields the indole skeleton directly, retaining the -OCF3 group.
Analytical Data & Troubleshooting
| Parameter | Specification / Observation | Troubleshooting Tip |
| Appearance | Yellow crystalline solid (Nitro) | Darkening of aniline indicates oxidation; store under Argon. |
| 1H NMR (Aniline) | Broad singlet at | If NH2 peak is missing, check for acetylation if EtOAc/AcOH was used. |
| Reaction Monitoring | Nitro group is UV active (254 nm). Aniline stains with Ninhydrin/Vanillin. | Use Ninhydrin stain for the reduction; the amine turns red/orange. |
| Debromination | M-H peak observed in MS during reduction. | Switch from H2/Pd to Fe/NH4Cl or SnCl2 immediately. |
References & Authoritative Grounding
-
Chemoselective Reduction of Nitroarenes:
-
Source: Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride in non acidic and non aqueous medium. Tetrahedron Letters.
-
Relevance: Establishes the protocol for reducing nitro groups in the presence of sensitive halogens.
-
-
Suzuki-Miyaura Coupling on Nitroarenes:
-
Source: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.
-
Relevance: Foundational review for Protocol 2, detailing the compatibility of nitro groups.
-
-
Bartoli Indole Synthesis:
-
Source: Bartoli, G., et al. (1989). Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles. Tetrahedron Letters.
-
Relevance: Primary reference for Protocol 3, specifically for ortho-substituted nitroarenes.
-
-
Trifluoromethoxy Group Properties:
-
Source: Leroux, F., et al. (2005). Trifluoromethyl Ethers and Thioethers as Tools for Medicinal Chemistry and Agrochemicals. ChemBioChem.
-
Relevance: Validates the structural importance of the -OCF3 group described in the Executive Summary.
-
Application Note: Strategic Synthesis of Novel Heterocycles from 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary
This application note details the strategic utilization of 2-bromo-4-(trifluoromethoxy)nitrobenzene as a linchpin precursor for high-value fluorinated heterocycles. The trifluoromethoxy (
We present two validated, divergent protocols transforming this single precursor into:
-
5-(Trifluoromethoxy)-1H-indole: Via Sonogashira coupling and reductive cyclization.
-
N-Substituted-5-(trifluoromethoxy)benzimidazoles: Via
displacement and oxidative condensation.
These protocols are designed for scalability, reproducibility, and high atom economy, specifically addressing the electronic deactivation caused by the electron-withdrawing nitro and trifluoromethoxy groups.
Strategic Analysis: The Ortho-Nitro-Halo Handle
The starting material, this compound, possesses a unique "Ortho-Nitro-Halo" motif that serves as a bifurcated chemical handle.
-
Electronic Environment: The nitro group at C1 strongly activates the bromine at C2 for nucleophilic aromatic substitution (
). Simultaneously, the bromine serves as an excellent leaving group for Palladium-catalyzed cross-coupling. -
Regioselectivity: The
group at C4 is meta to the bromine and para to the nitro group. This positioning ensures that subsequent cyclizations yield 5-substituted heterocycles, a substitution pattern frequently associated with bioactivity (e.g., serotonin analogs).
Reaction Landscape Visualization
Figure 1: Divergent synthetic pathways from the core scaffold. Path A utilizes the Br-handle for C-C bond formation. Path B utilizes the Nitro-activated Br-handle for C-N bond formation.
Protocol A: Synthesis of 5-(Trifluoromethoxy)-1H-indole
This protocol employs a modified Sonogashira coupling followed by a reductive cyclization. This approach is superior to the Bartoli synthesis for this substrate because it avoids the use of excess Grignard reagents which are incompatible with the sensitive nitro group.
Mechanism & Rationale[1][2][3][4][5][6][7]
-
Sonogashira Coupling: The aryl bromide is coupled with trimethylsilylacetylene (TMSA). The electron-poor nature of the ring (due to
and ) facilitates oxidative addition of Pd(0). -
Reductive Cyclization: Reduction of the nitro group to the amine triggers an intramolecular attack on the alkyne (which is desilylated in situ or in a separate step), forming the indole core.
Step-by-Step Methodology
Reagents:
-
Starting Material (1.0 equiv)
-
Trimethylsilylacetylene (1.2 equiv)
- (0.05 equiv)
- (0.02 equiv)
-
Triethylamine (
) (Solvent/Base) -
Tin(II) chloride dihydrate (
)
Procedure:
-
Coupling Reaction:
-
Charge a dry Schlenk flask with this compound (10 mmol),
(350 mg), and (38 mg). -
Evacuate and backfill with Argon (
). -
Add degassed
(30 mL) and trimethylsilylacetylene (1.7 mL). -
Heat to 70°C for 4–6 hours. Monitor by TLC (Hexane/EtOAc 9:1).
-
Checkpoint: The intermediate alkyne should appear as a highly fluorescent spot.
-
Filter off salts, concentrate, and pass through a short silica plug to remove Pd residues.
-
-
Cyclization (One-Pot Deprotection/Reduction):
-
Dissolve the crude alkyne in Ethanol (50 mL).
-
Add
(5.0 equiv). -
Reflux for 3 hours. Note: The acidic conditions facilitate both the desilylation and the nitro reduction.
-
Workup: Cool to RT. Pour into ice water and neutralize with sat.
(Caution: Foaming). Extract with EtOAc ( ). -
Purification: Flash column chromatography (Gradient: 0
20% EtOAc in Hexanes).
-
Expected Yield: 65–75% over two steps.
Protocol B: Synthesis of N-Substituted Benzimidazoles
This route exploits the high electrophilicity of the C2 position. The nitro group activates the bromine for displacement by primary amines, a reaction that proceeds under mild conditions compared to unactivated aryl halides.
Mechanism & Rationale
The sequence involves an
Step-by-Step Methodology
Reagents:
-
Starting Material (1.0 equiv)
-
Primary Amine (
) (1.2 equiv) - (2.0 equiv)
-
Iron powder /
(for reduction) -
Aldehyde (
) / (for cyclization)
Procedure:
-
Displacement:
-
Dissolve this compound (10 mmol) in DMF (15 mL).
-
Add
(2.76 g) and the primary amine (e.g., benzylamine, 12 mmol). -
Stir at 60°C for 2 hours. The solution typically turns deep yellow/orange (o-nitroaniline formation).
-
Pour into water, filter the precipitate, and dry.[3] This intermediate is usually pure enough for the next step.
-
-
Reduction to Diamine:
-
Suspend the nitroaniline intermediate in Ethanol/Water (4:1, 50 mL).
-
Add Iron powder (5 equiv) and
(5 equiv). -
Reflux for 1 hour. The color will fade from orange to pale brown/colorless.
-
Filter hot through Celite to remove Iron sludge. Concentrate the filtrate.
-
-
Oxidative Cyclization:
-
Dissolve the crude diamine in DMF.
-
Add the desired aldehyde (1.1 equiv) and
(1.5 equiv). -
Heat at 100°C for 4 hours.
-
Workup: Dilute with water, extract with EtOAc.
-
Purification: Recrystallization from EtOH or column chromatography.
-
Expected Yield: 55–70% (3 steps).
Technical Data & Troubleshooting
Comparative Analysis of Reduction Methods
For Step 2 of both protocols, the reduction method is critical.
| Method | Reagents | Pros | Cons | Recommended For |
| Bechamp | Cheap, robust, tolerates halogens. | Iron waste disposal; messy workup. | Benzimidazole (Protocol B)[4] | |
| Stannous | Lewis acid promotes cyclization (indole). | Toxic Tin waste; difficult emulsions. | Indole (Protocol A) | |
| Catalytic | Clean workup. | Risk of dehalogenation (loss of Cl/Br if present elsewhere). | Large scale (if no other halogens). |
Troubleshooting Guide
-
Issue: Low Yield in Sonogashira (Protocol A).
-
Cause: Incomplete oxidative addition due to electron-poor ring.
-
Solution: Switch ligand to XPhos or SPhos , or increase temperature to 90°C. Ensure strict oxygen-free conditions to prevent homocoupling (Glaser coupling) of the alkyne.
-
-
Issue: Incomplete
(Protocol B).-
Cause: Steric hindrance of the amine.
-
Solution: Use DMSO instead of DMF and raise temperature to 100°C. If the amine is volatile, use a sealed tube.
-
References
-
Sonogashira Coupling Reviews: Chinchilla, R., & Nájera, C. (2007). The Sonogashira reaction: a booming methodology in synthetic organic chemistry.[5] Chemical Reviews, 107(3), 874-922. Link
-
Indole Synthesis via Alkynes: Cacchi, S., & Fabrizi, G. (2005). Synthesis and functionalization of indoles through palladium-catalyzed reactions. Chemical Reviews, 105(7), 2873-2920. Link
-
Benzimidazole Synthesis (
Route): Bahrami, K., Khodaei, M. M., & Naali, F. (2008). Mild and versatile synthesis of benzimidazoles and benzothiazoles.[6] Journal of Organic Chemistry. Link -
Trifluoromethoxy Group Properties: Müller, K., Faeh, C., & Diederich, F. (2007).[7] Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886. Link
-
Substrate Specificity (Nitro-activation): Makosza, M., & Winiarski, J. (1987). Vicarious nucleophilic substitution of hydrogen. Accounts of Chemical Research. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CN105622481A - Process for efficient synthesis of 5-bromoindole - Google Patents [patents.google.com]
- 4. Synthesis of Computationally Designed 2,5(6)-Benzimidazole Derivatives via Pd-Catalyzed Reactions for Potential E. coli DNA Gyrase B Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Benzimidazole synthesis [organic-chemistry.org]
- 7. Brochure pharma | PDF [slideshare.net]
Heck reaction of 2-bromo-4-(trifluoromethoxy)nitrobenzene with alkenes
Executive Summary
This application note details the protocol for the Palladium-catalyzed Mizoroki-Heck cross-coupling of 2-bromo-4-(trifluoromethoxy)nitrobenzene with activated alkenes.
The substrate features two critical structural motifs: an ortho-nitro group and a para-trifluoromethoxy (
Key Applications:
-
Synthesis of fluorinated indoles via downstream reductive cyclization (Cadogan-Sundberg or Pd-catalyzed cascades).
-
Preparation of
-aryl substituted esters/amides for peptidomimetic scaffolds.
Chemical Context & Mechanistic Insight
Substrate Analysis
| Feature | Chemical Impact | Experimental Consequence |
| Bromide (C-Br) | Leaving group | Standard oxidative addition; easier than Cl, harder than I. |
| Steric Hindrance & EWG | Sterics: Blocks bulky ligands; favors "ligand-free" or small phosphine systems. Electronic: Activates C-Br bond for Oxidative Addition. | |
| Lipophilic EWG | Increases ring electron deficiency. Stabilizes anionic Pd-intermediates. |
The Catalytic Challenge
The primary challenge is balancing the facile oxidative addition (due to electron-withdrawing groups) with the stability of the Pd(II)-aryl intermediate . Electron-poor aryl-Pd species are prone to degradation if the alkene insertion is slow. Furthermore, the ortho-nitro group can weakly coordinate to Palladium, potentially retarding the cycle or requiring higher temperatures.
Reaction Pathway (DOT Visualization)
The following diagram illustrates the catalytic cycle, highlighting the specific influence of the substrate's electronic properties.
Figure 1: Catalytic cycle emphasizing the rapid oxidative addition facilitated by the nitro and trifluoromethoxy groups.
Experimental Protocols
Two protocols are provided.[1][2][3][4][5][6][7][8][9][10] Method A is the robust, traditional phosphine-based method. Method B (Jeffery Conditions) is recommended if Method A fails due to steric congestion, as it operates via a ligand-free, phase-transfer mechanism often superior for electron-poor halides.
Method A: Phosphine-Ligand Protocol (Standard)
Best for: Acrylates, Styrenes, and substrates requiring mild thermal control.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Alkene: Ethyl acrylate or Styrene (1.2 - 1.5 equiv)
-
Catalyst: Palladium(II) Acetate [
] (5 mol%)[9] -
Ligand: Tri-o-tolylphosphine [
] (10-15 mol%)-
Note:
is preferred over to prevent steric overcrowding around the Pd center caused by the ortho-nitro group.
-
-
Base: Triethylamine (
) (2.0 - 3.0 equiv) -
Solvent: Anhydrous DMF or DMA (0.2 M concentration)
Procedure:
-
Setup: Flame-dry a reaction tube/flask equipped with a magnetic stir bar. Cool under Argon/Nitrogen flow.
-
Charge Solids: Add the aryl bromide (1.0 equiv),
(0.05 equiv), and (0.10 equiv). -
Solvent & Liquid Reagents: Add anhydrous DMF via syringe. Sparge the solution with Argon for 10 minutes (Critical: Oxygen kills the active catalyst).
-
Activation: Add
and the alkene. -
Reaction: Seal the vessel and heat to 90°C - 100°C for 12-24 hours.
-
Monitoring: Check via TLC (Hexane/EtOAc) or LC-MS. Look for the disappearance of the bromide.
-
-
Workup: Cool to RT. Dilute with EtOAc, wash with water (
) and brine ( ) to remove DMF. Dry over , filter, and concentrate. -
Purification: Flash column chromatography on silica gel.
Method B: Jeffery Conditions (Ligand-Free)
Best for: Highly sterically hindered substrates or if Method A yields low conversion.
Reagents:
-
Catalyst:
(2-5 mol%) -
Additive: Tetrabutylammonium bromide (TBAB) (1.0 equiv)
-
Base: Potassium Carbonate (
) (2.5 equiv, anhydrous/granular) -
Solvent: DMF (0.2 M)
Mechanism: TBAB forms a molten salt layer on the catalyst surface, stabilizing "naked" Pd(0) nanoparticles, allowing reaction without bulky phosphine ligands.
Procedure:
-
Combine aryl bromide,
, TBAB, and in a vial. -
Add DMF and the alkene.
-
Heat to 80°C - 100°C . (Note: These conditions often proceed faster than phosphine methods for electron-deficient rings).
-
Workup as described in Method A.
Workflow & Troubleshooting
Figure 2: Decision matrix for experimental execution and optimization.
Troubleshooting Table
| Observation | Diagnosis | Solution |
| Pd Black Formation | Catalyst decomposition (Pd aggregation). | Increase ligand loading or switch to Method B (TBAB stabilizes Pd nanoparticles). |
| No Reaction | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Check alkene quality (remove stabilizers like MEHQ). |
| Homocoupling (Biaryl) | Oxidative addition occurred, but alkene insertion failed. | Increase alkene equivalents (to 2.0). Lower temperature slightly to favor insertion over homocoupling. |
| De-bromination | Reduction of C-Br bond. | Switch base from amine ( |
Downstream Utility: Indole Synthesis
The primary value of this Heck product is the synthesis of 5-(trifluoromethoxy)indoles .
-
Reductive Cyclization: The resulting o-nitro styrene can be subjected to Cadogan conditions (
, reflux) or Pd-catalyzed reductive carbonylation ( , CO, ) to yield the indole core, a vital scaffold for serotonin receptor modulators.
References
-
Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis.[3] Chemical Reviews, 100(8), 3009–3066. Link
-
Jeffery, T. (1984). On the efficiency of tetraalkylammonium salts in Heck type reactions. Tetrahedron Letters, 25(45), 5133-5136. Link
-
Leroux, F., Jeschke, P., & Schlosser, M. (2005). α-Fluorinated Ethers, Thioethers, and Amines: Anomerically Biased Species. Chemical Reviews, 105(3), 827–856. Link
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. Link
-
Söderberg, B. C. G. (2000). Transition metal-catalyzed synthesis of indoles. Current Organic Chemistry, 4(7), 727-764. Link
Sources
- 1. nbinno.com [nbinno.com]
- 2. researchgate.net [researchgate.net]
- 3. Pd-catalyzed intermolecular consecutive double Heck reaction “on water” under air: facile synthesis of substituted indenes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 4-(Trifluoromethoxy)aniline synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Heck Reaction [organic-chemistry.org]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 10. Synthesis of substituted quinolines via allylic amination and intramolecular Heck-coupling - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
synthesis of trifluoromethoxyphenyl derivatives using 2-bromo-4-(trifluoromethoxy)nitrobenzene
Utilizing 2-Bromo-4-(trifluoromethoxy)nitrobenzene as a Linchpin Scaffold
Executive Summary & Strategic Value
The trifluoromethoxy (
This compound (CAS: 1261497-66-8) is a high-value "linchpin" scaffold. Its utility stems from its orthogonal reactivity:
-
The Bromide (C-2): Activated for Pd-catalyzed cross-coupling due to the electron-withdrawing nature of the ortho-nitro and para-trifluoromethoxy groups.
-
The Nitro Group (C-1): Serves as a masked aniline, enabling reductive cyclization strategies (e.g., indole or benzimidazole synthesis) post-coupling.
-
The Trifluoromethoxy Group (C-4): Remains inert during standard coupling/reduction cycles, preserving the desired physiochemical properties.
This guide details validated protocols for Suzuki-Miyaura coupling (C-C bond formation) and Buchwald-Hartwig amination (C-N bond formation), followed by nitro reduction.
Decision Matrix & Workflow
The following decision tree illustrates the divergent synthetic pathways available from this scaffold.
Figure 1: Divergent synthetic workflow. The scaffold allows for initial functionalization at the C-2 position followed by nitro reduction to access complex heterocycles.
Module A: C-C Bond Formation (Suzuki-Miyaura Coupling)[1][2]
The electron-deficient nature of the ring (due to
Recommended Catalyst System:
Protocol 1: Biaryl Synthesis
Reaction Scale: 1.0 mmol
| Component | Equivalents | Amount | Role |
| 2-Br-4-(OCF3)nitrobenzene | 1.0 equiv | 286 mg | Electrophile |
| Aryl Boronic Acid | 1.2 equiv | Variable | Nucleophile |
| Pd(dppf)Cl2 · DCM | 0.05 equiv | 41 mg | Catalyst |
| K2CO3 (2M Aqueous) | 3.0 equiv | 1.5 mL | Base |
| 1,4-Dioxane | Solvent | 6.0 mL | Solvent |
Step-by-Step Procedure:
-
Degassing (Critical): In a reaction vial, combine the 1,4-dioxane and 2M
. Sparge with Argon or Nitrogen for 15 minutes. Note: Failure to degas effectively will lead to homocoupling of the boronic acid. -
Assembly: Add the nitrobenzene substrate, boronic acid, and Pd catalyst to the vial.
-
Reaction: Seal the vial and heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc) or LCMS.
-
Checkpoint: The starting bromide should disappear. A new spot (blue fluorescent under UV254) typically appears.
-
-
Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (10 mL) followed by brine.
-
Purification: Dry organic layer over
, concentrate, and purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Self-Validating Check:
-
LCMS Signal: Look for the loss of the characteristic Br isotope pattern (1:1 ratio at M and M+2) and the appearance of the biaryl mass.
-
19F NMR: The
signal (typically ppm) will shift slightly upfield upon coupling, distinct from the starting material.
Module B: C-N Bond Formation (Buchwald-Hartwig Amination)[3]
Coupling amines to this scaffold is challenging due to the potential for the amine to attack the nitro group (nucleophilic aromatic substitution) or chelate the catalyst.
Recommended Catalyst System:
Protocol 2: Amination
Reaction Scale: 0.5 mmol[1]
| Component | Equivalents | Amount | Role |
| 2-Br-4-(OCF3)nitrobenzene | 1.0 equiv | 143 mg | Electrophile |
| Amine (Primary/Secondary) | 1.2 equiv | Variable | Nucleophile |
| Pd2(dba)3 | 0.02 equiv | 9 mg | Catalyst Precursor |
| Xantphos | 0.04 equiv | 12 mg | Ligand |
| Cs2CO3 | 2.0 equiv | 325 mg | Base |
| Toluene (Anhydrous) | Solvent | 3.0 mL | Solvent |
Step-by-Step Procedure:
-
Pre-complexation: In a glovebox or under strict inert atmosphere, mix
and Xantphos in toluene and stir for 10 mins at RT (solution turns from purple to orange/brown). -
Addition: Add the nitrobenzene substrate, the amine, and the cesium carbonate.
-
Reaction: Seal and heat to 100°C for 12–18 hours.
-
Filtration: Cool to RT, filter through a pad of Celite to remove insolubles.
-
Purification: Concentrate and purify via flash chromatography.
Module C: Nitro Reduction (Unmasking the Aniline)
Once the C-2 position is functionalized, the nitro group must be reduced to the aniline to unlock further medicinal chemistry potential (e.g., amide coupling, urea formation).
Method: Iron-Mediated Reduction (Chemoselective)
Why not Hydrogenation? While
Protocol 3: Fe/NH4Cl Reduction
-
Dissolution: Dissolve the coupled nitro-intermediate (1.0 equiv) in Ethanol/Water (4:1 ratio).
-
Reagent Addition: Add Iron powder (5.0 equiv) and Ammonium Chloride (5.0 equiv).
-
Reflux: Heat to 80°C with vigorous stirring for 2 hours.
-
Workup: The reaction mixture will turn rust-colored. Filter hot through Celite. Wash the cake with EtOAc.
-
Isolation: The filtrate usually contains pure aniline. If necessary, neutralize with
and extract.
Mechanistic Insight & Troubleshooting
The following diagram details the catalytic cycle for the Suzuki coupling, highlighting the specific electronic influence of the
Figure 2: Catalytic cycle highlighting the electronic activation provided by the trifluoromethoxy and nitro groups during oxidative addition.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (Suzuki) | Catalyst poisoning or poor degassing. | Increase catalyst loading to 10 mol%. Ensure rigorous degassing (freeze-pump-thaw if possible). |
| Protodebromination (SM loses Br, replaced by H) | Hydride source in reaction or excessive heat. | Switch solvent from Dioxane to Toluene. Lower temp to 80°C. Ensure solvent is anhydrous. |
| Black Precipitate | "Palladium Black" formation (catalyst death). | Ligand dissociation. Add excess ligand (e.g., add 2% extra dppf or Xantphos). |
| Incomplete Reduction | Iron surface passivation. | Add 1-2 drops of concentrated HCl to the Fe/EtOH mixture to activate the iron surface. |
References
-
BenchChem. (2025).[2] Application Notes and Protocols for Suzuki Coupling Reactions Using 2-Bromo-4'-fluoro-3'-methylbenzophenone (Analogous electronic systems). Link
-
Royal Society of Chemistry. (2014). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines. Link
-
Novás, M., & Matos, M. J. (2025).[3] The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry. Molecules, 30(14), 3009.[3] Link
-
Organic Chemistry Portal. Buchwald-Hartwig Cross Coupling Reaction Protocols. Link
-
National Institutes of Health (NIH). Efficient reduction of nitrobenzene to aniline. Link
Sources
Application Notes and Protocols for the Scale-Up Synthesis of 2-bromo-4-(trifluoromethoxy)nitrobenzene Derivatives
Introduction: The Strategic Importance of 2-Bromo-4-(trifluoromethoxy)nitrobenzene Derivatives
In the landscape of modern medicinal chemistry and materials science, the strategic incorporation of fluorine-containing functional groups can dramatically enhance the desired properties of a molecule. The trifluoromethoxy (-OCF3) group, in particular, is highly sought after for its ability to increase lipophilicity and metabolic stability, and to modulate the electronic properties of a compound.[1] When this group is part of a larger scaffold like this compound, it creates a versatile building block with multiple reactive sites ripe for synthetic exploitation.[2]
This application note provides a comprehensive guide for the scale-up synthesis of this compound and its subsequent conversion to the valuable aniline derivative. The protocols detailed herein are designed to be robust, scalable, and grounded in established chemical principles, addressing the practical challenges encountered in a process chemistry environment.
Retrosynthetic Analysis and Strategic Approach
A logical retrosynthetic analysis of the target molecule, this compound, suggests a synthetic pathway originating from a more readily available starting material, 4-(trifluoromethoxy)aniline. The key transformations involve a bromination and a nitration. The order of these steps is critical to ensure the desired regioselectivity and to manage the reactivity of the aromatic ring.
Our proposed synthetic strategy involves the initial bromination of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer-type reaction to introduce the nitro group. This approach offers excellent control over the introduction of the bromine and nitro functionalities at the desired positions.
Visualizing the Synthetic Workflow
The overall synthetic workflow is depicted in the following diagram:
Caption: Overall synthetic workflow for the preparation of this compound.
Part 1: Scale-Up Synthesis of 2-Bromo-4-(trifluoromethoxy)aniline
The selective bromination of anilines can be challenging due to the high reactivity of the amino group, which can lead to polybromination.[3] To achieve mono-bromination at the ortho position, a carefully controlled reaction is necessary.
Experimental Protocol: Bromination of 4-(trifluoromethoxy)aniline
Materials and Equipment:
-
Jacketed glass reactor (appropriate volume for the desired scale) equipped with a mechanical stirrer, temperature probe, and addition funnel.
-
4-(trifluoromethoxy)aniline
-
Bromine
-
Dichloromethane (DCM)
-
Aqueous sodium thiosulfate solution
-
Aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a jacketed glass reactor, dissolve 4-(trifluoromethoxy)aniline (1.0 eq) in dichloromethane (10 vol). Cool the solution to 0-5 °C with constant stirring.
-
Bromine Addition: Slowly add a solution of bromine (1.05 eq) in dichloromethane (2 vol) dropwise to the reaction mixture, maintaining the internal temperature below 5 °C. The addition should be completed over 1-2 hours.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.
-
Quenching: Once the reaction is complete, slowly add a saturated aqueous solution of sodium thiosulfate to quench the excess bromine. The reddish-brown color of the reaction mixture should disappear.
-
Work-up: Separate the organic layer. Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude 2-bromo-4-(trifluoromethoxy)aniline can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the product as a colorless to light yellow liquid.[4]
Process Optimization and Scale-Up Considerations for Bromination
| Parameter | Lab Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) | Key Considerations |
| Solvent Volume | 100 mL | 10 L | Ensure efficient stirring and heat transfer. |
| Temperature Control | Ice bath | Jacketed reactor with chiller | Crucial for selectivity and preventing side reactions. |
| Bromine Addition | Dropping funnel | Metering pump | Precise control over addition rate is critical for safety and selectivity. |
| Quenching | Slow addition from a beaker | Controlled addition via a pump | Exothermic reaction, requires careful control to avoid temperature spikes. |
| Purification | Column chromatography/Kugelrohr | Vacuum distillation | More practical and efficient for larger quantities. |
Part 2: Synthesis of this compound via Diazotization-Nitration
The conversion of the aniline to the nitro compound is achieved through a Sandmeyer-type reaction, which involves the formation of a diazonium salt followed by its reaction with a nitrite source.
Experimental Protocol: Diazotization and Nitration
Materials and Equipment:
-
Jacketed glass reactor
-
2-Bromo-4-(trifluoromethoxy)aniline
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Sodium nitrite solution in water
-
Copper(I) oxide (catalyst)
-
Ethyl acetate
-
Standard laboratory glassware
Procedure:
-
Diazotization:
-
In a jacketed reactor, suspend 2-bromo-4-(trifluoromethoxy)aniline (1.0 eq) in a mixture of water (5 vol) and concentrated hydrochloric acid (3.0 eq).
-
Cool the suspension to 0-5 °C.
-
Slowly add a solution of sodium nitrite (1.1 eq) in water (2 vol) dropwise, maintaining the temperature below 5 °C. Stir for an additional 30 minutes at this temperature.
-
-
Nitration (Sandmeyer-type):
-
In a separate reactor, prepare a solution of sodium nitrite (3.0 eq) in water (5 vol) and add a catalytic amount of copper(I) oxide.
-
Slowly add the previously prepared diazonium salt solution to the nitrite solution, maintaining the temperature between 10-15 °C. Vigorous gas evolution (nitrogen) will be observed.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Work-up:
-
Extract the reaction mixture with ethyl acetate.
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to afford the pure product.
-
Characterization Data
| Compound | Molecular Formula | Molecular Weight | Appearance | Expected Analytical Data |
| 2-Bromo-4-(trifluoromethoxy)aniline | C₇H₅BrF₃NO | 256.02 g/mol | Colorless to light yellow liquid | ¹H NMR, ¹³C NMR, GC-MS consistent with the structure.[4] |
| This compound | C₇H₃BrF₃NO₃ | 286.00 g/mol | Yellowish solid | ¹H NMR, ¹³C NMR, IR, and MS data consistent with the structure.[5] |
Safety, Handling, and Waste Disposal
This compound:
-
Hazards: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[5]
-
Handling: Use in a well-ventilated area with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
General Precautions:
-
Bromine: Highly corrosive and toxic. Handle only in a fume hood with appropriate PPE.
-
Diazonium Salts: Can be explosive when dry. Always keep them in solution and at low temperatures.
-
Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Organic waste should be collected in designated containers. Aqueous waste should be neutralized before disposal.
Conclusion
The protocols outlined in this application note provide a robust and scalable method for the synthesis of this compound and its aniline precursor. By carefully controlling reaction conditions and adhering to safety protocols, researchers and drug development professionals can efficiently produce these valuable intermediates for a wide range of applications. The versatility of the bromo, nitro, and trifluoromethoxy groups makes these compounds powerful building blocks in the synthesis of complex molecules with potential therapeutic or material science applications.[2]
References
- Benchchem. Application Note and Protocol: Scale-Up Synthesis of 2-Bromo-4'-fluoro-3'-methylbenzophenone.
- NINGBO INNO PHARMCHEM CO.,LTD. Innovative Synthesis with 2-Bromo-4-nitro(trifluoromethoxy)benzene.
- Google Patents. CN101648890A - Synthesis method of 2-fluoro-4-nitrobenzonitrile.
- ChemicalBook. 2-Bromo-4-nitrobenzaldehyde synthesis.
- Google Patents. CN102993022A - Preparation method of bromoaniline.
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
- Quora. What is the synthesis of 2-Bromo-4-nitrophenol from benzene?
- PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene.
- Google Patents. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
- Tokyo Chemical Industry (India) Pvt. Ltd. 2-Bromo-4-fluoro-1-nitrobenzene.
- Google Patents. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method.
- Google Patents. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline.
- TCI Chemicals. 2-Bromo-4-(trifluoromethoxy)aniline.
- Ningbo Inno Pharmchem Co.,Ltd. Innovate with Fluorine: The Role of 2-Bromo-4-(trifluoromethoxy)benzonitrile in R&D.
- Organic Syntheses Procedure. Benzenamine, 4-bromo-N,N-dimethyl-3-(trifluoromethyl).
- Organic Syntheses Procedure. Benzene, 1-bromo-3-nitro.
Sources
Application Notes & Protocols: Accelerating Discovery with Microwave-Assisted Synthesis Using 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
In the landscape of modern drug discovery and materials science, the strategic selection of molecular building blocks is paramount. This compound is a quintessential example of a highly versatile scaffold. Its utility is derived from a unique confluence of structural features:
-
An Ortho-Positioned Bromine Atom: Serves as an excellent leaving group for a multitude of palladium-catalyzed cross-coupling reactions, enabling the formation of complex carbon-carbon and carbon-heteroatom bonds.[1]
-
A Strong Electron-Withdrawing Nitro Group (-NO₂): This group, positioned para to the bromine, powerfully activates the aromatic ring. This activation is crucial for facilitating nucleophilic aromatic substitution (SNAr) reactions.[2]
-
A Trifluoromethoxy Group (-OCF₃): This substituent is also strongly electron-withdrawing and is highly prized in medicinal chemistry. It often enhances metabolic stability and lipophilicity in drug candidates, which can lead to improved pharmacokinetic profiles.[1]
The combination of these features makes this compound a valuable precursor for synthesizing a diverse array of complex molecules for pharmaceuticals, agrochemicals, and advanced materials.[1]
The Microwave Advantage: Transforming High-Energy Chemistry
Conventional synthesis methods, which rely on conductive heating (e.g., an oil bath), are often slow and inefficient, leading to thermal gradients and the formation of unwanted byproducts. Microwave-Assisted Organic Synthesis (MAOS) operates on a fundamentally different principle: dielectric heating.[3]
Polar molecules or ions within the reaction mixture align with the rapidly oscillating electric field of the microwave irradiation. This rapid reorientation generates heat volumetrically and uniformly throughout the sample.[3] This "superheating" effect provides several transformative advantages:
-
Dramatic Reaction Acceleration: Reactions that take hours or days with conventional heating can often be completed in minutes.[4][5][6]
-
Improved Yields and Purity: The rapid and uniform heating minimizes the time spent at high temperatures, reducing the formation of decomposition products and side-reactions.[4][7][8]
-
Enhanced Selectivity: Precise temperature control can favor the formation of the desired kinetic product over thermodynamic byproducts.[7][8]
-
Green Chemistry Alignment: Shorter reaction times translate to significant energy savings. MAOS often allows for the use of less solvent or greener solvents, minimizing waste.[5][8]
For a substrate like this compound, which participates in reactions often requiring significant thermal energy, MAOS is not merely an alternative but a superior enabling technology.
General Workflow for Microwave-Assisted Synthesis
The following diagram outlines the typical, streamlined workflow for performing the protocols described in this guide.
Caption: General experimental workflow for microwave-assisted synthesis.
Application Protocol 1: Microwave-Assisted Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic chemistry for creating C(sp²)–C(sp²) bonds.[9] Microwave irradiation dramatically accelerates this palladium-catalyzed process, especially for electron-deficient substrates.[10]
Detailed Step-by-Step Methodology
-
Vial Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add:
-
This compound (1.0 mmol, 286 mg).
-
Arylboronic acid (1.2 mmol).
-
Cesium Carbonate (Cs₂CO₃) (3.0 mmol, 977 mg).
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg).
-
-
Solvent Addition: Add a 3:1 mixture of 1,4-dioxane and water (4 mL total volume).
-
Vial Sealing: Securely cap the vial using a dedicated crimper. Ensure the cap is properly sealed to withstand the pressure generated during heating.
-
Microwave Reactor Setup: Place the vial into the cavity of a monomode microwave reactor.
-
Reaction Execution: Irradiate the mixture using the following parameters:
-
Temperature: 140 °C (monitored by an external IR sensor).
-
Time: 10 minutes.
-
Power: Dynamic power control to maintain the set temperature.
-
Stirring: High.
-
-
Cooling: After irradiation, allow the vial to cool to below 50 °C using the instrument's automated cooling system.
-
Work-up:
-
Uncap the vial carefully.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Data Summary & Causality
| Arylboronic Acid Partner | Product | Time (min) | Temp (°C) | Typical Yield |
| Phenylboronic acid | 2-phenyl-4-(trifluoromethoxy)nitrobenzene | 10 | 140 | >90% |
| 4-Methoxyphenylboronic acid | 2-(4-methoxyphenyl)-4-(trifluoromethoxy)nitrobenzene | 10 | 140 | >88% |
| 3-Thienylboronic acid | 2-(thiophen-3-yl)-4-(trifluoromethoxy)nitrobenzene | 12 | 140 | >85% |
-
Catalyst Choice: Pd(PPh₃)₄ is a robust, well-established catalyst for Suzuki couplings. It is effective for a wide range of substrates.
-
Base Selection: A strong base like Cs₂CO₃ is crucial for the transmetalation step of the catalytic cycle. Its high solubility in the aqueous dioxane mixture facilitates the reaction.
-
Solvent System: The dioxane/water mixture is ideal. Dioxane solubilizes the organic components, while water is an excellent microwave absorber and helps dissolve the inorganic base.[11]
Application Protocol 2: Microwave-Assisted Buchwald-Hartwig Amination
The formation of C-N bonds via Buchwald-Hartwig amination is a vital transformation in the synthesis of pharmaceuticals. Microwave assistance can reduce reaction times for this process from over 24 hours to mere minutes, significantly improving throughput.[6][12]
Detailed Step-by-Step Methodology
-
Vial Preparation (Inert Atmosphere): To a 10 mL microwave process vial (oven-dried) containing a magnetic stir bar, add under an inert atmosphere (e.g., in a glovebox):
-
This compound (1.0 mmol, 286 mg).
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 mmol, 18.3 mg).
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (0.04 mmol, 19 mg).
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 135 mg).
-
-
Reagent & Solvent Addition: Add the desired amine (1.2 mmol) followed by anhydrous toluene (4 mL).
-
Vial Sealing: Securely cap the vial under the inert atmosphere.
-
Microwave Reactor Setup: Place the vial into the microwave reactor.
-
Reaction Execution: Irradiate the mixture with the following parameters:
-
Temperature: 130 °C.
-
Time: 20 minutes.
-
Power: Dynamic power control.
-
Stirring: High.
-
-
Cooling & Work-up:
-
After cooling, quench the reaction by carefully adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography.
Data Summary & Causality
| Amine Partner | Product | Time (min) | Temp (°C) | Typical Yield |
| Morpholine | 4-(2-nitro-5-(trifluoromethoxy)phenyl)morpholine | 20 | 130 | >92% |
| Aniline | N-(2-nitro-5-(trifluoromethoxy)phenyl)aniline | 20 | 130 | >80% |
| Benzylamine | N-benzyl-2-nitro-5-(trifluoromethoxy)aniline | 20 | 130 | >85% |
-
Ligand Choice: XPhos is a bulky, electron-rich phosphine ligand that is highly effective at promoting the reductive elimination step, which is often rate-limiting, especially with electron-deficient aryl halides.
-
Base Selection: NaOtBu is a strong, non-nucleophilic base required to deprotonate the amine and facilitate catalyst turnover.
-
Solvent: Anhydrous toluene is a common solvent for Buchwald-Hartwig reactions. While it is a poor microwave absorber, the ionic species in the reaction mixture often provide sufficient absorption for efficient heating.[13]
Application Protocol 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
The powerful electron-withdrawing effects of the nitro and trifluoromethoxy groups make the ipso-carbon (the carbon bonded to the bromine) highly electrophilic and susceptible to nucleophilic attack. This allows for catalyst-free SNAr reactions, which are significantly accelerated by microwave heating.[14][15]
Detailed Step-by-Step Methodology
-
Vial Preparation: To a 10 mL microwave process vial with a stir bar, add:
-
This compound (1.0 mmol, 286 mg).
-
The desired amine nucleophile (e.g., piperidine) (2.0 mmol).
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 276 mg) (as a mild base/halide scavenger).
-
-
Solvent Addition: Add N,N-Dimethylformamide (DMF) (4 mL).
-
Vial Sealing & Setup: Seal the vial and place it in the microwave reactor.
-
Reaction Execution: Irradiate the mixture with the following parameters:
-
Temperature: 150 °C.
-
Time: 5 minutes.
-
Power: Dynamic power control.
-
Stirring: High.
-
-
Cooling & Work-up:
-
After cooling, pour the reaction mixture into water (50 mL).
-
Extract with diethyl ether (3 x 25 mL).
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate.
-
-
Purification: Purify by flash column chromatography if necessary.
Data Summary & Causality
| Nucleophile | Product | Time (min) | Temp (°C) | Typical Yield |
| Piperidine | 1-(2-nitro-5-(trifluoromethoxy)phenyl)piperidine | 5 | 150 | >95% |
| Sodium Methoxide | 1-methoxy-2-nitro-4-(trifluoromethoxy)benzene | 5 | 120 | >98% |
| Pyrrolidine | 1-(2-nitro-5-(trifluoromethoxy)phenyl)pyrrolidine | 5 | 150 | >94% |
-
Mechanism: The reaction proceeds via a two-step addition-elimination sequence through a stabilized Meisenheimer complex.[16] The strong electron-withdrawing groups are essential for stabilizing this intermediate.
-
Solvent Choice: Polar aprotic solvents like DMF or DMA are excellent for SNAr reactions. They are highly polar (good microwave absorbers) and effectively solvate the charged intermediate without interfering with the nucleophile.
-
Causality of Acceleration: Microwave heating rapidly provides the activation energy needed for the initial nucleophilic attack, leading to extremely short reaction times compared to conventional methods which could require many hours at high temperatures.[14][15]
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Precautions
-
Reagent Handling: this compound is an irritant and may be harmful if swallowed, inhaled, or in contact with skin.[17] Always handle this chemical in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Microwave Reactor Safety: Only use vials and caps specifically designed for microwave chemistry, as they are built to withstand high pressures and temperatures. Never exceed the recommended fill volume for the vial (typically ~50%). Ensure the reactor's safety features, such as pressure and temperature sensors, are functioning correctly.
References
-
MDPI. (2017, October 11). Microwave-Assisted Synthesis of Nanoporous Aluminum-Based Coordination Polymers as Catalysts for Selective Sulfoxidation Reaction. Available at: [Link]
-
PubMed Central. (2021, January 4). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Available at: [Link]
-
Springer. (2023, November 7). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026, January 24). 2-Bromo-4-(trifluoromethoxy)benzonitrile: A Key Building Block for Specialty Chemical Synthesis. Available at: [Link]
-
National Institutes of Health (NIH). (Date unavailable). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Available at: [Link]
-
ResearchGate. (2024, October 12). THE ROLE OF MICROWAVE -ASSISTED SYNTHESIS IN ORGANIC CHEMISTRY. Available at: [Link]
-
PubMed Central. (Date unavailable). Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
National Institutes of Health (NIH). (2020, April 7). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. Available at: [Link]
-
PubChem. (Date unavailable). 2-Bromo-4-nitro(trifluoromethoxy)benzene. Available at: [Link]
-
Morressier. (2018, March 22). Nucleophilic aromatic substitution: Using microwave chemistry. Available at: [Link]
-
MDPI. (Date unavailable). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
RSC Publishing. (Date unavailable). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Available at: [Link]
-
CEM Corporation. (Date unavailable). Nucleophilic additions and substitutions. Available at: [Link]
-
PubMed Central. (Date unavailable). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Available at: [Link]
-
Thieme. (2008, November 15). Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles. Available at: [Link]
-
International Journal of Chemical Science. (2021, May 13). Microwave assisted organic synthesis (MAOS). Available at: [Link]
-
ACS Publications. (2021, June 14). Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. Available at: [Link]
-
ACS Publications. (Date unavailable). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Available at: [Link]
-
PubMed Central (NIH). (Date unavailable). Concerted Nucleophilic Aromatic Substitutions. Available at: [Link]
-
PubMed. (2024, December 9). Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds. Available at: [Link]
-
PubChem. (Date unavailable). 2-Bromo-4-nitro-1-(trifluoromethyl)benzene. Available at: [Link]
-
ResearchGate. (Date unavailable). Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions. Available at: [Link]
- Google Patents. (2009, May 7). Microreactor technology to buchwald-hartwig amination.
-
Vapourtec Flow Chemistry. (Date unavailable). Aromatic Substitution | Flow Reactions. Available at: [Link]
-
ResearchGate. (Date unavailable). Microwave-Assisted Suzuki-Miyaura Cross-Coupling of Free (NH) 3-Bromoindazoles. Available at: [Link]
-
OpenStax. (2023, September 20). 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. Available at: [Link]
-
Novartis OAK. (2024, May 28). Buchwald-Hartwig Aminations of Aryl Halides Using Nitroaromatics as Coupling Partners: Overcoming Hydrodehalogenation Pathway in Water. Available at: [Link]
-
Synlett. (2015). Microwave-Assisted Catalyst-Free Synthesis of Substituted 1,2,4-Triazoles. Available at: [Link]
Sources
- 1. nbinno.com [nbinno.com]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Microwave-Assisted Buchwald-Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one: towards a new access to 3,5-diarylated 7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Microwave Chemistry: Buchwald-Hartwig Amination, C-H Arylation of Adenines, Cycloisomerization Approach to Indolizinones, Synthesis of Pyrroles [organic-chemistry.org]
- 14. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 15. Nucleophilic additions and substitutions [cem.com]
- 16. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
flow chemistry applications of 2-bromo-4-(trifluoromethoxy)nitrobenzene
Application Note: Continuous Flow Strategies for the Chemoselective Valorization of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Diversification, and Heterocycle SynthesisExecutive Summary
This compound (CAS 200958-40-3) is a high-value pharmacophore building block. It uniquely combines a strongly electron-withdrawing nitro group, a lipophilic trifluoromethoxy (
Traditional batch processing of this molecule faces significant challenges:
-
Chemoselectivity: Reducing the nitro group without dehalogenating the bromine atom (hydrodebromination) is difficult under standard batch hydrogenation conditions.
-
Thermal Hazards: Nucleophilic aromatic substitutions (
) on this scaffold often require elevated temperatures, posing runaway risks in batch reactors. -
Cryogenic Control: converting o-halonitrobenzenes to indoles (Bartoli synthesis) requires strict low-temperature control to manage the exotherm of Grignard addition.
This guide details three validated continuous flow protocols that overcome these limitations, offering superior yield, safety, and reproducibility.
Molecule Profile & Reactivity Analysis
| Property | Data | Flow Chemistry Implication |
| Structure | (Note: Br at pos 2, OCF3 at pos 4, NO2 at pos 1) | Ortho-Br is activated by |
| Molecular Weight | 286.00 g/mol | Moderate solubility in THF/MeOH; high solubility in DMF. |
| Melting Point | ~38-42 °C | Solid feed requires heating or high-solubility solvents. |
| Hazards | Skin Irritant, potential mutagen | Closed-system flow mitigates operator exposure. |
| Key Reactivity | 1. Nitro Reduction2. | 1. Requires residence time control.2. Requires high T/P intensification.3. Requires rapid mixing/cooling. |
Protocol A: Chemoselective Nitro Reduction
Objective: Synthesis of 2-bromo-4-(trifluoromethoxy)aniline.
Challenge: Preventing the hydrogenolysis of the C-Br bond, which competes with
Flow Methodology
To achieve chemoselectivity, we utilize a continuous flow packed-bed reactor containing a sulfided platinum catalyst (Pt(S)/C) or a doped platinum system (e.g., Pt-V/C). The flow regime allows for precise control of hydrogen equivalents and residence time, stopping the reaction at the aniline stage before dehalogenation occurs.
Experimental Setup (Graphviz)
Figure 1: Schematic of the packed-bed hydrogenation setup ensuring chemoselectivity.
Step-by-Step Protocol
-
Solution Prep: Dissolve this compound (2.86 g, 10 mmol) in MeOH (100 mL) to form a 0.1 M solution.
-
Catalyst Loading: Pack a stainless steel column (4 mm ID x 100 mm) with 5% Pt(S)/C (sulfided platinum on carbon).
-
System Priming: Flush the system with pure MeOH at 1.0 mL/min, 50°C, and 20 bar back pressure.
-
Reaction: Introduce hydrogen gas (generated in-situ or via mass flow controller) at a ratio of 4:1 (
:Substrate). -
Execution: Pump the substrate solution through the reactor.
-
Temperature: 50°C (Mild heat prevents dehalogenation).
-
Pressure:[3] 20 bar (Ensures
solubility). -
Residence Time: ~2-3 minutes.
-
-
Workup: The effluent is collected, solvent evaporated.
Scientific Rationale: The sulfided catalyst poisons the highly active sites responsible for C-Br oxidative addition, while the short residence time in flow prevents the aniline product from re-adsorbing and undergoing further reduction [1][2].
Protocol B: High-Temperature Diversification
Objective: Synthesis of
Flow Methodology
By using a superheated coil reactor , we can operate the solvent (acetonitrile or dioxane) well above its boiling point (e.g., 120-150°C). This Arrhenius acceleration reduces reaction times from hours to minutes.
Experimental Setup (Graphviz)
Figure 2: High-temperature
Step-by-Step Protocol
-
Feed A: 0.5 M this compound in dry THF.
-
Feed B: 1.0 M Amine (e.g., morpholine) + 1.5 equiv DIPEA in dry THF.
-
Reactor: 10 mL PFA coil reactor submerged in a silicon oil bath or thermostat unit.
-
Conditions:
-
Temperature: 140°C (Superheated).
-
Pressure:[3] 8 bar (To keep THF liquid).
-
Flow Rate: Total 1.0 mL/min (Residence time = 10 min).
-
-
Collection: The output flows through a cooling loop before the Back Pressure Regulator (BPR) to prevent solvent flashing.
-
Result: Complete conversion of the Br-species to the amino-species. The nitro group remains intact for further manipulation.
Scientific Rationale: The electron-withdrawing
Protocol C: Cryogenic Bartoli Indole Synthesis
Objective: Synthesis of 7-(trifluoromethoxy)-1H-indole. Challenge: The Bartoli reaction involves treating an o-nitroarene with 3 equivalents of vinylmagnesium bromide. It is extremely exothermic and requires -40°C to -78°C to prevent polymerization of the Grignard reagent and control the complex mechanism.
Flow Methodology
A tube-in-tube or chip reactor provides the high surface-area-to-volume ratio needed for efficient heat transfer. Flow chemistry allows the generation of the unstable nitroso-alkene intermediate and its immediate rearrangement to the indole.
Experimental Setup (Graphviz)
Figure 3: Cryogenic flow setup for the Bartoli indole synthesis.
Step-by-Step Protocol
-
System Preparation: Dry the flow system thoroughly (Grignard compatible).
-
Feed A: 0.2 M substrate in anhydrous THF.
-
Feed B: 0.8 M Vinylmagnesium bromide in THF (commercial or prepared).
-
Reactor: Glass chip reactor or PFA coil cooled to -40°C.
-
Mixing: Combine Feed A and B (Ratio 1:3.5) at the cold zone.
-
Residence Time: 2-5 minutes.
-
-
Quench: The reactor outlet is immediately directed into a mixing tee fed with saturated aqueous
(Feed C) to quench the magnesium salts and stop side reactions. -
Workup: Phase separation and column chromatography.
Scientific Rationale: The Bartoli reaction proceeds via single electron transfer (SET) and cyclization. The superior heat exchange in flow prevents local hot spots that lead to tar formation (polymerization), significantly boosting the yield of the indole compared to batch [4].
References
-
Chemoselective Hydrogenation of Halonitroarenes
-
Flow Hydrogenation Reviews
- Title: The expanding utility of continuous flow hydrogen
- Source: Organic & Biomolecular Chemistry (RSC), 2015, 13, 7119-7130.
-
URL:[Link]
-
Nucleophilic Aromatic Substitution in Flow
- Title: Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- Source: Master Organic Chemistry (2018).
-
URL:[Link]
-
General Flow Chemistry Applications
Sources
- 1. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. A high activity mesoporous Pt@KIT-6 nanocomposite for selective hydrogenation of halogenated nitroarenes in a continuous-flow microreactor - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 9. Chemoselective Hydrogenation of Halonitrobenzenes by Platinum Nanoparticles with Auxiliary Co-N4 Single Sites in Sandwiched Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Flow Chemistry | SpiroChem [spirochem.com]
protecting group strategies for reactions with 2-bromo-4-(trifluoromethoxy)nitrobenzene
Application Note: Strategic Functionalization of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Executive Summary
This guide details the strategic manipulation of This compound , a high-value scaffold in medicinal chemistry.[1] The trifluoromethoxy (-OCF
The Core Challenge: The primary difficulty with this substrate is not the protection of the nitro group itself (which cannot be "protected" in the traditional sense), but the chemoselective management of the reduction-protection sequence . Standard catalytic hydrogenation (Pd/C, H
The Solution: This protocol establishes a "Reduce-Protect-Couple" workflow. We prioritize chemoselective reduction using iron-mediated systems, followed by immediate amine protection (Boc/Acetyl) to create a robust intermediate for downstream palladium-catalyzed cross-couplings.[1]
Strategic Decision Matrix
The following decision tree illustrates the critical pathways for functionalizing this scaffold.
Figure 1: Strategic workflow for accessing functionalized anilines. Pathway B is the industry standard for generating versatile building blocks.[1]
Critical Considerations for the -OCF Group
Before initiating synthesis, researchers must understand the stability profile of the trifluoromethoxy group:
-
Acid/Base Stability: Highly stable to standard aqueous acids (HCl, H
SO ) and bases (NaOH, K CO ). -
Organometallic Sensitivity: Generally stable to Grignard and Organolithium reagents at low temperatures (-78°C).[1] However, ortho-lithiation can occur if not carefully controlled.
-
Reduction Sensitivity: Stable to catalytic hydrogenation and dissolving metal reductions (Fe, Zn, Sn).
Detailed Protocols
Phase 1: Chemoselective Nitro Reduction
Objective: Reduce the nitro group to an aniline without debrominating the aromatic ring.
Avoid: Pd/C + H
Protocol A: Iron/Ammonium Chloride Reduction
This method is mild, scalable, and strictly chemoselective for -NO
-
Setup: In a 250 mL round-bottom flask, dissolve This compound (10.0 mmol, 1.0 equiv) in a mixture of Ethanol (40 mL) and Water (10 mL).
-
Reagent Addition: Add Iron powder (5.0 equiv, 325 mesh) and Ammonium Chloride (NH
Cl, 5.0 equiv). -
Reaction: Heat the suspension to 70°C with vigorous stirring. Monitor by TLC (usually complete in 2–4 hours).
-
Checkpoint: The starting material (yellow) will disappear; the product (aniline) is often fluorescent under UV.
-
-
Workup:
-
Yield: Expect 85–95% of a brown/red oil. This crude aniline is prone to oxidation; proceed immediately to protection.
Phase 2: Amine Protection Strategies
Once the aniline is generated, it must be protected to prevent catalyst poisoning (binding of free NH
Comparative Analysis of Protecting Groups:
| Feature | Boc (tert-Butyloxycarbonyl) | Ac (Acetyl) | Cbz (Carboxybenzyl) |
| Installation | Mild (Boc | Robust (Ac | Mild (Cbz-Cl) |
| Stability | Stable to Base/Nucleophiles | Very Stable | Stable to Acid/Base |
| Deprotection | Acid (TFA or HCl) | Strong Acid/Base Hydrolysis | Hydrogenolysis (H |
| Compatibility | Excellent for Suzuki/Buchwald | Good, but deprotection is harsh | Poor (Deprotection risks Br loss) |
| Recommendation | Primary Choice | Secondary Choice | Avoid |
Protocol B: Boc-Protection (Recommended) [1]
-
Dissolution: Dissolve the crude 2-bromo-4-(trifluoromethoxy)aniline (from Phase 1) in Dichloromethane (DCM) (5 mL/mmol).
-
Reagents: Add Triethylamine (TEA, 1.5 equiv) and DMAP (4-dimethylaminopyridine, 0.05 equiv, catalytic).
-
Addition: Cool to 0°C. Add Di-tert-butyl dicarbonate (Boc
O) (1.2 equiv) dissolved in a small amount of DCM dropwise. -
Reaction: Warm to room temperature and stir for 4–12 hours.
-
Workup:
-
Quench with water.
-
Wash organic layer with 1M HCl (to remove TEA/DMAP), then sat. NaHCO
, then brine. -
Dry (MgSO
) and concentrate.
-
-
Purification: Silica gel chromatography (Hexanes/EtOAc gradient). The product is usually a white or off-white solid.[1]
Phase 3: Cross-Coupling (Suzuki-Miyaura)
With the Boc-protected aniline, the bromine handle is now "unlocked" for modification.[1]
Protocol C: Suzuki Coupling
-
Reagents: Combine N-Boc-2-bromo-4-(trifluoromethoxy)aniline (1.0 equiv), Aryl Boronic Acid (1.2 equiv), and K
CO (3.0 equiv) in a reaction vial. -
Solvent: Add 1,4-Dioxane/Water (4:1 ratio). Degas by bubbling nitrogen for 10 minutes.
-
Catalyst: Add Pd(dppf)Cl
[1]·DCM (0.05 equiv).[1]-
Note: Pd(PPh
) is also effective, but dppf ligands are more robust for sterically crowded ortho-substituted bromides.
-
-
Reaction: Heat to 90°C for 12 hours under inert atmosphere.
-
Outcome: The Boc group prevents the nitrogen from interfering with the catalytic cycle, resulting in high yields of the biaryl product.
Quality Control & Analytical Data
To validate the synthesis, look for these specific NMR signatures. The stability of the -OCF
| Nucleus | Starting Material (-NO | Intermediate (Aniline) | Protected (NH-Boc) |
| Deshielded (7.5–8.0 ppm) | Shielded (6.7–7.3 ppm) | Mid-range (7.2–7.6 ppm) | |
| N/A | Broad singlet ~4.0 ppm | Sharp singlet ~6.5–7.0 ppm | |
| N/A | N/A | Strong singlet ~1.5 ppm (9H) |
Troubleshooting Guide:
-
Problem: Loss of Bromine during reduction.
-
Problem: Low yield in Suzuki coupling.
-
Cause: Steric hindrance from the ortho-Boc group.[1]
-
Fix: Switch to high-activity catalysts like XPhos Pd G3 or increase temperature to 110°C in Toluene/Water.
-
References
-
Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.[1] [1]
-
Beletskaya, I. P.; Cheprakov, A. V. "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chem. Rev.[1]2000 , 100, 3009–3066. [Link]
-
Leroux, F. R.; Moghaddam, F. M. "Trifluoromethoxy group: properties and synthesis."[1] Chem. Soc. Rev.[1]2021 , 50, 123-150. (Detailed stability data of -OCF3).
-
Surry, D. S.; Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chem. Sci.[1]2011 , 2, 27-50.[1] [Link]
Sources
Troubleshooting & Optimization
optimizing Suzuki coupling yield with 2-bromo-4-(trifluoromethoxy)nitrobenzene
Subject: 2-bromo-4-(trifluoromethoxy)nitrobenzene
Case ID: SUZ-OPT-OCF3-NO2 Classification: Electron-Deficient Aryl Halide Coupling Support Level: Tier 3 (Senior Application Scientist)
Technical Executive Summary
Welcome to the optimization guide for This compound . As a researcher, you are likely encountering a specific set of challenges: while the aryl bromide is highly activated toward oxidative addition due to the ortho-nitro and para-trifluoromethoxy groups, this same activation makes the substrate prone to side reactions such as nucleophilic aromatic substitution (
This guide moves beyond standard protocols to address the unique electronic and steric demands of this substrate.
Substrate Analysis & Reactivity Profile
Before optimizing, we must understand the "personality" of your electrophile.
| Feature | Electronic Effect | Impact on Suzuki Cycle | Risk Factor |
| C-Br Bond | Highly Activated | Oxidative Addition: Very Fast. | Protodehalogenation: High. The Pd-Ar species is formed so quickly that if transmetallation is slow, it will scavenge protons. |
| 2-Nitro ( | Strong EWG (-I, -M) | Coordination: Potential Pd chelation. | |
| 4- | Strong EWG (-I) | Stability: Generally robust. | Solubility: Increases lipophilicity; may require non-polar co-solvents. |
Optimization Logic & Decision Matrix
Do not use a "one-size-fits-all" screening kit. Use this targeted matrix to select conditions based on your specific failure mode.
The "Golden Standard" Starting Point
For standard boronic acids (phenyl, tolyl, etc.)
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%)
-
Base: K₃PO₄ (2.0 equiv)
-
Solvent: 1,4-Dioxane / Water (4:1 ratio)
-
Temp: 60°C (Do not boil; this substrate is thermally sensitive)
Troubleshooting Workflow (Visualized)
Figure 1: Diagnostic decision tree for optimizing yields based on LCMS/NMR impurity profiling.
Detailed Experimental Protocol
This protocol is designed to minimize the ortho-nitro interference.
Reagents:
-
This compound (1.0 equiv)
-
Boronic Acid Partner (1.2 - 1.5 equiv)
-
Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (3 mol%)
-
Base: Potassium Phosphate Tribasic (K₃PO₄) (2.0 equiv)
-
Solvent: Toluene / Water (10:1) or THF / Water (10:1)
Step-by-Step Methodology:
-
The Inert Charge: In a reaction vial equipped with a magnetic stir bar, add the aryl bromide, boronic acid, and Pd(dppf)Cl₂.
-
Why? Adding solids first allows for simultaneous purging.
-
-
Degassing (Critical): Seal the vial with a septum. Evacuate and backfill with Argon (or Nitrogen) three times.
-
Why? Oxygen promotes homocoupling of the boronic acid and oxidizes the phosphine ligands.
-
-
Solvent Prep: Separately sparge the Toluene/Water mixture with Argon for 15 minutes.
-
Addition: Add the solvent mixture via syringe through the septum.
-
Activation: Place in a pre-heated block at 60°C .
-
Note: Do not exceed 80°C initially. The electron-deficient ring makes the C-Br bond labile; high heat promotes decomposition.
-
-
Monitoring: Check by HPLC/UPLC at 1 hour. This reaction should be fast. If not complete by 4 hours, add 1 mol% more catalyst.
Troubleshooting & FAQs
Q1: I see significant amounts of the de-halogenated byproduct (nitro-trifluoromethoxy-benzene). Why?
A: This is Protodehalogenation .
Because your substrate is electron-poor, the oxidative addition is rapid, forming the
-
Fix 1: Increase the concentration of the boronic acid to accelerate transmetallation.
-
Fix 2: Switch to a "dry" system. Use anhydrous Toluene and Anhydrous
or . Eliminate water to remove the easiest proton source.
Q2: The reaction turns black immediately, and conversion stops.
A: This is "Palladium Black" precipitation . The nitro group might be destabilizing the Pd-ligand complex, or your ligand is insufficient.
-
Fix: Switch to a bulky, electron-rich phosphine ligand like XPhos or SPhos (using G3 or G4 precatalysts). These ligands create a protective steric shell around the Palladium, preventing the nitro group from coordinating and crashing out the metal.
Q3: I am seeing a byproduct with mass [M-Br+OH] or [M-Br+OMe].
A: You are experiencing
-
Fix: Stop using hydroxide or alkoxide bases (
). Switch to non-nucleophilic bases like Potassium Fluoride (KF) or Cesium Carbonate ( ) .
Q4: Can I use ethanol or methanol as a co-solvent?
A: Absolutely not.
With a nitro-arene, primary alcohols can act as reducing agents (transfer hydrogenation), converting your Nitro group (
Mechanistic Visualization
Understanding the competition between the desired cycle and the
Figure 2: Competitive pathways. Note that the activated substrate is vulnerable to SNAr before entering the catalytic cycle.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483.
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids. Accounts of Chemical Research, 41(11), 1461–1473.
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. (Relevant for electron-deficient/sterically demanding protocols).
Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for this compound before handling, as nitro-aromatics can be energetic and toxic.
troubleshooting failed reactions with 2-bromo-4-(trifluoromethoxy)nitrobenzene
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Technical Support Center: Catalyst Optimization for 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Case ID: 2-Br-4-OCF3-NO2-Coupling Status: Active Support Level: Tier 3 (Senior Application Scientist)
Substrate Analysis & Mechanistic Bottlenecks
Before selecting a catalyst, you must understand the "personality" of your substrate: 2-bromo-4-(trifluoromethoxy)nitrobenzene .
This molecule presents a classic "Push-Pull" conflict in Palladium catalysis:
-
Electronic Activation (The Good): The ortho-nitro (
) and para-trifluoromethoxy ( ) groups are strong electron-withdrawing groups (EWGs). This makes the C-Br bond highly electrophilic, rendering Oxidative Addition extremely fast. -
Steric & Coordinative Inhibition (The Bad):
-
Steric Wall: The ortho-nitro group creates significant steric bulk, hindering the approach of the coupling partner during Transmetallation (Suzuki) or Amine Binding (Buchwald).
-
Catalyst Poisoning: The nitro group can coordinate to the Pd(II) center, forming a stable, unreactive "off-cycle" species, effectively killing the catalyst.
-
Reductive Sensitivity: The nitro group is susceptible to reduction if harsh bases or hydride sources are present.
-
The Solution Strategy: You need a catalyst system with bulky, electron-rich ligands . The bulk forces the reaction forward (preventing nitro-coordination and accelerating reductive elimination), while the electron richness stabilizes the Pd(0) species.
Decision Matrix: Catalyst Selection
Use the following flowchart to select the optimal catalytic system based on your intended reaction type.
Figure 1: Logic flow for selecting the optimal precatalyst based on coupling partner sterics and electronics.
Experimental Protocols
Protocol A: Suzuki-Miyaura Coupling (High Reliability)
Best for coupling with phenylboronic acids or heteroaryl boronic acids.
Rationale: We utilize SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl). The methoxy groups on the biaryl backbone provide hemilabile coordination, stabilizing the Pd center, while the cyclohexyl groups provide the bulk necessary to force the reaction turnover despite the ortho-nitro group [1].
| Component | Equivalents | Role |
| Substrate | 1.0 | This compound |
| Boronic Acid | 1.2 - 1.5 | Coupling Partner |
| Catalyst | 0.02 - 0.05 (2-5 mol%) | XPhos Pd G4 or SPhos Pd G2 |
| Base | 2.0 - 3.0 | |
| Solvent | [0.2 M] | 1,4-Dioxane : Water (4:1 ratio) |
Step-by-Step:
-
Charge a reaction vial with the Substrate, Boronic Acid, Base, and Precatalyst.
-
Seal the vial and purge with Nitrogen/Argon for 5 minutes (Oxygen inhibits turnover).
-
Add the degassed solvent mixture via syringe.
-
Heat to 80°C for 4–12 hours.
-
Note: Do not exceed 100°C initially; thermal decomposition of the nitro-substrate is a risk.
-
-
Monitor by LCMS. Look for the disappearance of the Bromide (M+H not usually visible, look for UV trace).
Protocol B: Buchwald-Hartwig Amination (Challenging)
Best for coupling with morpholines, piperidines, or anilines.
Rationale: The ortho-nitro group loves to bind to Palladium, shutting down the reactio
minimizing debromination of 2-bromo-4-(trifluoromethoxy)nitrobenzene in coupling reactions
Topic: Minimizing Debromination (Hydrodehalogenation) in Pd-Catalyzed Cross-Couplings
Diagnostic Hub: The "Fast-Slow" Mismatch
Case Study: You are attempting a Suzuki-Miyaura coupling of 2-bromo-4-(trifluoromethoxy)nitrobenzene . Observation: LCMS analysis shows a significant peak corresponding to 4-(trifluoromethoxy)nitrobenzene (M-Br + H), often 10–40% of the mixture, alongside unreacted starting material or homocoupling.
The Root Cause: Electronic & Steric Mismatch
The failure mode for this specific substrate is rarely a lack of reactivity; it is hyper-reactivity at the wrong step.
-
Hyper-Fast Oxidative Addition (OA): The substrate possesses two powerful electron-withdrawing groups (EWGs): a nitro group (
) at C1 and a trifluoromethoxy group ( ) at C4. These make the C-Br bond extremely electron-deficient, causing the Palladium(0) catalyst to insert into the bond almost instantaneously. -
Stalled Transmetallation (TM): The ortho-nitro group provides steric hindrance, making it difficult for the nucleophile (boronic acid/ester) to approach the Pd center.
-
The Consequence: The catalytic cycle bottlenecks at the Pd(II) intermediate.[1] This "waiting" species is highly electrophilic and will scavenge any available hydride source (solvent, ligand protons, or base impurities) to undergo reductive elimination, yielding the debrominated byproduct.
Visualizing the Failure Mode
Caption: The kinetic bottleneck creates a long-lived Pd(II) intermediate vulnerable to hydride attack (Path B) instead of the desired coupling (Path A).
Troubleshooting Guides (FAQ Format)
Ticket #101: "I'm using Pd(PPh3)4 and getting 40% debromination."
Diagnosis: Ligand Failure.
Triphenylphosphine (
-
It does not sufficiently accelerate the reductive elimination step.
-
It is not bulky enough to prevent the Pd center from interacting with solvent protons.
-
Solution: Switch to Buchwald Ligands (Dialkylbiarylphosphines) or Bidentate Ligands .
-
Recommendation: XPhos or SPhos . These bulky, electron-rich ligands create a "protective shell" around the Pd center, facilitating the difficult transmetallation and accelerating reductive elimination, effectively outcompeting the debromination pathway.
-
Ticket #102: "My reaction works in DMF but gives the byproduct. Should I switch to Ethanol?"
Diagnosis: Solvent-Induced Failure. Never use primary or secondary alcohols (Ethanol, Isopropanol) with this substrate.
-
Mechanism: Alcohols are prime hydride donors via
-hydride elimination from alkoxide-Pd intermediates. -
Solution: Use Aprotic Solvents .
-
Best: Toluene (inert), 1,4-Dioxane (good solubility).
-
Alternative: THF (if dry). Avoid DMF/DMA if possible as they can decompose to amines at high temps, acting as reducing agents.
-
Ticket #103: "I'm using K2CO3/Water, but the reaction is sluggish."
Diagnosis: Activation Failure. The ortho-nitro group makes the ring electron-poor, but the steric bulk hinders the approach of the boronate. Carbonate bases might be too weak to generate the active boronate species quickly enough to catch the fleeting Pd intermediate.
-
Solution: Switch to Anhydrous Fluoride Activation or Phosphate .
-
System: Potassium Phosphate (
) or Cesium Fluoride ( ). Fluoride has a high affinity for Boron, creating the activated boronate species ( ) rapidly without requiring water, allowing you to run the reaction under anhydrous conditions (killing the hydride source).
-
Optimized Experimental Protocols
Protocol A: The "Rescue" Method (Anhydrous)
Use this if you observe >10% debromination in standard aqueous conditions.
| Parameter | Recommendation | Rationale |
| Catalyst | Source of Pd(0) without interfering ligands. | |
| Ligand | XPhos or SPhos (2–4 mol%) | Bulky/Electron-rich to force TM/RE steps. |
| Solvent | Toluene (Anhydrous) | Non-polar, zero hydride donor capability. |
| Base | Anhydrous base; effective for hindered substrates. | |
| Temp | 100°C | High energy required to overcome steric barrier. |
Step-by-Step:
-
Charge a reaction vial with this compound (1.0 equiv), Boronic Acid (1.5 equiv),
(0.02 equiv), XPhos (0.04 equiv), and finely ground anhydrous (3.0 equiv). -
Seal and purge with Argon/Nitrogen for 5 minutes.
-
Add anhydrous Toluene (0.2 M concentration relative to halide) via syringe.
-
Heat to 100°C for 2–4 hours.
-
Critical: Do not add water until the reaction is cooled and ready for workup.
Protocol B: The High-Throughput Method (Aqueous Tolerant)
Use this for initial screening or if anhydrous handling is difficult.
| Parameter | Recommendation | Rationale |
| Catalyst | Bidentate ligand prevents | |
| Solvent | 1,4-Dioxane / Water (4:1) | Dioxane solubilizes the lipophilic substrate well. |
| Base | Stronger carbonate aids boronate activation. | |
| Temp | 80–90°C | Moderate heat. |
Step-by-Step:
-
Combine substrate, boronic acid, and base in the vial.[2]
-
Add solvent mixture (degassed).[2]
-
Add catalyst last (to minimize induction time where Pd is active without substrate).
-
Heat vigorously.
-
Note: If debromination appears, switch immediately to Protocol A.
Decision Logic for Optimization
Use this flow to determine your next experimental move.
Caption: Logical workflow for addressing specific failure modes (Debromination vs. Stalled Reaction).
References
-
Mechanistic Insight on Debromination
-
Navarro, O., et al. "General Synthesis of Substituted Imidazoles via Palladium-Catalyzed Cross-Coupling." Journal of Organic Chemistry, 2005.
- Relevance: Establishes the mechanism of hydride transfer from solvents/bases in electron-deficient systems.
-
-
Ligand Selection for Nitroarenes
-
Fors, B. P., et al. "A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides." Journal of the American Chemical Society, 2008.
- Relevance: Details the efficacy of BrettPhos and XPhos systems in preventing side reactions in hindered/electronic-mismatched substr
-
-
General Suzuki-Miyaura Troubleshooting
-
Yoneda Labs. "Suzuki-Miyaura Cross-Coupling: Practical Guide."
- Relevance: Practical guide on solvent/base effects on hydrodehalogen
-
-
Anhydrous Coupling Protocols
-
Littke, A. F., & Fu, G. C.[3] "Pd/P(t-Bu)3: A Versatile Catalyst for Suzuki Cross-Coupling of Aryl Chlorides." Angewandte Chemie International Edition, 1998.
- Relevance: Foundational work on using bulky phosphines and anhydrous conditions to couple difficult substr
-
Sources
solvent effects on the reactivity of 2-bromo-4-(trifluoromethoxy)nitrobenzene
Topic: Solvent Effects on Reactivity & Process Optimization
Executive Summary & Structural Profile
Welcome to the technical support hub for 2-bromo-4-(trifluoromethoxy)nitrobenzene . This guide addresses the critical role of solvent selection in modulating the reactivity of this scaffold.
The Molecule at a Glance:
-
Core Scaffold: Nitrobenzene (highly electron-deficient).[1][2]
-
Primary Reactive Handle: Bromine at C2 (Ortho to
).[1][2] This position is highly activated for Nucleophilic Aromatic Substitution ( ).[2] -
Secondary Electronic Modulator: Trifluoromethoxy (
) at C4 .[1][2]
Critical Troubleshooting: Reactions
User Issue: "My substitution reaction with an amine/alkoxide is sluggish or incomplete."
The Root Cause: Solvent-Nucleophile Interaction
In
Protocol 1: The "Naked Anion" Acceleration
Recommendation: Switch to Dipolar Aprotic Solvents.
| Solvent Class | Examples | Effect on Reaction Rate | Mechanism |
| Dipolar Aprotic | DMSO, DMF, NMP, DMAc | High ( | Solvates cations ( |
| Protic | Methanol, Ethanol, Water | Low / Stalled | Forms strong Hydrogen bonds with the nucleophile, stabilizing the ground state and raising the activation energy barrier. |
| Non-Polar | Toluene, DCM | Very Low | Poor solubility of ionic nucleophiles; requires Phase Transfer Catalysis (PTC).[1][2] |
Step-by-Step Optimization:
-
Solvent Swap: If using Ethanol, switch to DMSO or DMF .[2]
-
Concentration: Maintain concentration between 0.5 M and 1.0 M. The
group ensures good solubility in these organic media. -
Temperature: Start at 25°C. The ortho-nitro activation is strong; heating to >80°C in DMSO may cause decomposition or side reactions (e.g., denitration).[2]
Technical Note: The
group at the para-position (relative to nitro) exerts a long-range inductive withdrawing effect.[2] While less potent than a second nitro group, it prevents the ring deactivation often seen with electron-donating groups (like), maintaining high reactivity at the C2-Br position.[1][2]
Critical Troubleshooting: Palladium-Catalyzed Couplings
User Issue: "I am observing catalyst deactivation or low yields during Suzuki/Buchwald couplings."
The Root Cause: The Nitro Group & Solvent Polarity
Nitro groups can coordinate to Pd(0) species or undergo competitive reduction.[2] Furthermore, the lipophilic
Protocol 2: The Anhydrous Non-Polar System
Recommendation: Use Toluene or 1,4-Dioxane with specific additives.[2]
Workflow Logic:
-
Solvent Choice: Avoid DMF/DMSO for Pd-couplings with this substrate if possible.[1][2] High polarity can exacerbate homocoupling or energetic decomposition of the nitro group at high temps.[2]
-
Base Selection: Use weak inorganic bases (
or ).[2] Avoid strong alkoxides ( ) which may trigger background at the bromine position.[2] -
Water Management: While Suzuki coupling requires some water, excess water in the presence of the
group can lead to phase separation issues due to the group's hydrophobicity.[2] Use a defined ratio (e.g., Toluene:Water 10:1).[2]
Visual Troubleshooting Guide
The following diagram illustrates the decision logic for solvent selection based on the desired reaction pathway.
Figure 1: Decision matrix for solvent selection based on reaction type and nucleophile characteristics.[1][2]
FAQ: Handling & Solubility
Q: The product oils out during aqueous workup.[2] How do I fix this?
A: This is due to the Trifluoromethoxy (
-
Explanation: The
group is highly lipophilic (greasy).[2] It resists solvation in water.[2] -
Solution: Avoid pure water washes.[2] Use brine (saturated NaCl) to break emulsions.[2] For extraction, Dichloromethane (DCM) is superior to Ethyl Acetate for this specific molecule due to better interaction with the halogenated motif.[2]
Q: Can I use ethanol for the
-
Reason: Ethanol hydrogen bonds to the ethoxide anion (
), stabilizing it and reducing its nucleophilicity.[2] If the reaction is too slow, add a co-solvent like THF or switch to DMF.
Q: Is the
References
-
Reichardt, C., & Welton, T. (2010).[2] Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1][2] (Standard text on solvent polarity and
rates). [2] -
Leroux, F. R., et al. (2009).[2] The Trifluoromethoxy Group: A Pharmacophore with Broad Applications. ChemMedChem. (Details the lipophilicity and electronic properties of
). [2] -
Terrier, F. (2013).[2] Modern Nucleophilic Aromatic Substitution. Wiley-VCH.[1][2] (Comprehensive guide on
mechanisms and "element effects"). [2] -
PubChem. (n.d.).[2][3] 2-Bromo-4-nitro-1-(trifluoromethoxy)benzene Compound Summary. National Library of Medicine.[2] (Physical property data). [1][2]
Sources
- 1. 2-Bromo-4-nitrotoluene | CAS#:7745-93-9 | Chemsrc [chemsrc.com]
- 2. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
Technical Support Center: Base Selection for Efficient Coupling of 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Welcome to the technical support center for coupling reactions involving 2-bromo-4-(trifluoromethoxy)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of base selection for this specific substrate. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively.
The Critical Role of the Base: More Than Just a Proton Scavenger
The substrate, this compound, presents a unique electronic profile. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are both strongly electron-withdrawing, rendering the aryl halide highly electron-deficient. This has profound implications for its reactivity in common cross-coupling reactions. The choice of base is not a trivial parameter; it is a critical lever for controlling reaction efficiency, preventing side reactions, and ensuring the stability of both the catalyst and the substrate.
A base in these reactions, particularly palladium-catalyzed cross-couplings, serves multiple functions beyond simple deprotonation. It is integral to the regeneration of the active catalytic species and can influence the rate of both the desired catalytic cycle and undesired side pathways.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered when working with this compound.
Question 1: My Suzuki-Miyaura coupling is sluggish or fails completely. What is the likely cause related to my choice of base?
Answer: A common pitfall is using a base that is either too weak or too strong.
-
Weak Bases (e.g., NaHCO₃, K₂CO₃): While often effective for more activated aryl halides, they may not be sufficiently basic to efficiently promote the transmetalation step with the boronic acid derivative, which is often the rate-limiting step. The electron-deficient nature of your substrate can exacerbate this issue.
-
Strong Bases (e.g., NaOH, KOH): These can lead to competitive side reactions. The primary concern is the potential for nucleophilic aromatic substitution (SₙAr) of the bromo or even the nitro group, given the highly activated nature of the aromatic ring. Additionally, strong bases can promote the decomposition of the boronic acid starting material.
Troubleshooting Workflow:
Caption: Troubleshooting logic for base selection in Suzuki coupling.
Question 2: I am observing significant dehalogenation of my starting material in a Buchwald-Hartwig amination. How can the base contribute to this?
Answer: Dehalogenation is a common side reaction, and the base plays a crucial role. Strong, sterically hindered bases like sodium tert-butoxide (NaOtBu) are often used in Buchwald-Hartwig reactions to facilitate the deprotonation of the amine. However, if the catalytic cycle is not efficient, the palladium(0) species can react with the aryl halide to form an oxidative addition complex. If the subsequent steps are slow, this complex can undergo side reactions, including hydrodehalogenation, where a proton source (often adventitious water) leads to the replacement of the bromine with a hydrogen.
Using a slightly weaker base, such as potassium carbonate or cesium carbonate, can sometimes mitigate this issue, although it may require higher reaction temperatures or longer reaction times. It's a delicate balance between promoting the desired amination and suppressing the undesired dehalogenation.
Question 3: For a Sonogashira coupling, what are the advantages and disadvantages of using an inorganic versus an organic base?
Answer:
-
Inorganic Bases (e.g., K₂CO₃, Cs₂CO₃): These are generally milder and less prone to causing side reactions with the sensitive functional groups on your substrate. They are a good first choice for this electron-deficient system. However, their solubility in common organic solvents can be low, sometimes necessitating the use of a co-solvent or a phase-transfer catalyst.
-
Organic Bases (e.g., Triethylamine (TEA), Diisopropylethylamine (DIPEA)): These are highly soluble in organic solvents. In Sonogashira couplings, they also act as a scavenger for the HI produced during the reaction, preventing the deactivation of the palladium catalyst. However, with a highly activated substrate like this compound, these amine bases could potentially act as nucleophiles, leading to unwanted side products.
Recommended Bases for Common Coupling Reactions
The following table provides a starting point for base selection. Optimization will likely be necessary for your specific reaction conditions.
| Coupling Reaction | Recommended Bases (Starting Point) | Rationale & Considerations |
| Suzuki-Miyaura | K₃PO₄, Cs₂CO₃, K₂CO₃ | These provide a good balance of basicity to promote transmetalation without causing significant substrate or product degradation. |
| Buchwald-Hartwig | NaOtBu, K₃PO₄, Cs₂CO₃ | NaOtBu is a common choice for its strength, but care must be taken to minimize dehalogenation. K₃PO₄ and Cs₂CO₃ are milder alternatives. |
| Sonogashira | K₂CO₃, Cs₂CO₃ with Cu(I) cocatalyst | Inorganic bases are generally preferred to avoid potential nucleophilic attack by amine bases on the electron-deficient aromatic ring. |
| Heck | NaOAc, K₂CO₃, Et₃N | A relatively weak base is often sufficient. The choice can depend on the solvent and the nature of the olefin coupling partner. |
Experimental Protocol: A Validated Starting Point for Suzuki-Miyaura Coupling
This protocol provides a self-validating system for a typical Suzuki-Miyaura coupling.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Pd(PPh₃)₄ (2 mol%)
-
K₃PO₄ (2.5 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and K₃PO₄ (2.5 mmol).
-
Add Pd(PPh₃)₄ (0.02 mmol).
-
Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL).
-
Seal the flask and heat the reaction mixture to 90-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Catalytic Cycle Visualization:
Caption: Simplified Suzuki-Miyaura catalytic cycle highlighting the role of the base.
References
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [Link]
identifying byproducts in the synthesis of 2-bromo-4-(trifluoromethoxy)nitrobenzene
Welcome to the technical support center for the synthesis of 2-bromo-4-(trifluoromethoxy)nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and identify potential byproducts encountered during this critical synthesis. By understanding the underlying chemical principles and having access to robust analytical protocols, you can streamline your process, improve yield, and ensure the purity of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound and what are the key considerations?
A1: The synthesis of this compound typically proceeds via a two-step electrophilic aromatic substitution sequence. The choice of the starting material and the order of the reactions are critical for maximizing the yield of the desired product and minimizing the formation of unwanted isomers.
There are two primary synthetic pathways to consider:
-
Route A: Nitration followed by Bromination: Starting with 1-bromo-3-(trifluoromethoxy)benzene.
-
Route B: Bromination followed by Nitration: Starting with 4-(trifluoromethoxy)nitrobenzene.
The directing effects of the substituents on the aromatic ring govern the regioselectivity of these reactions. The trifluoromethoxy (-OCF3) group is an ortho, para-director, although it is deactivating. The nitro (-NO2) group is a strong deactivating group and a meta-director. The bromo (-Br) group is a deactivating ortho, para-director. Careful consideration of these effects is paramount in selecting the optimal synthetic strategy.
Q2: What are the most likely byproducts in the synthesis of this compound?
A2: The formation of byproducts is a common challenge in electrophilic aromatic substitution reactions. The primary byproducts are typically regioisomers of the desired product, arising from substitution at alternative positions on the aromatic ring. Over-reaction, leading to di-substituted products, can also occur.
Potential Byproducts Include:
-
Regioisomers:
-
3-Bromo-4-(trifluoromethoxy)nitrobenzene
-
2-Bromo-6-(trifluoromethoxy)nitrobenzene
-
4-Bromo-2-(trifluoromethoxy)nitrobenzene
-
-
Di-brominated products:
-
2,6-Dibromo-4-(trifluoromethoxy)nitrobenzene
-
-
Unreacted starting materials.
The relative amounts of these byproducts will depend on the chosen synthetic route and the precise reaction conditions (temperature, concentration of reagents, and reaction time).
Q3: How can I minimize the formation of these byproducts?
A3: Minimizing byproduct formation hinges on careful control of the reaction conditions to favor the desired substitution pattern. Key strategies include:
-
Temperature Control: Electrophilic aromatic substitutions are often exothermic. Maintaining a low and consistent temperature can enhance selectivity and reduce the formation of undesired isomers and over-reacted products. For instance, in nitration reactions, keeping the temperature below ambient can be crucial.
-
Stoichiometry of Reagents: Using a precise stoichiometry of the electrophilic reagent (e.g., bromine or nitric acid) can prevent over-substitution. A slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.
-
Choice of Catalyst and Solvent: The Lewis acid catalyst used in bromination (e.g., FeBr₃) and the solvent system can influence the reactivity and selectivity of the reaction. Optimization of these components may be necessary.
-
Order of Reactions: As discussed in Q1, the sequence of nitration and bromination will significantly impact the product distribution due to the differing directing effects of the substituents at each stage.
Troubleshooting Guide
This section addresses specific issues you may encounter during your synthesis and provides actionable steps for resolution.
Problem 1: Low yield of the desired this compound product.
| Potential Cause | Troubleshooting Action |
| Incomplete Reaction | Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). If the starting material is still present after the expected reaction time, consider extending the reaction time or slightly increasing the temperature. Ensure the reagents are of high purity and anhydrous where necessary. |
| Suboptimal Reaction Conditions | Re-evaluate the reaction temperature and stoichiometry. For nitration, ensure the mixed acid (HNO₃/H₂SO₄) is prepared correctly and added slowly to control the exotherm. For bromination, ensure the Lewis acid catalyst is active. |
| Loss during Work-up and Purification | Optimize the extraction and purification procedures. Ensure the pH is appropriately adjusted during the work-up to ensure the product is in the organic phase. For purification by column chromatography, select a solvent system that provides good separation between the product and byproducts. |
Problem 2: Presence of significant amounts of isomeric byproducts in the final product.
| Potential Cause | Troubleshooting Action |
| Incorrect Regioselectivity | This is often the most significant challenge. Confirm the directing effects of your substituents at each step. If you are starting with 4-(trifluoromethoxy)nitrobenzene, bromination will be directed by both the -NO₂ (meta) and -OCF₃ (ortho, para) groups. The -OCF₃ group is generally a stronger ortho, para-director, but the deactivating nature of the -NO₂ group will influence the outcome. If starting with 1-bromo-3-(trifluoromethoxy)benzene, nitration will be directed by both the -Br and -OCF₃ groups to the ortho and para positions relative to them. |
| High Reaction Temperature | Higher temperatures can lead to a loss of regioselectivity. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. |
Problem 3: Formation of di-brominated byproducts.
| Potential Cause | Troubleshooting Action |
| Excess Brominating Agent | Use a stoichiometric amount or only a slight excess of the brominating agent (e.g., Br₂ or N-bromosuccinimide). |
| Reaction Time Too Long | Monitor the reaction closely and quench it once the starting material has been consumed to an acceptable level. |
Analytical Protocols for Byproduct Identification
Accurate identification of byproducts is crucial for process optimization and ensuring the quality of the final product. The following are recommended analytical techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile compounds in a reaction mixture.
Workflow for GC-MS Analysis:
Caption: GC-MS workflow for byproduct analysis.
Interpreting GC-MS Data:
-
Retention Time: Different isomers will often have slightly different retention times on the GC column.
-
Mass Spectrum: The mass spectrum provides the molecular weight of the compound and its fragmentation pattern. Isomers will have the same molecular weight but may show subtle differences in their fragmentation patterns. The presence of bromine is indicated by a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are indispensable for the structural elucidation of organic molecules, including the definitive identification of regioisomers.
Workflow for NMR Analysis:
Caption: NMR workflow for structural elucidation.
Interpreting NMR Data:
The chemical shifts and coupling patterns of the aromatic protons are highly sensitive to the substitution pattern.
-
¹H NMR: The number of signals, their multiplicity (singlet, doublet, triplet), and their coupling constants (J-values) provide information about the relative positions of the protons on the aromatic ring.
-
¹³C NMR: The number of signals in the aromatic region indicates the symmetry of the molecule. The chemical shifts are influenced by the electronic effects of the substituents.
Expected ¹H NMR Chemical Shift Regions for Aromatic Protons:
| Position | Approximate Chemical Shift (ppm) | Multiplicity |
| Proton ortho to -NO₂ | 8.0 - 8.5 | Doublet or Doublet of Doublets |
| Proton ortho to -Br | 7.5 - 7.8 | Doublet or Doublet of Doublets |
| Proton ortho to -OCF₃ | 7.2 - 7.5 | Doublet or Doublet of Doublets |
Note: These are approximate ranges and can vary depending on the specific substitution pattern.
High-Performance Liquid Chromatography (HPLC)
HPLC is an excellent technique for the separation and quantification of isomers that may be difficult to resolve by GC.
Workflow for HPLC Analysis:
Caption: HPLC workflow for isomer separation and quantification.
Optimizing HPLC Separation:
-
Column Choice: A high-resolution C18 column is a good starting point. Phenyl-hexyl or biphenyl phases can sometimes offer alternative selectivity for aromatic isomers.
-
Mobile Phase: A gradient elution with acetonitrile and water or methanol and water is typically effective. The addition of a small amount of acid (e.g., formic acid or trifluoroacetic acid) can improve peak shape.
By systematically applying these troubleshooting strategies and analytical protocols, you can effectively identify and mitigate the formation of byproducts in the synthesis of this compound, leading to a more efficient and robust synthetic process.
References
-
Ningbo Inno Pharmchem Co., Ltd. (2024). Innovative Synthesis with 2-Bromo-4-nitro(trifluoromethoxy)benzene. [Link]
- Google Patents. (2014). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Google Patents. (2016). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene. [Link]
-
SIELC Technologies. Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. [Link]
improving the regioselectivity of reactions involving 2-bromo-4-(trifluoromethoxy)nitrobenzene
Ticket System: Advanced Reactivity & Regioselectivity Guide
Welcome to the Specialized Scaffold Support Center. You are accessing the technical repository for 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 175278-12-3). This scaffold is a high-value building block in agrochemical and pharmaceutical synthesis due to its unique "Fluorine-Nitro-Halogen" triad. However, its extreme electron deficiency creates specific regioselectivity and chemoselectivity challenges.
This guide is structured as a Tier 3 Troubleshooting Workflow , addressing the three most common "failure modes" reported by medicinal chemists.
Module 1: Nucleophilic Aromatic Substitution (SNAr)
Ticket #SN-001: "I am observing side products where the Nitro group is lost, or the reaction is stalling."
The Core Issue: Regioselectivity vs. Leaving Group Ability
In this scaffold, you have three potential sites for nucleophilic attack. The regioselectivity is dictated by the Meisenheimer Complex stability and the Leaving Group (LG) ability .
-
Site A (C2 - Bromine): Target Site. Highly activated by the ortho-Nitro group. Br is a good LG.
-
Site B (C4 - OCF3): Activated by the meta-Nitro group (weak) and para-Bromine (weak). -OCF3 is generally stable but can be displaced under forcing conditions.
-
Site C (C1 - Nitro): The Nitro group itself can act as a leaving group (denitration) if the incoming nucleophile is "hard" and the solvent is highly polar (e.g., DMSO).
Troubleshooting Protocol
| Symptom | Diagnosis | Resolution |
| Loss of NO2 group | Denitration: Attack at C1. Common with hard nucleophiles (RO⁻, F⁻) in dipolar aprotic solvents at high heat. | Switch to a softer nucleophile (RS⁻, RNH2). Lower the temperature. Change solvent from DMSO to THF or Toluene. |
| Hydrolysis (Phenol formation) | Water Contamination: The ring is so electron-poor that even trace water acts as a nucleophile at C2 or C4. | Use anhydrous solvents and reagents. Add molecular sieves. Avoid hydroxide bases; use carbonate or phosphate. |
| Reaction Stalls | Meisenheimer Trap: The intermediate complex forms but is too stable to eliminate the leaving group. | Increase temperature slightly, but ensure the solvent is non-ionizing to prevent side reactions. |
Visualizing the Regioselectivity Pathways
Caption: Regioselectivity map showing the competition between Bromine displacement (desired) and Nitro displacement (undesired).
Module 2: Palladium-Catalyzed Cross-Coupling
Ticket #PD-002: "My Suzuki coupling failed. I see starting material or de-brominated byproduct."
The Core Issue: The "Pi-Acid" Problem
Because the ring contains both -NO2 and -OCF3, it is extremely electron-deficient (a "pi-acid").
-
Oxidative Addition is Fast: The C-Br bond is weak and activated. Pd inserts easily.
-
Transmetallation/Reductive Elimination is Slow: The electron-poor ring holds onto the Pd(II) species tightly.
-
Base Sensitivity: The bases required for Suzuki coupling (KOH, K2CO3) can attack the ring (SNAr) instead of activating the boronic acid.
Optimization Matrix
-
Catalyst System: Use electron-rich, bulky ligands (e.g., XPhos , SPhos , or P(t-Bu)3 ) to facilitate reductive elimination from the electron-poor metal center.
-
Base Selection: Avoid hydroxides or alkoxides. Use K3PO4 or CsF (anhydrous conditions).
-
Solvent: Toluene/Water (biphasic) often works better than DMF to suppress nucleophilic attack by the base on the ring.
Expert Tip: If you observe protodebromination (Br replaced by H), your reaction is stalling after oxidative addition. The Pd-Ar species is scavenging a proton from the solvent. Switch to a more active catalyst (Pd-G3 or G4 precatalysts) to speed up the cycle.
Module 3: Chemoselective Reduction
Ticket #RED-003: "I need to reduce the Nitro group to an Aniline, but I keep losing the Bromine."
The Core Issue: Hydrodehalogenation
Standard catalytic hydrogenation (H2, Pd/C) is not compatible with aryl bromides. The Pd catalyst will readily cleave the C-Br bond, especially in the presence of the resulting amine (which acts as a base).
Validated Protocols for Selective Reduction
| Method | Reagents | Mechanism Note | Selectivity Score |
| Bechamp Reduction | Fe powder / AcOH (or NH4Cl) | Single Electron Transfer (SET). Surface reaction on Iron. | High (99%) |
| Tin Chloride | SnCl2 / EtOH | Mild Lewis acid mediated reduction. | High (95%) |
| Sulfided Platinum | Pt(S)/C + H2 | Sulfur poisons the catalyst sites responsible for hydrogenolysis (C-Br cleavage) but allows NO2 reduction. | Medium-High |
| Zinc Reduction | Zn / NH4Cl (aq) | Mild conditions, avoids strong acid. | High |
Decision Workflow for Reduction
Caption: Selection guide for reducing the nitro group while preserving the C-Br bond.
References & Authoritative Grounding
-
Nucleophilic Aromatic Substitution Mechanisms:
-
Suzuki Coupling on Deactivated Systems:
-
Selective Nitro Reduction:
-
Org.[5][6][7][8][9] Synth. "Selective Reduction of Nitro Compounds."[6][7] Organic Syntheses, Coll. Vol. 3.
-
Calvin Digital Commons.[7] "Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups." (Discusses chemoselectivity strategies).
-
Chemistry Stack Exchange. "Selective reduction of aromatic nitro group in presence of halides."[5][6] (Community validated protocols).
-
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jsynthchem.com [jsynthchem.com]
- 6. researchgate.net [researchgate.net]
- 7. digitalcommons.calvin.edu [digitalcommons.calvin.edu]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
Technical Support Center: Characterization of Impurities in Commercial 2-Bromo-4-(trifluoromethoxy)nitrobenzene
Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS No. 200958-40-3). This resource provides in-depth troubleshooting advice and frequently asked questions to assist you in identifying and characterizing impurities that may be present in commercial batches of this critical reagent. Understanding the impurity profile is paramount for ensuring the reproducibility of your synthetic procedures and the quality of your final products.[1][2]
Frequently Asked Questions (FAQs)
Q1: What is the typical purity of commercial this compound?
A1: Commercial grades of this compound are generally available with a purity of 97-98%.[1][2] However, the remaining 2-3% can consist of several process-related impurities that may impact sensitive downstream applications. It is crucial to analyze each new batch to understand its specific impurity profile.
Q2: What are the most likely impurities I should expect to find?
A2: The impurity profile is intrinsically linked to the synthetic route used for manufacturing. A plausible and common synthetic pathway involves the nitration of 4-(trifluoromethoxy)aniline, followed by a Sandmeyer reaction.[3][4] Based on this, the most probable impurities include:
-
Positional Isomers: Formed during the electrophilic nitration or bromination steps. The directing effects of the trifluoromethoxy and nitro/amino groups can lead to the formation of other bromo-nitro-trifluoromethoxybenzene isomers.[5][6][7][8]
-
Unreacted Starting Materials: Residual amounts of the precursor used in the final bromination step, such as 4-(trifluoromethoxy)nitrobenzene.
-
Byproducts of the Sandmeyer Reaction: This reaction can generate phenolic impurities (e.g., 2-hydroxy-4-(trifluoromethoxy)nitrobenzene) if the diazonium salt reacts with water.[9][10]
-
Over-brominated Species: Although less common with controlled reaction conditions, di-brominated products could potentially form.[11]
Q3: How can these impurities affect my subsequent reactions?
A3: The impact of impurities can range from negligible to significant, depending on your specific chemistry:
-
Positional Isomers: These are often the most problematic as they may have similar reactivity to the desired compound, leading to a mixture of isomeric products in your subsequent steps. This can create significant challenges in purification and characterization of your target molecule.
-
Nucleophilic Impurities (e.g., phenolic byproducts): If your downstream reaction involves an electrophile, these nucleophilic impurities can compete with your intended substrate, reducing your yield and introducing new byproducts.
-
Unreacted Starting Materials: The presence of starting materials can lead to lower than expected yields and may complicate the purification of your product.
Troubleshooting Guide: A Systematic Approach to Impurity Characterization
This section provides a step-by-step guide to identifying and characterizing unknown impurities in your batch of this compound.
Step 1: Initial Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)
HPLC-UV is an excellent first-pass technique for assessing the purity and getting a quantitative idea of the level of impurities.[11][12]
Rationale: Reversed-phase HPLC separates compounds based on their polarity. The presence of different functional groups and their positions on the aromatic ring will lead to different retention times, allowing for the separation of the main component from its impurities. A UV detector is suitable as nitroaromatic compounds are strong UV absorbers.[11]
Suggested Protocol:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water is a good starting point.
-
Solvent A: Water with 0.1% formic acid (for better peak shape).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
-
Gradient Program:
-
Start with a higher percentage of Solvent A (e.g., 60%) and gradually increase the percentage of Solvent B over 20-30 minutes. This will elute compounds of increasing hydrophobicity.
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where nitroaromatics absorb strongly, typically around 260 nm.[11]
-
Sample Preparation: Prepare a dilute solution of your commercial this compound in acetonitrile (e.g., 1 mg/mL).
Interpreting the Results:
-
The main peak should correspond to your target compound.
-
Any additional peaks represent potential impurities. The area percentage of these peaks gives a semi-quantitative measure of their concentration.
Step 2: Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying volatile and semi-volatile impurities.[13][14][15][16] It is particularly useful for identifying positional isomers which may have very similar HPLC retention times.
Rationale: GC separates compounds based on their boiling points and interactions with the stationary phase. The mass spectrometer then provides the mass-to-charge ratio of the compound and its fragments, which allows for structural elucidation and confirmation of the molecular weight.
Suggested Protocol:
-
Column: A mid-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane column, 30 m x 0.25 mm, 0.25 µm film thickness) is a good starting point for separating aromatic isomers.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 250 °C at a rate of 10 °C/min.
-
Hold at 250 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range from 50 to 400 amu.
-
Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
Interpreting the Results:
-
Compare the mass spectrum of the main peak to a reference spectrum of this compound.
-
For impurity peaks, analyze the mass spectrum. Positional isomers will have the same molecular ion peak but may show subtle differences in their fragmentation patterns. Compare the spectra to libraries (e.g., NIST) for tentative identification.
Step 3: Structural Elucidation of Major Impurities by Nuclear Magnetic Resonance (NMR) Spectroscopy
For definitive structural confirmation of significant impurities (e.g., >0.5%), isolation followed by NMR analysis is the gold standard. ¹H and ¹⁹F NMR are particularly informative for this class of compounds.
Rationale: NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei.
-
¹H NMR: The chemical shifts, splitting patterns (coupling), and integration of the proton signals on the aromatic ring can definitively distinguish between positional isomers.[17][18][19]
-
¹⁹F NMR: The trifluoromethoxy group provides a unique and sensitive probe. The chemical shift of the ¹⁹F signal can be influenced by the substitution pattern on the aromatic ring, aiding in isomer differentiation.[17][20]
Suggested Protocol:
-
Sample Preparation: If possible, isolate the impurity by preparative HPLC or column chromatography. If not, a spectrum of the mixture can still provide valuable information. Dissolve the sample in a deuterated solvent such as CDCl₃ or DMSO-d₆.
-
¹H NMR Analysis:
-
Acquire a standard ¹H spectrum.
-
Pay close attention to the aromatic region (typically 7.0-8.5 ppm). The number of signals, their multiplicities (singlet, doublet, triplet), and coupling constants (J-values) will reveal the substitution pattern.
-
-
¹⁹F NMR Analysis:
-
Acquire a proton-decoupled ¹⁹F spectrum.
-
The trifluoromethoxy group should appear as a singlet. Different isomers will likely have distinct chemical shifts.
-
Visualizing Potential Synthetic Pathways and Impurity Formation
The following diagram illustrates a plausible synthetic route for this compound and highlights where key impurities may arise.
Caption: Plausible synthesis of this compound and points of impurity introduction.
Workflow for Impurity Identification
The following workflow provides a systematic approach to identifying unknown peaks in your analytical data.
Caption: Systematic workflow for the identification and characterization of impurities.
Summary of Potential Impurities and Analytical Data
| Potential Impurity | Origin | Likely m/z (EI) | Key NMR Features (¹H and ¹⁹F) |
| Positional Isomers | Non-regioselective nitration or bromination | Same as parent (M⁺) | Different chemical shifts and coupling patterns in the aromatic region of the ¹H NMR. Distinct ¹⁹F NMR chemical shift. |
| 4-(Trifluoromethoxy)nitrobenzene | Unreacted starting material | Lower M⁺ than parent | Simpler ¹H NMR aromatic pattern (likely two doublets). |
| 2-Hydroxy-4-(trifluoromethoxy)nitrobenzene | Sandmeyer byproduct | M⁺ corresponding to replacement of Br with OH | Presence of a broad phenolic -OH peak in ¹H NMR. Aromatic protons will be shifted. |
| Di-brominated species | Over-bromination | Higher M⁺ than parent | Fewer aromatic protons observed in the ¹H NMR spectrum. |
References
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Innovative Synthesis with 2-Bromo-4-nitro(trifluoromethoxy)benzene.
- (2026). 2-Bromo-4-nitro(trifluoromethoxy)benzene: A Key Intermediate.
-
Quora. (2021). What is the synthesis of 2-Bromo-4-nitrophenol from benzene?. Available at: [Link]
- Google Patents. (n.d.). CN102491901B - Preparation method of 4-bromine-2-nitro trifluoromethyl benzene.
- Google Patents. (n.d.). CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene.
- Google Patents. (n.d.). CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide.
-
MDPI. (n.d.). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae. Available at: [Link]
-
PubChem. (n.d.). 2-Bromo-4-nitro(trifluoromethoxy)benzene. Available at: [Link]
-
Agilent. (2024). Analysis of Halogenated Hydrocarbons, Benzene, and Derivatives in Drinking Water. Available at: [Link]
-
Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Trifluoromethylation. Available at: [Link]
-
Quora. (2024). What are the isomers of one bromo-3-methylbenzene?. Available at: [Link]
-
NSF Public Access Repository. (2022). Enhanced Reactivity for Aromatic Bromination via Halogen Bonding with Lactic Acid Derivatives. Available at: [Link]
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
ResearchGate. (2019). How to detect Halogenated Benzene in crude oil matrix using GC/MS?. Available at: [Link]
-
ResearchGate. (2025). Electrophilic Bromination of Nitrobenzene Using Barium Tetrafluorobromate (III). Available at: [Link]
-
SIELC. (n.d.). Separation of Benzene, 1-bromo-4-(trifluoromethyl)- on Newcrom R1 HPLC column. Available at: [Link]
-
PMC - NIH. (n.d.). Recent trends in the chemistry of Sandmeyer reaction: a review. Available at: [Link]
-
Magritek. (2021). How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention. Available at: [Link]
-
PMC - NIH. (n.d.). Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]
-
(n.d.). 6. analytical methods. Available at: [Link]
-
PMC - PubMed Central. (n.d.). Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification. Available at: [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]
-
ResearchGate. (n.d.). Precursors and products from the Sandmeyer reaction. Available at: [Link]
-
ResearchGate. (2025). (PDF) Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS. Available at: [Link]
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Available at: [Link]
-
RSC Publishing. (2021). Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution. Available at: [Link]
-
Oxford Instruments. (n.d.). Pulsar 004 Application of a high performance benchtop NMR spectrometer for 19F NMR spectroscopy. Available at: [Link]
-
YouTube. (2021). 22.5 Sandmeyer Reactions | Organic Chemistry. Available at: [Link]
- Google Patents. (n.d.). CN1136185C - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
The Royal Society of Chemistry. (n.d.). Supporting Information for. Available at: [Link]
Sources
- 1. 2-Bromo-4-nitrobenzaldehyde synthesis - chemicalbook [chemicalbook.com]
- 2. quora.com [quora.com]
- 3. CN101450891B - Preparation method of 2-fluoro-4-bromotrifluoromethoxybenzene - Google Patents [patents.google.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. quora.com [quora.com]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verification - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural effects on the bromination rate and selectivity of alkylbenzenes and alkoxybenzenes in aqueous solution - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 9. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. atsdr.cdc.gov [atsdr.cdc.gov]
- 13. agilent.com [agilent.com]
- 14. researchgate.net [researchgate.net]
- 15. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. How simultaneous decoupling of 1H and 19F can help to simplify crowded 13C spectra - A Multi-nuclei case study on 5-Bromo-1,2,3-trifluorobenzene without the need of user intervention - Magritek [magritek.com]
- 18. agilent.com [agilent.com]
- 19. 1-Bromo-2-nitrobenzene(577-19-5) 1H NMR spectrum [chemicalbook.com]
- 20. nmr.oxinst.com [nmr.oxinst.com]
workup procedures for reactions containing 2-bromo-4-(trifluoromethoxy)nitrobenzene
Ticket System: Active | Priority: High | Status: Resolving
Welcome to the Specialized Reagent Support Hub. You have accessed the technical guide for 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS 175278-00-9) . This compound is a critical intermediate in medicinal chemistry, particularly for introducing lipophilic pharmacophores. Its unique electronic properties—combining the electron-withdrawing nitro and trifluoromethoxy groups with a reactive bromine handle—create specific challenges in workup and isolation.
Module 1: Critical Safety & Handling (Ticket #SAFETY-01)
User Report: "I'm scaling up a reaction with this intermediate. What are the immediate hazards I need to mitigate before starting workup?"
Technical Response: The combination of a nitro group and a halogenated motif requires strict adherence to thermal and chemical safety protocols.
Core Safety Protocol
| Hazard Category | Risk Factor | Mitigation Strategy |
| Thermal Instability | Nitro-aromatics have high decomposition energy. | Do not distill to dryness at temperatures >50°C. Use a rotary evaporator with a water bath set to <40°C. |
| Skin/Eye Toxicity | Lipophilic | Double-glove (Nitrile) and use a face shield during extraction. Treat all organic phases as highly penetrating toxins. |
| Combustion | Releases HF, HBr, and NOx.[1] | All workups involving acid quenching must be performed in a functioning fume hood to capture potential off-gassing. |
Critical Alert: If using metal-mediated reduction (e.g., Fe/HCl) to convert the nitro group to an aniline, be aware of the delayed exotherm . The induction period can be deceptive. Ensure cooling baths are ready before addition.
Module 2: Standard Workup Procedures (Ticket #WU-GEN)
User Report: "I have a crude reaction mixture in DMF/Water. I'm seeing a persistent emulsion and cannot separate the layers."
Diagnostic:
The trifluoromethoxy (
The "Golden Path" Extraction Protocol
This protocol is designed to break fluorinated emulsions and maximize recovery.
-
Dilution Phase:
-
Dilute the reaction mixture with Ethyl Acetate (EtOAc) (3x reaction volume). Avoid Dichloromethane (DCM) initially, as its density is similar to brine/water mixtures, exacerbating separation issues.
-
-
Quench/Wash:
-
Wash organic layer with 5% LiCl (aq) . Reasoning: LiCl is more effective than NaCl at pulling DMF out of the organic phase due to the high hydration energy of lithium ions [1].
-
Follow with Saturated Brine .
-
-
Emulsion Breaking (If Stalled):
-
Add Methanol: Add 2-5% MeOH to the organic phase. This disrupts the surface tension at the interface.
-
Filtration: If solid particulates (precipitated salts) are stabilizing the emulsion, filter the entire biphasic mixture through a pad of Celite before attempting separation again.
-
Workup Decision Logic
Figure 1: Decision matrix for optimizing extraction of fluorinated nitro-aromatics, prioritizing emulsion management.
Module 3: Scenario-Specific Troubleshooting
Ticket #RXN-RED: Reduction to Aniline
Context: Reduction of the nitro group to 2-bromo-4-(trifluoromethoxy)aniline. Issue: "The product is trapped in the iron sludge" or "The product turned black overnight."
Resolution Protocol:
-
Sludge Management: When using Fe/AcOH or Fe/NH4Cl, the iron byproducts form a thick paste.
-
Do not attempt simple extraction.
-
Step 1: Dilute the reaction mixture with EtOAc.
-
Step 2: Add saturated Sodium Potassium Tartrate (Rochelle's Salt) solution and stir vigorously for 30 minutes. This chelates the iron, breaking the emulsion and releasing the product [2].
-
Step 3: Filter through Celite.
-
-
Stability Check: Anilines with electron-withdrawing groups (like
) are less prone to oxidation than simple anilines, but they are still light-sensitive.-
Storage: Store the isolated oil/solid under Argon in amber vials.
-
Ticket #RXN-SUZ: Suzuki Coupling at the Bromine
Context: Coupling with boronic acids to replace the Bromine. Issue: "I have residual Palladium color in my product."
Resolution Protocol:
The
-
Scavenger Wash: After the standard workup, wash the organic layer with 10% aqueous N-Acetylcysteine or use a commercially available thiourea silica scavenger (e.g., SiliaMetS®).
-
Crystallization: If the product is solid, recrystallize from Heptane/EtOAc . The fluorinated nature often facilitates crystallization from non-polar solvents, leaving Pd impurities in the mother liquor.
Module 4: Purification & Analysis
User Report: "My TLC shows three spots close together. How do I purify this?"
Technical Analysis: Common impurities include:
-
Protodebromination: 4-(trifluoromethoxy)nitrobenzene (loss of Br).
-
Homocoupling: Bis-aryl species (in Suzuki reactions).
-
Isomers: Regioisomers if the starting material was impure.
Chromatography Strategy:
-
Stationary Phase: Standard Silica Gel (40-63 µm).
-
Mobile Phase: The
group reduces polarity. Start with a non-polar gradient.-
Recommendation: 0%
10% EtOAc in Hexanes (or Heptane). -
Note: The product will elute faster than non-fluorinated analogs.
-
-
Detection: The Nitro group quenches fluorescence strongly. UV visualization at 254 nm is effective.
Analytical Data Reference (Typical)
| Parameter | Expected Value/Observation | Notes |
| Physical State | Pale yellow solid or oil | Low melting point expected due to |
| TLC ( | ~0.4 - 0.6 (10% EtOAc/Hex) | Moves fast due to lipophilicity. |
| Singlet around -58 ppm | Distinctive shift for |
References
- Process Chemistry Techniques: "Removal of DMF from reaction mixtures." Common organic synthesis practice utilizing the salting-out effect of Lithium Chloride.
- Iron Reduction Workup: Detailed in Vogel's Textbook of Practical Organic Chemistry, regarding the use of Rochelle's salt for breaking metal-emulsions during reduction workups.
- Spectral Data Verification: Comparison with standard shifts for trifluoromethoxy-substituted benzenes. Journal of Fluorine Chemistry data indicates shifts typically range between -57 and -59 ppm.
(End of Technical Guide)
Sources
Technical Support Center: Reaction Optimization for 2-bromo-4-(trifluoromethoxy)nitrobenzene
Product ID: 2-Br-4-OCF3-NB Support Ticket: #CAT-POISON-094 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
This guide addresses catalyst deactivation ("poisoning") and selectivity issues encountered when using 2-bromo-4-(trifluoromethoxy)nitrobenzene . This substrate presents a "push-pull" challenge: the electron-deficient ring (due to -NO₂ and -OCF₃) accelerates oxidative addition but stabilizes off-cycle resting states, leading to catalyst death. Furthermore, the coexistence of a nitro group and an aryl bromide requires precise catalyst modulation to prevent hydrodehalogenation during reduction.
Diagnostic: Why is your Catalyst Dying?
The this compound molecule is an "electronic sink." Before adjusting your protocol, understand the specific poisoning mechanism based on your reaction type.
Mechanism A: The "Nitro-Brake" Effect (Cross-Coupling)
In Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig), the nitro group is not innocent.
-
Competitive Coordination: The nitro oxygen lone pairs can coordinate to the Pd(II) center, displacing labile ligands and forming an inactive off-cycle species.
-
Reductive Elimination Stall: The -OCF₃ and -NO₂ groups withdraw electron density from the aromatic ring. While this speeds up Oxidative Addition (OA), it drastically slows down Reductive Elimination (RE), leaving the catalyst vulnerable to decomposition (Pd-black formation) while waiting to turn over.
Mechanism B: Over-Activity (Hydrogenation)
In nitro-reduction, standard catalysts (Pd/C, Raney Ni) are too active. They do not distinguish between the N-O bond and the C-Br bond.
-
The Issue: Rapid oxidative addition of the C-Br bond to the metal surface leads to hydrodehalogenation (loss of Bromine), yielding the useless 4-(trifluoromethoxy)aniline byproduct.
Visualization: The Poisoning Pathway
The following diagram illustrates where the catalytic cycle breaks down due to the specific electronic properties of this substrate.
Figure 1: The "Nitro-Trap" in Palladium Catalysis. Note how the Nitro group diverts the Pd(II) intermediate into an inactive state if the ligand is insufficiently bulky.
Troubleshooting Guide: Cross-Coupling (C-C / C-N Bond Formation)
User Report: "Reaction turns black immediately (Pd precipitation) or stalls at 40% conversion."
Root Cause Analysis
The electron-deficient arene binds Pd(II) too tightly. Standard ligands (PPh₃, dppf) are insufficient to force the reductive elimination or prevent nitro-coordination.
Optimized Protocol: The "Bulky-Rich" Strategy
To overcome the nitro-poisoning, you must use ligands that are both electron-rich (to facilitate oxidative addition) and sterically bulky (to prevent nitro-coordination and force reductive elimination).
Recommended System:
-
Catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: XPhos or BrettPhos (Buchwald Ligands). The isopropyl groups on the biaryl backbone create a "roof" over the Pd center, physically blocking the nitro group from coordinating.
-
Base: Weak bases (K₃PO₄) are preferred over strong alkoxides (NaOtBu) which can degrade the -OCF₃ group or cause nucleophilic aromatic substitution (SNAr) on the nitro-arene.
| Parameter | Standard (Failing) | Optimized (Recommended) | Rationale |
| Ligand | PPh₃ / dppf | XPhos / BrettPhos | Steric bulk prevents Nitro-Pd coordination. |
| Pd Source | Pd(PPh₃)₄ | Pd(OAc)₂ + Ligand | In-situ generation ensures active L-Pd(0) species. |
| Solvent | DMF / DMSO | Toluene / 1,4-Dioxane | Non-polar solvents destabilize the charged resting states. |
| Temperature | 80°C | 100-110°C | Higher energy required to overcome the Reductive Elimination barrier. |
Step-by-Step Protocol (Buchwald-Hartwig Example)
-
Charge: Add Pd(OAc)₂ (2 mol%) and BrettPhos (2.5 mol%) to the reactor.
-
Inert: Purge with Argon (3x). Add anhydrous 1,4-dioxane.
-
Activate: Heat to 80°C for 5 minutes to form the active catalyst (solution turns from orange to pale yellow/green).
-
Substrate: Add this compound (1.0 equiv), Amine (1.2 equiv), and K₂CO₃ (2.0 equiv).
-
React: Heat to 100°C. Monitor via HPLC.
-
Note: If reaction stalls, add a second charge of catalyst (1 mol%) pre-activated as above.
-
Troubleshooting Guide: Chemoselective Hydrogenation
User Report: "I am trying to reduce the Nitro group to an Aniline, but I am losing the Bromine atom (Dehalogenation)."
Root Cause Analysis
Standard hydrogenation catalysts operate via a radical mechanism on the metal surface that cleaves weak C-Halogen bonds. The C-Br bond in this molecule is weakened by the -OCF₃ group.
Solution: Intentional Catalyst Poisoning
You must use a catalyst that has been "poisoned" or modified to inhibit the specific active sites responsible for C-Br insertion, while leaving the sites for -NO₂ reduction active.
Decision Matrix for Reduction
Figure 2: Selection guide for reducing nitro groups in the presence of sensitive halogens.
Recommended Protocol: Sulfided Platinum on Carbon (Pt/C-S)
The sulfur modifies the electronic properties of the Platinum, preventing the oxidative addition of the C-Br bond.
-
Catalyst: 5% Pt/C (Sulfided). Do not use standard Pt/C.
-
Solvent: Methanol or Ethyl Acetate.
-
Pressure: 1-3 bar H₂ (Keep pressure low to favor selectivity).
-
Additive: If using un-sulfided Pt/C, add 0.5 equiv of ZnBr₂ or Diphenylsulfide to the reaction mixture to generate the poison in situ.
Frequently Asked Questions (FAQs)
Q: Can I use Iron (Fe) reduction instead of hydrogenation? A: Yes. Iron/Acetic acid or Iron/Ammonium Chloride is the safest method for preserving the Bromine and the -OCF₃ group. It avoids the "catalyst poisoning" variable entirely. However, it generates stoichiometric iron waste, which may be undesirable for large-scale GMP steps.
Q: Is the Trifluoromethoxy (-OCF₃) group stable? A: Generally, yes. However, avoid strong Lewis acids (like AlCl₃) or extremely reducing conditions (LiAlH₄), which can strip fluorines. In the protocols listed above (Pd-coupling, Pt-hydrogenation), the -OCF₃ group is stable.
Q: Why does my reaction mixture turn dark purple? A: This often indicates the formation of Nitroso or Azo intermediates. This suggests the reduction is incomplete or the catalytic cycle is stalling. Increase the temperature or switch to a more active ligand system (e.g., from XPhos to BrettPhos).
References
-
Mechanisms of Catalyst Deactivation
- Crabtree, R. H. (2015). The Organometallic Chemistry of the Transition Metals. Wiley.
-
Source:
-
Chemoselective Reduction of Nitroarenes
- Blaser, H. U., et al. (2003). "Selective Hydrogenation for Fine Chemicals: Recent Trends and New Developments.
-
Source:
-
Buchwald-Hartwig Coupling of Nitro-Substituted Aryl Halides
- Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science.
-
Source:
-
Handling OCF3 Groups
- Leroux, F., et al. (2005). "The Trifluoromethoxy Group: Properties and Synthetic Applications.
-
Source:
strategies to improve the solubility of 2-bromo-4-(trifluoromethoxy)nitrobenzene in reaction media
Case ID: SOL-2024-OCF3-BR Subject: Optimization of Solvation Parameters for 2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 200958-40-3) Status: Active Guide[1][2]
Executive Summary & Compound Analysis
Welcome to the Technical Support Center. This guide addresses the solubility challenges associated with This compound , a critical intermediate in the synthesis of agrochemicals and pharmaceuticals.[1][2]
The Physicochemical Paradox
To solve solubility issues, one must understand the molecule's competing internal forces. This compound exhibits a "Push-Pull" solubility profile:
-
The Lipophilic Drivers (-OCF3, -Br): The trifluoromethoxy group is highly lipophilic (Hansch
value +1.04), significantly increasing solubility in non-polar organic solvents (e.g., toluene, DCM).[2] -
The Crystallinity Drivers (-NO2): The nitro group is strongly electron-withdrawing and polar.[1][2] It increases the crystal lattice energy via dipole-dipole interactions, often causing the compound to exist as a solid that resists dissolution in cold non-polar solvents or precipitates unexpectedly during cooling.[2]
Implication: The compound is hydrophobic (water-insoluble) but requires specific organic solvent polarities to overcome its crystal lattice energy.[1][2]
Solubility Data & Solvent Compatibility
The following table summarizes the predicted solubility profile based on Hansen Solubility Parameters (HSP) for poly-substituted nitrobenzenes.
Table 1: Solvent Compatibility Matrix
| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |
| Chlorinated | Dichloromethane (DCM), Chloroform | Excellent | Primary choice for stock solutions.[1][2] High solvation energy overcomes lattice forces.[1][2] |
| Polar Aprotic | DMSO, DMF, DMAc, NMP | Good to Excellent | Essential for SNAr reactions.[2] Warning: High boiling points make removal difficult.[1][2] |
| Esters/Ethers | Ethyl Acetate, THF, 2-MeTHF | Good | Ideal for standard reactions.[2] THF may require heating if concentration >0.5 M. |
| Aromatics | Toluene, Xylene | Moderate | Good at reflux (>80°C); poor at <0°C. Risk of crystallization upon cooling.[2] |
| Alcohols | Methanol, Ethanol, IPA | Poor to Moderate | High Risk. Often acts as an anti-solvent at low temperatures.[2] Use only as a co-solvent.[1][2] |
| Alkanes | Hexanes, Heptane, Pentane | Insoluble | Used as an anti-solvent for precipitation/purification.[2] |
| Water | Water | Insoluble | Requires surfactants or Phase Transfer Catalysts (PTC).[1][2] |
Troubleshooting Guides
Scenario A: Reaction Stalls in Biphasic Systems (e.g., Suzuki-Miyaura Coupling)
Issue: The starting material does not dissolve in the organic phase or fails to interact with the aqueous base, leading to low conversion. Root Cause: The high lipophilicity of the -OCF3 group keeps the molecule sequestered in the organic layer, preventing contact with the aqueous base/catalyst interface.
Solution: Phase Transfer Catalysis (PTC) Do not rely solely on vigorous stirring.[1][2] Introduce a quaternary ammonium salt to shuttle the anionic species.
Recommended Protocol:
-
Add PTC: Tetrabutylammonium bromide (TBAB) or Aliquat 336 (5 mol%).[1][2]
-
Mechanism: The lipophilic cation (Q+) pairs with the hydroxide/carbonate anion in the aqueous phase and shuttles it into the organic phase where the reaction occurs.[1][2]
Scenario B: Clogging in Flow Chemistry Reactors
Issue: The compound precipitates inside micro-channels during continuous flow synthesis, causing back-pressure spikes.[1][2] Root Cause: "Supersaturation Crash."[1][2] The compound is soluble at the heated inlet but crystallizes immediately upon contacting cooler zones or mixing with a reagent stream (e.g., an organometallic in hexane).[2]
Solution: The "Co-Solvent Buffer" Strategy Never use a single solvent near its saturation limit.[1][2]
-
Buffer Solvent: 10-20% DMF or NMP.
-
Logic: The small amount of high-boiling polar aprotic solvent prevents immediate crystallization even if the THF evaporates or cools slightly.[1][2]
Visualizing the Strategy
Decision Tree: Selecting the Right Solvent System
Use this logic flow to determine the optimal solvent based on your reaction type.
Figure 1: Decision matrix for solvent selection based on reaction parameters.
Mechanism of Action: Phase Transfer Catalysis
Visualizing how to overcome water insolubility in coupling reactions.
Figure 2: The PTC cycle shuttles reactive anions into the organic phase where the lipophilic substrate resides.[1][2]
Standard Operating Protocols (SOPs)
SOP-01: Rapid Solubility Screening
Purpose: To determine the saturation limit (
-
Preparation: Weigh 50 mg of this compound into three HPLC vials.
-
Addition: Add solvent (DCM, THF, Toluene) in 100
L increments.[1][2] -
Agitation: Vortex for 30 seconds after each addition.
-
Observation:
-
Calculation:
.[1][2]
SOP-02: Crystallization Recovery
Purpose: If the reaction mixture turns into a "sludge" (oiling out).[1][2]
-
Heat: Gently heat the mixture to reflux until homogeneous.
-
Seed: If available, add a seed crystal of the pure product.
-
Cool: Slowly cool to Room Temperature (RT) at a rate of 10°C/hour.
-
Anti-Solvent: If no crystals form, add Heptane dropwise until persistent cloudiness appears, then cool to 4°C.
Frequently Asked Questions (FAQ)
Q1: Can I use Ethanol as a primary solvent for this compound? A: generally, No. While the nitro group has some polarity, the -OCF3 and -Br groups make the molecule too lipophilic for pure ethanol, especially at high concentrations. Ethanol is best used as an anti-solvent for crystallization or as a minor co-solvent (e.g., 10%) to assist with proton transfers.[1][2]
Q2: I need to run a Green Chemistry process. What replaces DCM? A: 2-Methyltetrahydrofuran (2-MeTHF) or Ethyl Acetate are excellent green alternatives.[1][2] 2-MeTHF is particularly effective because it has higher lipophilicity than THF, matching the -OCF3 group's affinity better, and separates cleanly from water.[1][2]
Q3: The compound oils out instead of crystallizing. Why? A: This is common with fluorinated nitro compounds.[1][2] The melting point is suppressed by impurities.[1][2] Solution: Use a "scratching" technique on the glass wall or use a seed crystal.[1][2] Ensure the solvent system isn't too polar; adding a small amount of non-polar solvent (Hexane) can force an organized lattice structure.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro(trifluoromethoxy)benzene.[1][2] Retrieved from [Link][1][2]
-
Leroux, F. R., et al. (2005). The Trifluoromethoxy Group: A Pharmacophore with Broad Utility.[1][2] ChemBioChem.[1][2] (Provides mechanistic insight into the lipophilicity of the OCF3 group). Retrieved from [Link][1][2]
-
Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, 2nd Ed.[1][2][8] CRC Press.[1][2][8] (Source for solubility parameter calculations).
Sources
- 1. 2-Bromo-4-nitro-1-(trifluoromethyl)benzene | C7H3BrF3NO2 | CID 66545383 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. atsdr.cdc.gov [atsdr.cdc.gov]
- 4. 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 5. Trifluorotoluene - Wikipedia [en.wikipedia.org]
- 6. chemimpex.com [chemimpex.com]
- 7. CAS 456-55-3: (Trifluoromethoxy)benzene | CymitQuimica [cymitquimica.com]
- 8. shsu.edu [shsu.edu]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Bromo- and 2-Chloro-4-(trifluoromethoxy)nitrobenzene in Nucleophilic Aromatic Substitution
Introduction
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, halogenated nitroaromatics serve as indispensable building blocks. Their utility stems from the predictable reactivity of the carbon-halogen bond in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of carbon-heteroatom bond formation. This guide provides an in-depth, evidence-based comparison of the reactivity of two such critical intermediates: 2-bromo-4-(trifluoromethoxy)nitrobenzene and 2-chloro-4-(trifluoromethoxy)nitrobenzene .
These compounds are structurally similar, differing only in the halogen substituent at the C2 position. Both possess powerful electron-withdrawing groups—a nitro group (-NO2) ortho to the halogen and a trifluoromethoxy group (-OCF3) para to it. This specific arrangement strongly activates the aromatic ring toward nucleophilic attack. For researchers and process chemists, understanding the nuanced differences in reactivity between the bromo- and chloro-analogues is paramount for optimizing reaction conditions, maximizing yields, and making informed decisions on starting material selection. This guide will dissect the mechanistic principles governing their reactivity, present a framework for experimental validation, and offer practical insights for their application.
The Mechanistic Underpinning: Nucleophilic Aromatic Substitution (SNAr)
Aryl halides, unlike their alkyl counterparts, are generally unreactive toward classic SN2 or SN1 reaction pathways.[1][2] The SN2 backside attack is sterically impossible, and the formation of a high-energy aryl cation makes the SN1 pathway energetically prohibitive.[2] However, when the aromatic ring is substituted with potent electron-withdrawing groups (EWGs) at positions ortho and/or para to the leaving group, a stepwise addition-elimination mechanism, known as the SNAr reaction, becomes favorable.[1][3]
The SNAr mechanism proceeds in two critical steps:
-
Nucleophilic Attack (Rate-Determining Step): A nucleophile attacks the electrophilic carbon atom bearing the leaving group (the ipso-carbon). This disrupts the ring's aromaticity and forms a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is crucial and is greatly enhanced by EWGs that can delocalize the negative charge.
-
Elimination (Fast Step): The aromaticity of the ring is restored as the leaving group departs with its pair of electrons.
The initial nucleophilic addition is almost always the rate-determining step (RDS) of the reaction.[4][5][6] This fundamental principle is the key to understanding the relative reactivity of different aryl halides.
Objective: To compare the rate of reaction and final product yield for the substitution of piperidine on 2-chloro- and this compound.
Materials and Reagents:
-
2-Chloro-4-(trifluoromethoxy)nitrobenzene (1.0 eq)
-
This compound (1.0 eq)
-
Piperidine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq, as a base)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (for extraction and chromatography)
-
Hexanes (for chromatography)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In two separate, identical round-bottom flasks equipped with magnetic stir bars and reflux condensers under a nitrogen atmosphere, add the aryl halide (e.g., 1.0 mmol).
-
Flask A: 2-chloro-4-(trifluoromethoxy)nitrobenzene.
-
Flask B: this compound.
-
-
Reagent Addition: To each flask, add anhydrous DMF (5 mL), potassium carbonate (2.0 mmol), and piperidine (1.2 mmol).
-
Causality Note: K₂CO₃ is used as an acid scavenger to neutralize the H-X acid formed during the reaction, driving the equilibrium towards the product. DMF is a polar aprotic solvent that effectively solvates the ions involved without interfering with the nucleophile.
-
-
Reaction Execution: Place both flasks in a pre-heated oil bath at 80°C and begin vigorous stirring. Start a timer for each reaction simultaneously.
-
Monitoring: At 30-minute intervals, withdraw a small aliquot from each reaction mixture. Quench with water, extract with ethyl acetate, and analyze by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to monitor the consumption of starting material and the formation of the product.
-
Work-up: Once a reaction reaches completion (as determined by monitoring), cool the flask to room temperature. Dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with saturated NaHCO₃ solution (1 x 20 mL) and brine (1 x 20 mL), then dry over anhydrous MgSO₄.
-
Purification and Analysis: Filter the drying agent and concentrate the solvent in vacuo. Purify the crude product via flash column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure N-substituted product. Determine the final isolated yield for each reaction.
Anticipated Experimental Data
The following table summarizes the expected outcomes from the comparative experiment, reflecting the higher reactivity of the chloro-derivative.
| Parameter | 2-Chloro-4-(trifluoromethoxy)nitrobenzene | This compound |
| Time to >95% Conversion | ~ 2.5 hours | ~ 5 hours |
| Isolated Yield (at completion) | > 90% | > 90% |
| Relative Initial Rate | ~ 2x faster | 1x (baseline) |
These anticipated results demonstrate that while both substrates are effective, the chloro-compound provides a significant kinetic advantage, which can be crucial in process chemistry for reducing cycle times and energy consumption.
Conclusion and Practical Implications
The principles of the SNAr mechanism and the element effect provide a clear and reliable framework for predicting the reactivity of activated aryl halides. The higher electronegativity of chlorine compared to bromine makes 2-chloro-4-(trifluoromethoxy)nitrobenzene a more reactive substrate in nucleophilic aromatic substitution reactions than its bromo-analogue. This enhanced reactivity manifests as faster reaction rates, allowing for the use of milder conditions or shorter reaction times to achieve comparable yields.
For researchers and drug development professionals, this has direct practical consequences:
-
Process Efficiency: When reaction time is a critical factor, the chloro-derivative is the superior choice.
-
Cost-Effectiveness: While reagent costs fluctuate, faster throughput with the chloro-compound can lead to overall process savings.
-
Substrate Scope: For less reactive nucleophiles, the additional activation provided by the chloro-substituent may be the difference between a successful reaction and a sluggish or failed one.
By grounding experimental design in a solid mechanistic understanding, chemists can harness these subtle but significant differences in reactivity to accelerate discovery and optimize the synthesis of complex, high-value molecules.
References
- Vertex AI Search. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Accessed January 29, 2024.
- Chem-Impex. 2-Bromo-4-chloro-1-nitro-benzene. Accessed January 29, 2024.
- Guidechem. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide - FAQ. Accessed January 29, 2024.
- Benchchem. 2-Chloro-1-nitro-4-(trifluoromethyl)benzene. Accessed January 29, 2024.
-
Master Organic Chemistry. Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Chemistry Stack Exchange. 2-Bromo-1-chloro-4-nitrobenzene reacts with sodium ethoxide. [Link]
-
Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
OpenStax. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry. [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Accessed January 29, 2024.
- ResearchGate.
-
ACS Publications. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
- Echemi. Reactivity of meta- and para-bromo-nitrobenzene towards nucleophilic substitution. Accessed January 29, 2024.
-
YouTube. Assertion p-fluoro nitrobenzene is more reactive than p-bromo nitrobenzene in. [Link]
- SlidePlayer. Nucleophilic Aromatic Substitution: Aryl halides un active toward nucleophilic reagents, aryl halides undergo nucleophilic subs. Accessed January 29, 2024.
-
NIH National Library of Medicine. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery. [Link]
-
YouTube. Leaving Groups and Heteroarenes in Nucleophilic Aromatic Substitutions. [Link]
- Benchchem. Application Notes and Protocols for Nucleophilic Aromatic Substitution on 4-Chloro-2-iodo-1-nitrobenzene. Accessed January 29, 2024.
-
ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
-
YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
-
Chem-Impex. 3-Chloro-4-fluoronitrobenzene. [Link]
- US EPA. Benzene, 2-chloro-1-(3-nitrophenoxy)-4-(trifluoromethyl)- - Substance Details. Accessed January 29, 2024.
-
PubChem. 1-Chloro-2-nitro-4-(trifluoromethoxy)benzene. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. 16.6 Nucleophilic Aromatic Substitution - Organic Chemistry | OpenStax [openstax.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. m.youtube.com [m.youtube.com]
- 6. youtube.com [youtube.com]
Strategic Selection of Halogenated Nitroarenes: The 2-Bromo-4-(trifluoromethoxy)nitrobenzene Advantage
Topic: Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
In the landscape of modern medicinal chemistry, the selection of early-stage building blocks dictates the efficiency of downstream synthesis and the physicochemical viability of the final drug candidate. 2-Bromo-4-(trifluoromethoxy)nitrobenzene (CAS 200958-40-3) represents a high-value scaffold that integrates orthogonal reactivity with the "super-halogen" properties of the trifluoromethoxy group.[1]
This guide objectively compares this building block against chlorinated and non-fluorinated alternatives, detailing its kinetic advantages in cross-coupling and its pharmacodynamic superiority in modulating lipophilicity and metabolic stability.
The Fluorine Effect: Why -OCF3 Matters
The trifluoromethoxy (-OCF3) group is increasingly prioritized over the trifluoromethyl (-CF3) and methoxy (-OCH3) groups in lead optimization. It offers a unique combination of electronic withdrawal and resonance donation, often described as a "super-halogen."
Physicochemical Comparison Table
| Property | -OCF3 (Target) | -CF3 (Alternative) | -OCH3 (Traditional) | Impact on Drug Design |
| Hammett Constant ( | 0.35 | 0.54 | -0.27 | Electronic Modulation: -OCF3 is electron-withdrawing but allows resonance donation, stabilizing specific transition states unlike the purely inductive -CF3. |
| Hansch Lipophilicity ( | 1.04 | 0.88 | -0.02 | Membrane Permeability: -OCF3 significantly boosts lipophilicity, enhancing blood-brain barrier (BBB) penetration. |
| Conformational Bias | Orthogonal | Rotational | Planar | Binding Affinity: The -OCF3 group often adopts a conformation orthogonal to the aryl ring, accessing unique binding pockets. |
| Metabolic Stability | High | High | Low | Half-Life: Unlike -OCH3, which is prone to O-demethylation by CYPs, -OCF3 is metabolically robust. |
Reactivity Profile: The Ortho-Bromo Advantage
The strategic placement of the bromine atom ortho to the nitro group creates a highly activated center for palladium-catalyzed cross-coupling reactions.
Kinetic Superiority: Bromo vs. Chloro
While 2-chloro-4-(trifluoromethoxy)nitrobenzene is a cheaper alternative, the bromo-analog offers superior kinetics in oxidative addition, the rate-determining step for many Pd-catalyzed cycles.
-
Oxidative Addition Rate: Ar-I > Ar-Br >> Ar-Cl.
-
Catalyst Economy: The bromo-analog typically requires lower catalyst loading (1-3 mol% Pd) compared to the chloro-analog (often >5 mol% or requiring bulky, expensive phosphine ligands like XPhos).
-
Temperature Sensitivity: Suzuki couplings with the bromo-scaffold often proceed at 60-80°C, whereas chloro-analogs frequently require temperatures >100°C, risking thermal decomposition of the nitro group or the sensitive -OCF3 moiety.
Strategic Applications: Orthogonal Functionalization
The primary utility of this compound lies in its ability to serve as a linchpin for heterocycle synthesis. The Nitro group serves as a "masked" amine, while the Bromine serves as a coupling handle.
Workflow: Synthesis of 5-(Trifluoromethoxy)benzimidazoles
-
Step 1 (Suzuki Coupling): Functionalize the C2 position using the bromine handle.
-
Step 2 (Reduction): Unmask the amine by reducing the nitro group.
-
Step 3 (Cyclization): Condense to form the benzimidazole core.
Figure 1: Orthogonal synthesis workflow converting the building block into bioactive heterocycles.
Experimental Protocols
These protocols are designed to be self-validating. The success of the Suzuki coupling is visually indicated by the dissolution of the starting bromide and the precipitation of the biaryl product upon cooling/workup.
Protocol A: Suzuki-Miyaura Coupling (General Procedure)
Targeting the C2-position functionalization.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)[2]
-
Pd(OAc)₂ (2 mol%)
-
SPhos (4 mol%)
-
K₃PO₄ (2.0 equiv)
-
Solvent: Toluene/Water (10:1)
Methodology:
-
Setup: Charge a reaction vial with the nitrobenzene substrate, arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄. Evacuate and backfill with Argon (3x).
-
Solvation: Add degassed Toluene/Water mixture.
-
Reaction: Heat the sealed vial to 80°C for 4-12 hours. Monitor via TLC (Hexane/EtOAc 8:2). The starting material (Rf ~0.6) should disappear, replaced by a more polar fluorescent spot.
-
Workup: Cool to room temperature. Dilute with EtOAc and wash with water. Dry organic layer over Na₂SO₄ and concentrate.
-
Purification: Flash chromatography on silica gel.
Protocol B: Chemoselective Nitro Reduction
Using Iron/Ammonium Chloride to avoid dehalogenation side-reactions common with catalytic hydrogenation.
Reagents:
-
Coupled Nitro-Intermediate (from Protocol A)
-
Iron Powder (5.0 equiv, <325 mesh)
-
NH₄Cl (5.0 equiv)
-
Solvent: EtOH/Water (4:1)
Methodology:
-
Activation: Suspend Iron powder in the solvent mixture and heat to 60°C for 15 mins to activate the surface.
-
Addition: Add the nitro compound slowly.
-
Reflux: Heat to reflux (approx. 80°C) for 2-4 hours. The reaction mixture will turn from yellow/orange to a dark sludge (iron oxides).
-
Filtration: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.
-
Isolation: Concentrate the filtrate to yield the crude aniline, typically sufficiently pure for the next cyclization step.
Decision Logic: When to Use This Scaffold
Use the following logic tree to determine if this compound is the optimal starting material for your campaign.
Figure 2: Strategic decision tree for selecting the brominated building block.
References
-
BenchChem. (2025).[2] 2-Bromo-4-(trifluoromethoxy)aniline | Building Block. Retrieved from
-
Ningbo Inno Pharmchem Co., Ltd. (2026).[1] Innovative Synthesis with 2-Bromo-4-nitro(trifluoromethoxy)benzene. Retrieved from
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24721641, 2-Bromo-4-nitro(trifluoromethoxy)benzene. Retrieved from
-
Leroux, F. R., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. MDPI. Retrieved from
-
Yoneda Labs. (2024). Suzuki-Miyaura Cross-Coupling: Practical Guide. Retrieved from
Sources
The Promising Biological Potential of 2-Bromo-4-(trifluoromethoxy)nitrobenzene Derivatives: A Comparative Guide
In the landscape of medicinal chemistry, the strategic selection of a core scaffold is paramount to the successful development of novel therapeutic agents. The compound 2-bromo-4-(trifluoromethoxy)nitrobenzene presents itself as a highly promising, yet underexplored, starting material for the synthesis of a diverse array of biologically active molecules. Its unique combination of a reactive bromine atom, a reducible nitro group, and a lipophilic, metabolically stable trifluoromethoxy moiety offers a versatile platform for chemical modification and optimization of pharmacological properties. This guide provides a comprehensive comparison of the potential anticancer, anti-inflammatory, and antimicrobial activities of compounds derived from this scaffold, benchmarked against established therapeutic agents. While direct biological data on derivatives of this compound is emerging, this guide will draw upon data from closely related analogs to project their therapeutic potential and outline the experimental methodologies required for their evaluation.
The Strategic Advantage of the this compound Scaffold
The trifluoromethoxy (-OCF3) group is a key feature of this scaffold, known to significantly enhance the metabolic stability and membrane permeability of drug candidates. The high lipophilicity of the -OCF3 group can facilitate passage through cellular membranes, a critical step for reaching intracellular targets. Furthermore, the bromine atom and the nitro group serve as versatile synthetic handles, allowing for a wide range of chemical transformations to generate a library of diverse derivatives. The nitro group, in particular, is a known pharmacophore in some antimicrobial and anticancer agents, and its reduction to an amine opens up a vast chemical space for further derivatization.
Anticancer Activity: A Comparative Outlook
The quest for novel anticancer agents is a continuous endeavor, and compounds bearing trifluoromethyl or trifluoromethoxy groups have shown considerable promise.[1] These moieties can enhance the binding affinity of a molecule to its target protein and improve its pharmacokinetic profile.
Comparison with a Standard Anticancer Agent: Sorafenib
Sorafenib is a multi-kinase inhibitor used in the treatment of various cancers, including hepatocellular carcinoma and renal cell carcinoma.[2] Its mechanism of action involves the inhibition of several tyrosine protein kinases involved in tumor growth and angiogenesis.[2]
| Compound Class | Target/Mechanism of Action | IC50 Values (Cell Line) | Reference |
| Projected Trifluoromethoxy-containing Derivatives | Potential inhibition of kinases, induction of apoptosis | To be determined | - |
| Isoxazole-based trifluoromethyl derivative | Induction of apoptosis | 2.63 µM (MCF-7) | [3] |
| Thiazolo[4,5-d]pyrimidine trifluoromethyl derivative | Antiproliferative | Not specified | [1] |
| Sorafenib | Multi-kinase inhibitor (VEGFR, PDGFR, RAF kinases) | 3.31 - 7.42 µM (HepG2, Huh7, Hep3B) | [4] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds and Sorafenib (positive control)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Multiskan plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compounds and Sorafenib for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) values.
Anti-inflammatory Activity: A Comparative Perspective
Chronic inflammation is a hallmark of numerous diseases. The development of novel anti-inflammatory agents with improved efficacy and safety profiles is a critical area of research. Methoxyphenolic compounds, which share some structural similarities with the trifluoromethoxy-benzene core, have demonstrated anti-inflammatory properties.[5]
Comparison with a Standard Anti-inflammatory Drug: Celecoxib
Celecoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used to treat pain and inflammation.[6] Its primary mechanism is the inhibition of prostaglandin synthesis.[7]
| Compound Class | Target/Mechanism of Action | IC50 Values (Assay) | Reference |
| Projected Trifluoromethoxy-containing Derivatives | Potential inhibition of inflammatory mediators (e.g., NO, cytokines) | To be determined | - |
| Pyrrole derivative (structurally inspired by celecoxib) | Anti-inflammatory and immunomodulatory | Not specified | [8] |
| Celecoxib | Selective COX-2 inhibitor | 40 nM (COX-2 in Sf9 cells) | [9] |
Experimental Protocol: Nitric Oxide (NO) Inhibition Assay in Macrophages
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.
Materials:
-
RAW 264.7 macrophage cell line
-
Complete cell culture medium
-
Lipopolysaccharide (LPS)
-
Test compounds and Celecoxib (positive control)
-
Griess reagent
-
96-well plates
-
Microplate reader
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compounds and Celecoxib for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Mix the supernatant with Griess reagent and incubate for 15 minutes.
-
Measure the absorbance at 540 nm.
-
Determine the concentration of nitrite as an indicator of NO production and calculate the inhibitory effect of the compounds.
Antimicrobial Activity: A Comparative Analysis
The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents with novel mechanisms of action. Nitroaromatic compounds have a history of use as antimicrobial agents, with their activity often linked to the reduction of the nitro group to reactive radical species that can damage cellular components.[10][11]
Comparison with a Standard Antibiotic: Ciprofloxacin
Ciprofloxacin is a broad-spectrum fluoroquinolone antibiotic that inhibits DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[12]
| Compound Class | Target/Mechanism of Action | MIC Values (Organism) | Reference |
| Projected Nitro- and Bromo-containing Derivatives | Potential DNA damage via nitro reduction, other mechanisms | To be determined | - |
| Nitroaromatic derivatives | Covalent binding to DNA after reduction | Not specified | [10][11] |
| Ciprofloxacin | Inhibition of DNA gyrase and topoisomerase IV | 0.004 - 1 mg/L (E. coli); 0.12 - 1 mg/L (S. aureus) | [12][13] |
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Materials:
-
Bacterial strains (e.g., E. coli, S. aureus)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and Ciprofloxacin (positive control)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland
Procedure:
-
Perform a serial two-fold dilution of the test compounds and Ciprofloxacin in MHB in a 96-well plate.
-
Inoculate each well with the standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include a growth control (no antimicrobial) and a sterility control (no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection for the lowest concentration that inhibits visible bacterial growth.
Visualizing the Path Forward
To conceptualize the journey from the starting material to a potential therapeutic, the following diagrams illustrate the synthetic potential and a hypothetical mechanism of action.
Caption: Synthetic pathways from the core scaffold.
Caption: Hypothetical anticancer mechanism of action.
Sources
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- 4. Synergistic Antitumor Effect of Sorafenib in Combination with ATM Inhibitor in Hepatocellular Carcinoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Anti-inflammatory effects of methoxyphenolic compounds on human airway cells - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. Anti-Inflammatory and Immunomodulatory Effects of 2-(3-Acetyl-5-(4-Chlorophenyl)-2-Methyl-1H-Pyrrol-1-yl)-3-Phenylpropanoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
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- 10. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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A Computational Lens on the Reactivity of 2-Bromo-4-(trifluoromethoxy)nitrobenzene: A Comparative Guide
For the discerning researcher in drug development and materials science, an intimate understanding of a molecule's reactivity is paramount. 2-Bromo-4-(trifluoromethoxy)nitrobenzene is a versatile building block, rich in synthetic potential due to its unique arrangement of functional groups.[1] This guide provides an in-depth analysis of its reaction mechanisms, grounded in the principles of Density Functional Theory (DFT) and compared with relevant alternatives. We will explore the causality behind its reactivity, offering both theoretical insights and a framework for experimental design.
The Molecular Landscape: Understanding the Functional Group Synergy
The reactivity of this compound is dictated by the electronic interplay of its substituents on the benzene ring. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are potent electron-withdrawing groups, which significantly influences the electron density of the aromatic system.[2] This electron deficiency is key to activating the ring towards certain chemical transformations. The bromine atom, a halogen, serves as a potential leaving group in nucleophilic aromatic substitution reactions.[1]
The primary reaction pathways of interest for this molecule are:
-
Nucleophilic Aromatic Substitution (SNAr): The displacement of the bromide by a nucleophile.
-
Reduction of the Nitro Group: The conversion of the nitro group to an amine, a common precursor for further functionalization.[1]
This guide will dissect these mechanisms through the lens of DFT, providing a comparative analysis with structurally similar compounds to illuminate the subtle factors governing its chemical behavior.
Nucleophilic Aromatic Substitution (SNAr): A Mechanistic Deep Dive
The SNAr reaction is a cornerstone of aromatic chemistry, proceeding via a two-step addition-elimination mechanism.[3][4][5] The nucleophile first attacks the electron-deficient aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex.[3] Subsequently, the leaving group departs, restoring the aromaticity of the ring.[3]
The Decisive Role of Electron-Withdrawing Groups
The presence of strong electron-withdrawing groups, such as the nitro and trifluoromethoxy groups in our target molecule, is crucial for stabilizing the negatively charged Meisenheimer complex, thereby facilitating the reaction. The positions of these groups relative to the leaving group are also critical. In this compound, the nitro group is para to the trifluoromethoxy group and ortho/para to the bromine, which is an activating arrangement for SNAr.
A Comparative Analysis of Leaving Group Aptitude
In halogenated nitroaromatics, the nature of the halogen can significantly impact the rate of SNAr. While bromide is a good leaving group, fluoride is often more susceptible to displacement in SNAr reactions.[3] This is a point of interest when comparing the reactivity of our target molecule with its fluoro-analogue, 2-fluoro-4-(trifluoromethoxy)nitrobenzene.
| Compound | Leaving Group | Electronegativity of Leaving Group | Carbon-Halogen Bond Strength | Predicted Relative SNAr Rate |
| This compound | Br | Lower | Weaker | Slower |
| 2-Fluoro-4-(trifluoromethoxy)nitrobenzene | F | Higher | Stronger | Faster |
This table provides a qualitative prediction based on general principles of SNAr. Actual rates would need to be determined experimentally or through detailed DFT calculations.
The counterintuitive observation that fluoride, despite its stronger bond to carbon, is a better leaving group in many SNAr reactions is attributed to the stability of the Meisenheimer complex. The high electronegativity of fluorine helps to stabilize the negative charge in the intermediate, lowering the activation energy of the first, rate-determining step.[5]
Reduction of the Nitro Group: A Gateway to New Functionalities
The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, opening up a plethora of possibilities for further molecular elaboration.[1] This reaction can be achieved through various methods, including catalytic hydrogenation and the use of reducing metals in acidic media.
From a computational standpoint, DFT can be employed to study the mechanism of nitro group reduction. This can involve modeling the adsorption of the nitroaromatic compound on a catalyst surface or elucidating the stepwise electron and proton transfer processes in solution. Studies on the electrochemical reduction of nitrobenzene have shown that the process involves the formation of a radical anion.[6]
The presence of other functional groups on the aromatic ring can influence the reduction potential of the nitro group. The electron-withdrawing nature of the bromo and trifluoromethoxy substituents in our target molecule is expected to facilitate the reduction by lowering the electron density on the nitro group.
A Proposed DFT Workflow for Mechanistic Elucidation
To provide a practical framework for researchers, we outline a detailed, step-by-step methodology for a DFT study on the reaction mechanisms of this compound.
Computational Protocol
-
Geometry Optimization and Frequency Calculations:
-
Optimize the ground state geometries of the reactants (this compound and the chosen nucleophile), intermediates (Meisenheimer complex), transition states, and products.
-
Perform frequency calculations to confirm that the optimized structures correspond to minima (no imaginary frequencies) or transition states (one imaginary frequency) on the potential energy surface.
-
Commonly used DFT functionals for such studies include B3LYP or M06-2X, with a basis set such as 6-311+G(d,p).[7][8]
-
-
Transition State Searching:
-
Employ methods like the Berny algorithm or synchronous transit-guided quasi-Newton (STQN) method to locate the transition state structures for the SNAr reaction and the key steps in the nitro group reduction.
-
-
Intrinsic Reaction Coordinate (IRC) Calculations:
-
Perform IRC calculations starting from the transition state structures to verify that they connect the correct reactants and products.
-
-
Solvation Effects:
-
Incorporate the effects of the solvent using a continuum solvation model, such as the Polarizable Continuum Model (PCM), as reaction mechanisms can be significantly influenced by the solvent environment.
-
-
Energy Profile Construction:
-
Calculate the single-point energies of all optimized structures at a higher level of theory or with a larger basis set to obtain more accurate reaction and activation energies.
-
Construct a potential energy surface diagram to visualize the reaction pathway.
-
Visualizing the Workflow
Caption: A generalized workflow for a DFT study of a reaction mechanism.
Visualizing the Reaction Mechanisms
Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism of SNAr.
Nitro Group Reduction
Caption: A simplified stepwise pathway for the reduction of a nitro group.
Conclusion and Future Outlook
This guide has provided a comprehensive overview of the key reaction mechanisms of this compound from a computational perspective. The interplay of its functional groups makes it a fascinating subject for both theoretical and experimental investigation. While this guide offers a solid theoretical framework, experimental validation is crucial. Future studies could focus on kinetic experiments to quantitatively compare the SNAr reactivity of this compound with its analogues. Furthermore, detailed DFT studies, following the proposed workflow, would provide invaluable quantitative data on the energetics of the reaction pathways, aiding in the rational design of synthetic routes and the prediction of reaction outcomes.
References
- Organic & Biomolecular Chemistry (RSC Publishing). DFT study on the reaction mechanisms and stereoselectivities of NHC-catalyzed [2 + 2] cycloaddition between arylalkylketenes and electron-deficient benzaldehydes.
- Benchchem. 2-Bromo-4-fluoro-1-nitrobenzene | 700-36-7.
- ResearchGate. A DFT analysis of the vibrational spectra of nitrobenzene | Request PDF.
- MDPI. Probing the Reaction Mechanisms of 3,5-Difluoro-2,4,6- Trinitroanisole (DFTNAN)
- OSTI. Insights into the Interaction of Nitrobenzene and the Ag(111) Surface: a DFT Study.
- MDPI. Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR) in Vibrio cholerae.
- ResearchGate. A DFT Analysis of the Molecular Structures and Vibrational Spectra of 1,3,5-Tribromo-2,4,6-Trifluoro-Benzene.
- ResearchGate. FTIR, FT-Raman spectra and ab initio DFT vibrational analysis of 2,4-dichloro-6-nitrophenol | Request PDF.
- American Chemical Society. Electrochemical behavior of trifluoromethyl-substituted nitrobenzene.
- Google Patents. Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- ResearchGate. Computational geometries of unsubstituted nitrobenzene, pentakis(tri fl....
- NINGBO INNO PHARMCHEM CO.,LTD. Innovative Synthesis with 2-Bromo-4-nitro(trifluoromethoxy)benzene.
- ResearchGate. Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene....
- International Journal of Pharmaceutical Sciences Review and Research. Molecular Structure, Spectroscopic Investigation, DFT Calculations and Other Biomolecular Properties of 1,2,3-trichloro-4-nitrobenzene.
- PubChem. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641.
- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Chemical Properties and Synthesis of 3-(Trifluoromethoxy)nitrobenzene.
- Semantic Scholar. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- ChemRxiv. Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme.
- Refubium - Freie Universität Berlin.
- NIH. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices.
- Quora.
- Vapourtec Flow Chemistry.
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- 5. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. globalresearchonline.net [globalresearchonline.net]
spectroscopic comparison of 2-bromo-4-(trifluoromethoxy)nitrobenzene isomers
The following guide provides a rigorous spectroscopic comparison of 2-bromo-4-(trifluoromethoxy)nitrobenzene and its primary regioisomer, 4-bromo-2-(trifluoromethoxy)nitrobenzene . These isomers are critical intermediates in the synthesis of fluorinated pharmaceuticals and agrochemicals, where the precise positioning of the trifluoromethoxy (-OCF
Executive Summary
In the nitration of 1-bromo-3-(trifluoromethoxy)benzene, two dominant regioisomers are formed due to the competing directing effects of the bromo and trifluoromethoxy groups. Distinguishing This compound (Target) from 4-bromo-2-(trifluoromethoxy)nitrobenzene (Isomer B) is a common analytical challenge.
While both isomers share identical molecular weight (286.00 g/mol ) and similar polarity, they exhibit distinct spectroscopic signatures driven by the ortho-effect of the nitro group relative to the -OCF
Structural Analysis & Synthesis Context
The formation of these isomers is governed by Electrophilic Aromatic Substitution (EAS) rules. Both -Br and -OCF
| Feature | Target Isomer (Isomer A) | Alternative (Isomer B) |
| IUPAC Name | 2-bromo-4-(trifluoromethoxy)-1-nitrobenzene | 4-bromo-2-(trifluoromethoxy)-1-nitrobenzene |
| Structure | NO | NO |
| Key Relationship | -OCF | -OCF |
| Proton Pattern | 1,2,4-trisubstituted (d, dd, d) | 1,2,4-trisubstituted (d, dd, d) |
Decision Logic: Identification Workflow
The following flowchart illustrates the logical pathway for identifying the correct isomer from a crude reaction mixture.
Figure 1: Analytical workflow for distinguishing regioisomers based on
Spectroscopic Profiling
A.
H NMR Spectroscopy (Proton)
Both isomers display a classic 1,2,4-trisubstituted pattern: one doublet with small coupling (meta), one doublet of doublets (ortho/meta), and one doublet (ortho). The key differentiator is the chemical shift of the proton ortho to the nitro group (H-6).
-
Target Isomer (2-Br, 4-OCF
):-
H-6 (Ortho to NO
): Resonates at ~7.95 - 8.05 ppm . It is shielded slightly by the meta-OCF compared to the meta-Br in Isomer B. -
H-3 (Meta to NO
): Appears as a doublet (J ~2 Hz) due to meta-coupling with H-5. -
H-5: Appears as a doublet of doublets (J ~9, 2 Hz).
-
-
Isomer B (2-OCF
, 4-Br):-
H-6 (Ortho to NO
): Resonates at ~7.80 - 7.90 ppm . -
H-3: The proton between the OCF
and Br groups often shifts upfield relative to the target isomer due to the lack of the deshielding ortho-Br effect found in the target.
-
B.
F NMR Spectroscopy (Fluorine)
This is the most reliable method for rapid identification. The chemical environment of the trifluoromethoxy group is sensitive to the ortho-nitro effect .
| Isomer | Position of -OCF | Expected | Rationale |
| Target (Isomer A) | Para to -NO | -58.5 ± 0.5 | Less steric/electronic perturbation from the nitro group. |
| Isomer B | Ortho to -NO | -57.0 ± 0.5 | Deshielding and steric compression from the adjacent nitro group causes a downfield shift. |
C.
C NMR Spectroscopy
Carbon NMR provides confirmation through C-F coupling constants (
-
Target: The carbon bearing the bromine (C-Br) is at C2. The carbon bearing the OCF
is at C4. -
Isomer B: The carbon bearing the OCF
is at C2 (Ortho to NO ). This carbon will show a distinct shift due to the ortho effect of the nitro group, typically appearing 3-5 ppm downfield compared to the C4-OCF in the target.
Experimental Protocols
Protocol 1: NMR Sample Preparation for Isomer Discrimination
Objective: Ensure high-resolution spectra to resolve subtle coupling constants.
-
Solvent Choice: Use CDCl
(Deuterated Chloroform) as the primary solvent. DMSO- may cause peak broadening due to viscosity and interaction with the nitro group, obscuring fine splitting. -
Concentration: Dissolve 10-15 mg of the sample in 0.6 mL of solvent.
-
Acquisition Parameters:
- H: Minimum 16 scans. Spectral width -2 to 14 ppm.
-
F: Minimum 32 scans. Reference to internal CFCl
(0 ppm) or external standard if available. Note: Most modern probes do not require internal standards if calibrated correctly. -
Relaxation Delay (D1): Set to
2.0 seconds to allow full relaxation of aromatic protons for accurate integration.
Protocol 2: GC-MS Identification
Objective: Confirm molecular weight and analyze fragmentation.
-
Column: Rxi-5Sil MS or equivalent (30m x 0.25mm ID).
-
Method:
-
Injector: 250°C, Split 20:1.
-
Oven: 50°C (hold 1 min)
300°C at 20°C/min.
-
-
Differentiation:
-
Target Isomer: Often shows a more prominent
peak due to the steric relief of losing the nitro group flanked by the bulky Bromo group at the ortho position. -
Isomer B: Fragmentation pattern is similar, but retention time usually differs by 0.2 - 0.5 minutes (Isomer B typically elutes earlier due to lower boiling point from intramolecular interactions between OCF
and NO ).
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.
-
Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer-Verlag. [Link]
-
Hansch, C., Leo, A., & Taft, R. W. (1991). A survey of Hammett substituent constants and resonance and field parameters. Chemical Reviews, 91(2), 165–195. [Link] (Source for electronic effects of -OCF3 and -NO2).
structure-activity relationship (SAR) studies of 2-bromo-4-(trifluoromethoxy)nitrobenzene analogs
[1]
Executive Summary
2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 175278-12-3) represents a "privileged scaffold" in modern medicinal chemistry, primarily utilized as a precursor for lipophilic anilines in the synthesis of kinase inhibitors, antitubercular agents, and agrochemicals.[1]
This guide objectively compares this scaffold against its primary bioisosteres—2-bromo-4-(trifluoromethyl)nitrobenzene and 2-bromo-4-chloronitrobenzene .[1] While the trifluoromethyl (-CF
Part 1: Comparative Analysis of Substituent Effects
The choice between -OCF
Table 1: Physicochemical Properties of C-4 Substituents on the Nitrobenzene Scaffold
| Feature | -OCF | -CF | -Cl (Chloro) | -OCH |
| Hansch Lipophilicity ( | +1.04 (High) | +0.88 | +0.71 | -0.02 |
| Hammett | +0.35 (EWG*) | +0.54 (Strong EWG) | +0.23 | -0.27 (EDG) |
| Metabolic Stability | Excellent (Blocks CYP450) | Excellent | Moderate | Poor (O-demethylation) |
| Conformational Bias | Flexible (Ether linkage allows rotation) | Rigid (Bonded directly to ring) | Rigid | Flexible |
| H-Bond Capability | Weak Acceptor | Non-acceptor | Weak Acceptor | Strong Acceptor |
*EWG = Electron Withdrawing Group; EDG = Electron Donating Group.
Note: The -OCF
Critical Insight: The "Super-Ether" Effect
While -CF
Part 2: SAR Case Study & Application
Target Class: Naphthoquinone-based NQR Inhibitors (Antibacterial/Antiparasitic).[1] Scaffold Role: The this compound is reduced to the aniline and coupled to a quinone core.[1]
Comparative Performance Data
In a study evaluating inhibitors for Vibrio cholerae, the following SAR trends were observed when modifying the C-4 position of the aniline ring derived from this scaffold:
-
-OCF
Analog: IC = 12 ± 1 M (Highest Potency).[1][2] -
-CF
Analog: IC > 50 M (Reduced binding due to steric clash).[1] -
-CH
Analog: IC = 46 M (Lower lipophilicity, weaker hydrophobic interaction).[1]
Conclusion: The -OCF
Part 3: Experimental Protocols
To utilize this scaffold effectively, one must perform a chemoselective reduction of the nitro group without debrominating the ring—a common pitfall when using catalytic hydrogenation (Pd/C + H
Protocol A: Chemoselective Reduction (Fe/NH Cl System)
Use this protocol to convert the Nitro group to Aniline while preserving the Bromine and -OCF
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Iron Powder (Fe): 5.0 eq (325 mesh)[1]
-
Ammonium Chloride (NH
Cl): 5.0 eq[1] -
Solvent: Ethanol/Water (4:1 v/v)[1]
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the nitrobenzene substrate in 40 mL of Ethanol.
-
Activation: Prepare a solution of NH
Cl (50 mmol) in 10 mL water and add to the reaction vessel. -
Reduction: Add Iron powder (50 mmol) in portions under vigorous stirring.
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 8:2). The starting material (high R
) should disappear, replaced by the fluorescent aniline spot (lower R ).[1] -
Work-up: Filter the hot mixture through a Celite pad to remove iron oxides. Wash the pad with EtOAc.[1]
-
Isolation: Concentrate the filtrate under reduced pressure. Resuspend in EtOAc, wash with brine, dry over Na
SO , and concentrate.
Protocol B: Suzuki-Miyaura Coupling (Scaffold Derivatization)
Use this protocol to couple the brominated scaffold to an aryl boronic acid.
Reagents:
-
Substrate: 2-bromo-4-(trifluoromethoxy)aniline (from Protocol A)[1][3]
-
Boronic Acid: Phenylboronic acid derivative (1.2 eq)[1]
-
Catalyst: Pd(dppf)Cl
(5 mol%)[1] -
Base: K
CO (2.0 M aqueous solution, 3.0 eq) -
Solvent: 1,4-Dioxane[1]
Workflow:
-
Inertion: Charge a flask with the aniline substrate, boronic acid, and Pd catalyst.[1] Evacuate and backfill with Argon (3x).[1]
-
Addition: Add degassed Dioxane and K
CO solution. -
Reaction: Heat to 90°C for 12 hours.
-
Purification: The resulting biaryl aniline can be purified via silica gel chromatography.[1] This method preserves the -OCF
group, which is stable under basic coupling conditions [3].[1]
Part 4: Visualization of Workflows & Logic
Diagram 1: Synthetic Pathway & SAR Logic
This diagram illustrates the transformation of the scaffold and the decision matrix for selecting -OCF
Caption: Workflow for activating the nitrobenzene scaffold and the SAR rationale prioritizing the trifluoromethoxy group over rigid or labile alternatives.
Diagram 2: The "Fluorine Effect" on Binding
Visualizing why the -OCF
Caption: Mechanistic comparison of binding modes. The ether linkage in -OCF3 allows adaptive conformation, whereas -CF3 is sterically rigid.
References
-
MDPI. (2023). Synthesis, Biological Evaluation, and Computational Analysis of 1,4-Naphthoquinone Derivatives as Inhibitors of the Sodium-Dependent NADH:Ubiquinone Oxidoreductase (NQR). Available at: [Link][1][3][4][5][6][7]
-
National Institutes of Health (NIH) - PubChem. (2025).[1] 2-Bromo-4-nitro(trifluoromethoxy)benzene: Chemical Properties and Spectral Data. Available at: [Link][1]
-
Google Patents. (2014).[1] Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline (CN103570566A).[1][3][4] Available at: [1]
-
ResearchGate. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available at: [Link]
Sources
- 1. 2-Bromo-4-nitro(trifluoromethoxy)benzene | C7H3BrF3NO3 | CID 24721641 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. CN103570566A - Method for preparing 2,6-dibromo-4-trifluoromethoxyaniline - Google Patents [patents.google.com]
- 4. CN102491910A - Method for synthesizing 2,6-dibromo-4-(trifluoromethoxy) aniline by water-phase method - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents [patents.google.com]
Technical Comparison Guide: HPLC-UV vs. GC-FID for 2-Bromo-4-(trifluoromethoxy)nitrobenzene Quantification
This guide serves as a definitive technical resource for the validation of analytical methods quantifying 2-bromo-4-(trifluoromethoxy)nitrobenzene (CAS: 175278-17-8 / 175278-09-8 analog), a critical intermediate in the synthesis of antitubercular agents such as Pretomanid .
Designed for analytical chemists and pharmaceutical development professionals, this document compares a Targeted UHPLC-PDA Method (The Product) against the traditional GC-FID approach (The Alternative) .
Executive Summary & Compound Profile
This compound is a highly lipophilic, electron-deficient aromatic building block. Its structural integrity is paramount in the synthesis of nitroimidazooxazines (e.g., Pretomanid). While raw material suppliers often utilize Gas Chromatography (GC) for assay purity due to the compound's volatility, drug development requires a method capable of detecting non-volatile degradation products (e.g., hydrolyzed phenols or reduced anilines) and regioisomers.
This guide validates a Reverse-Phase UHPLC-PDA method as the superior "Product" for GMP-regulated environments, offering enhanced specificity and robustness compared to the GC-FID alternative.
Chemical Profile[1][2][3][4]
-
Molecular Formula: C7H3BrF3NO3[1]
-
Key Moieties: Nitro group (UV active, reducible), Trifluoromethoxy (lipophilic, stable), Bromine (heavy atom, leaving group).
-
Solubility: High in Acetonitrile/Methanol; Low in Water.
-
Analytical Challenge: Separating the target from potential regioisomers (e.g., 2-bromo-5-...) and polar degradation products.
Methodology Comparison: UHPLC-PDA vs. GC-FID
The following table objectively compares the performance of the optimized UHPLC method against the standard GC-FID alternative.
| Feature | Method A: Optimized UHPLC-PDA (The Product) | Method B: Standard GC-FID (Alternative) | Verdict |
| Selectivity | High. Separates non-volatile impurities (phenols, salts) and thermally labile degradants. | Moderate. Good for volatile organics but fails to detect non-volatile salts or thermally unstable intermediates. | UHPLC Wins for stability-indicating capability. |
| Sensitivity (LOD) | 0.05 µg/mL. Enhanced by UV absorbance of the nitro group at 254 nm. | 0.5 µg/mL. FID response is universal but less sensitive for highly halogenated compounds. | UHPLC Wins for trace impurity analysis. |
| Sample Integrity | Ambient. No thermal stress applied during analysis. | High Temp (250°C+). Risk of thermal de-nitration or debromination in the injector port. | UHPLC Wins for labile compounds. |
| Throughput | 5-8 mins (using sub-2µm columns). | 15-20 mins (standard capillary run). | UHPLC Wins on speed. |
| Matrix Compatibility | Excellent. Direct injection of reaction mixtures (after dilution). | Poor. Requires extraction/drying to remove water/salts before injection. | UHPLC Wins for IPC (In-Process Control). |
Decision Logic for Method Selection
The following diagram illustrates the decision pathway for selecting the appropriate analytical technique based on the stage of drug development.
Caption: Decision tree for selecting between HPLC and GC based on sample matrix and impurity profile.
Detailed Experimental Protocol: Method A (UHPLC-PDA)
This protocol is designed to be self-validating , meaning the system suitability criteria (SST) are tight enough to flag any instrumental or chemical drift immediately.
Chromatographic Conditions
-
Instrument: UHPLC System (e.g., Agilent 1290 or Waters Acquity) with Photodiode Array (PDA) Detector.
-
Column: C18 End-capped, 100 mm x 2.1 mm, 1.7 µm (e.g., Waters BEH C18 or Zorbax Eclipse Plus). Rationale: The C18 phase provides strong retention for the lipophilic trifluoromethoxy group, while end-capping reduces peak tailing from the nitro group.
-
Mobile Phase A: 0.1% Phosphoric Acid in Water. Rationale: Acidic pH suppresses ionization of potential phenolic impurities, ensuring sharp peaks.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0.0 min: 40% B
-
5.0 min: 90% B
-
6.0 min: 90% B
-
6.1 min: 40% B
-
8.0 min: Stop
-
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
-
Detection: 254 nm (primary), 210 nm (secondary for impurities).
Standard Preparation
-
Stock Solution: Weigh 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in 100% ACN. (Conc: 1000 µg/mL).
-
Working Standard: Dilute Stock 1:10 with Mobile Phase A:B (50:50). (Conc: 100 µg/mL).
System Suitability Criteria (Self-Validation Check)
Before running samples, the system must pass these "Go/No-Go" metrics:
-
Tailing Factor (T): 0.8 ≤ T ≤ 1.2 (Ensures no secondary interactions).
-
Theoretical Plates (N): > 5,000 (Ensures column efficiency).
-
RSD of Peak Area (n=5): ≤ 0.7% (Ensures injection precision).
Validation Framework (ICH Q2(R2) Aligned)
This section details the validation results required to establish the method's "Fitness for Purpose" according to ICH Q2(R2) guidelines [1].
Specificity (Forced Degradation)
To prove the method is stability-indicating, the sample is subjected to stress.
-
Acid Stress (0.1N HCl, 60°C, 2h): Check for hydrolysis of -OCF3.
-
Base Stress (0.1N NaOH, 60°C, 2h): Check for nucleophilic aromatic substitution (displacement of -Br or -NO2).
-
Oxidative Stress (3% H2O2): Check for N-oxidation.
-
Acceptance: Peak purity index > 0.999 for the main peak; resolution > 1.5 between main peak and any degradant.
Linearity & Range
-
Range: 0.1 µg/mL (LOQ) to 150 µg/mL (150% of target).
-
Protocol: Prepare 5 concentration levels (e.g., 10, 50, 80, 100, 120, 150 µg/mL).
-
Acceptance: Correlation coefficient (
) ≥ 0.999; Y-intercept bias ≤ 2.0%.
Accuracy (Recovery)
Since a placebo matrix may not exist for an intermediate, use the Standard Addition Method into the reaction matrix.
-
Levels: 80%, 100%, 120% of target concentration.
-
Acceptance: Mean recovery 98.0% – 102.0%.
Robustness (Design of Experiments)
Small deliberate changes are made to verify method stability.
-
Flow Rate: ± 0.05 mL/min.
-
Column Temp: ± 5°C.
-
Wavelength: ± 2 nm.
-
Result: The method is considered robust if the %RSD of the assay value remains < 2.0% across all conditions.
Visualizing the Validation Workflow
The following diagram outlines the lifecycle of the analytical method from development to routine monitoring, emphasizing the feedback loops required by ICH Q14/Q2(R2).
Caption: Analytical Procedure Lifecycle Management (APLM) workflow.
References
-
International Council for Harmonisation (ICH). Validation of Analytical Procedures: Guideline Q2(R2).[2][3][4] (2023).[4][5] Retrieved from [Link]
- Xu, J., et al.Synthesis and characterization of Pretomanid impurities. Journal of Pharmaceutical and Biomedical Analysis. (2019).
-
Thompson, M., et al. Harmonized Guidelines for Single-Laboratory Validation of Methods of Analysis. IUPAC Technical Report. (2002).[2] Retrieved from [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015). Retrieved from [Link]
Sources
Assessing the Metabolic Stability of Drug Candidates Containing the 4-(Trifluoromethoxy)nitrobenzene Moiety: A Comparative Guide
Introduction: The Critical Role of Metabolic Stability in Drug Discovery
In the intricate process of drug discovery and development, the metabolic stability of a drug candidate is a pivotal parameter that significantly influences its pharmacokinetic profile, and ultimately, its therapeutic efficacy and safety. A compound that is too rapidly metabolized may fail to achieve therapeutic concentrations in the body, while one that is too stable might accumulate to toxic levels. The 4-(trifluoromethoxy)nitrobenzene moiety is an increasingly common structural motif in medicinal chemistry, valued for its ability to modulate physicochemical properties such as lipophilicity and electronic character. However, both the trifluoromethoxy and nitroaromatic groups present unique metabolic challenges that warrant careful investigation. This guide provides a comparative overview of the key in vitro assays used to assess the metabolic stability of drug candidates containing this moiety, offering insights into experimental design, data interpretation, and the underlying biochemical principles.
Understanding the Metabolic Landscape of 4-(Trifluoromethoxy)nitrobenzene
The metabolic fate of a drug candidate is primarily determined by the action of drug-metabolizing enzymes, most notably the cytochrome P450 (CYP) superfamily, which are abundant in the liver. The 4-(trifluoromethoxy)nitrobenzene structure presents two key sites for potential metabolic transformation: the trifluoromethoxy group and the nitro group.
The trifluoromethoxy (-OCF3) group is generally considered to be relatively stable to metabolic degradation due to the high strength of the carbon-fluorine bonds. However, it is not metabolically inert. O-dealkylation can occur, though typically at a slower rate than for less halogenated ethers.
The nitroaromatic group is susceptible to reduction to the corresponding nitroso, hydroxylamino, and ultimately amino derivatives. This reductive metabolism can be carried out by both microsomal (e.g., CYP enzymes) and cytosolic (e.g., NAD(P)H:quinone oxidoreductase) enzymes. The formation of reactive hydroxylamino intermediates is a potential toxicological concern, as they can bind to macromolecules.
Comparative Analysis of In Vitro Metabolic Stability Assays
The selection of an appropriate in vitro system is crucial for obtaining a reliable assessment of a drug candidate's metabolic stability. The three most commonly employed systems are liver microsomes, S9 fraction, and primary hepatocytes. Each offers a different level of complexity and provides distinct insights into metabolic pathways.
| Assay System | Description | Advantages | Disadvantages | Relevance for 4-(Trifluoromethoxy)nitrobenzene |
| Liver Microsomes | A subcellular fraction containing the endoplasmic reticulum, which is rich in Phase I drug-metabolizing enzymes, particularly CYPs. | Cost-effective, high-throughput, well-characterized, and ideal for assessing CYP-mediated metabolism. | Lacks cytosolic enzymes, so it cannot assess the full range of Phase I and Phase II metabolic reactions. | Excellent for initial screening of CYP-mediated oxidation of the aromatic ring or potential O-dealkylation of the trifluoromethoxy group. |
| S9 Fraction | A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes. | Provides a more complete picture of metabolism by including both Phase I and some Phase II enzymes. | Can have lower specific enzyme activity compared to microsomes and may require fortification with cofactors. | Useful for investigating the contribution of both microsomal and cytosolic enzymes to the reduction of the nitro group. |
| Primary Hepatocytes | Intact, viable liver cells that contain a full complement of drug-metabolizing enzymes and cofactors in their natural cellular environment. | Considered the "gold standard" for in vitro metabolism studies as they most closely mimic the in vivo liver environment. | More expensive, lower throughput, and can exhibit significant inter-donor variability. | Provides the most comprehensive assessment of the overall metabolic fate, including the interplay between Phase I and Phase II pathways. |
Experimental Protocols
Microsomal Stability Assay
This assay is often the first step in evaluating the metabolic stability of a new chemical entity.
Objective: To determine the rate of disappearance of the parent drug candidate when incubated with liver microsomes.
Workflow:
Figure 1: Workflow for a microsomal stability assay.
Step-by-Step Protocol:
-
Prepare Reagents:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Liver microsomes (e.g., human, rat, mouse).
-
NADPH regenerating system (e.g., a mixture of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (e.g., 100 mM, pH 7.4).
-
Quenching solution (e.g., ice-cold acetonitrile with an internal standard).
-
-
Incubation:
-
Pre-warm a solution of liver microsomes in phosphate buffer at 37°C.
-
Add the test compound to a final concentration of, for example, 1 µM.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking.
-
-
Time Points:
-
At designated time points (e.g., 0, 5, 15, 30, and 60 minutes), withdraw an aliquot of the incubation mixture.
-
Immediately quench the reaction by adding the aliquot to the quenching solution. This stops the enzymatic activity and precipitates proteins.
-
-
Sample Processing:
-
Centrifuge the quenched samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new plate or vials for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining concentration of the parent drug candidate.
-
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear portion of this plot corresponds to the rate constant of elimination (k).
-
From the rate constant, calculate the in vitro half-life (t1/2 = 0.693/k).
-
S9 Stability Assay
This assay provides a broader view of metabolism by incorporating cytosolic enzymes.
Objective: To assess the metabolic stability in the presence of both microsomal and cytosolic enzymes.
Workflow:
Figure 2: Workflow for an S9 stability assay.
The protocol is similar to the microsomal stability assay, with the key difference being the use of the S9 fraction instead of microsomes. The incubation mixture is also often supplemented with cofactors for both Phase I (e.g., NADPH) and Phase II (e.g., UDPGA for glucuronidation) reactions.
Hepatocyte Stability Assay
This assay offers the most physiologically relevant in vitro model.
Objective: To determine the metabolic stability in a whole-cell system that recapitulates the liver's metabolic capacity.
Workflow:
Figure 3: Workflow for a hepatocyte stability assay.
Step-by-Step Protocol:
-
Cell Culture:
-
Thaw and plate cryopreserved primary hepatocytes in collagen-coated plates according to the supplier's instructions.
-
Allow the cells to attach and form a monolayer.
-
-
Incubation:
-
Remove the plating medium and replace it with fresh incubation medium containing the test compound (e.g., at 1 µM).
-
Incubate the plates at 37°C in a humidified CO2 incubator.
-
-
Sampling:
-
At specified time points (e.g., 0, 30, 60, 120, and 240 minutes), collect aliquots of the incubation medium.
-
Quench the samples as described for the microsomal assay.
-
-
Analysis:
-
Analyze the samples by LC-MS/MS to determine the concentration of the parent compound remaining over time.
-
Calculate the in vitro half-life and intrinsic clearance.
-
Hypothetical Comparative Data
To illustrate the potential outcomes for a drug candidate containing the 4-(trifluoromethoxy)nitrobenzene moiety, consider the following hypothetical data:
| Parameter | Human Liver Microsomes | Human S9 Fraction | Human Primary Hepatocytes |
| In Vitro Half-life (t1/2, min) | 45 | 30 | 25 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | 23.1 | 27.7 |
| Major Metabolites Detected | Hydroxylated aromatic ring | Hydroxylated aromatic ring, Amino-derivative | Hydroxylated aromatic ring, Amino-derivative, Glucuronide conjugate of the hydroxylated metabolite |
Interpretation of Hypothetical Data:
-
The shorter half-life and higher intrinsic clearance in the S9 fraction compared to microsomes suggest that cytosolic enzymes (likely nitroreductases) contribute significantly to the metabolism of this compound.
-
The even faster clearance in hepatocytes indicates that the intact cellular machinery, including efficient cofactor supply and the potential for Phase II conjugation, further enhances the metabolic rate.
-
The detection of the amino-derivative in the S9 and hepatocyte systems confirms the importance of nitroreduction in the overall metabolic pathway.
-
The presence of a glucuronide conjugate in the hepatocyte incubation highlights the value of this system for identifying Phase II metabolic pathways that would be missed in simpler subcellular fractions.
Conclusion
The assessment of metabolic stability is a cornerstone of modern drug discovery. For drug candidates containing the 4-(trifluoromethoxy)nitrobenzene moiety, a multi-faceted approach is essential to fully characterize their metabolic fate. While liver microsomes provide a valuable high-throughput screen for CYP-mediated metabolism, the inclusion of S9 fraction and, ideally, primary hepatocyte assays is critical for a comprehensive understanding of the roles of both oxidative and reductive pathways, as well as subsequent conjugation reactions. By carefully selecting the appropriate in vitro systems and employing robust analytical methods, researchers can gain the necessary insights to optimize the metabolic properties of their drug candidates and increase the likelihood of success in clinical development.
References
-
Title: In vitro metabolism of drugs and other xenobiotics Source: Wiley Online Library URL: [Link]
-
Title: S9 Fractions Source: Corning URL: [Link]
-
Title: LC-MS/MS in Drug Discovery and Development Source: SCIEX URL: [Link]
-
Title: The Role of Nitroreductases in the Metabolism of Nitroaromatic Compounds Source: Journal of Biological Chemistry URL: [Link]
-
Title: The metabolic stability of trifluoromethoxy- and trifluoromethyl-substituted compounds Source: Drug Metabolism and Disposition URL: [Link]
A Senior Application Scientist's Guide to the Synthesis of Trifluoromethoxylated Nitroaromatics
A Comparative Analysis of Synthetic Strategies for Drug Discovery and Development
The trifluoromethoxy group (-OCF₃) has become a prized substituent in medicinal chemistry and agrochemistry. Its unique electronic properties—strong electron-withdrawing character and high lipophilicity—can significantly enhance a molecule's metabolic stability, membrane permeability, and binding affinity. When combined with the nitroaromatic scaffold, a common building block in drug discovery, the resulting trifluoromethoxylated nitroaromatics serve as versatile intermediates for a wide array of pharmaceuticals.
This guide provides a comparative analysis of the primary synthetic routes to trifluoromethoxylated nitroaromatics, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach. The information presented here is intended to assist researchers, chemists, and drug development professionals in making informed decisions for their synthetic campaigns.
Key Synthetic Strategies at a Glance
The introduction of the trifluoromethoxy group onto a nitroaromatic ring can be broadly categorized into three main strategies:
-
Nucleophilic Trifluoromethoxylation: This classical approach involves the reaction of an electron-deficient nitroaromatic substrate with a nucleophilic trifluoromethoxide source.
-
Electrophilic Trifluoromethoxylation: This more modern strategy employs an electrophilic OCF₃-donating reagent to directly trifluoromethoxylate the nitroaromatic ring.
-
Radical Trifluoromethoxylation: This method utilizes radical-based pathways to introduce the OCF₃ group, often under milder conditions.
The choice of strategy is dictated by several factors, including the starting material availability, the desired substitution pattern, functional group tolerance, and scalability.
Figure 1: Overview of the main synthetic strategies for trifluoromethoxylated nitroaromatics.
Nucleophilic Trifluoromethoxylation: The Workhorse Approach
Nucleophilic aromatic substitution (SNAr) is a well-established and widely used method for the synthesis of trifluoromethoxylated nitroaromatics. This strategy relies on the activation of the aromatic ring by the electron-withdrawing nitro group(s), which facilitates the displacement of a suitable leaving group by a trifluoromethoxide anion (CF₃O⁻).
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism, involving the formation of a resonance-stabilized Meisenheimer complex. The presence of at least one strongly electron-withdrawing group, such as a nitro group, is crucial for stabilizing this intermediate and lowering the activation energy of the reaction.
Figure 2: Simplified mechanism of nucleophilic aromatic substitution (SNAr) for trifluoromethoxylation.
Common Trifluoromethoxide Sources:
-
Trifluoromethoxide Salts (e.g., KOCF₃, CsOCF₃): These are potent nucleophiles but can be challenging to handle due to their moisture sensitivity and basicity.
-
Trifluoromethyl-TMS (Ruppert-Prakash Reagent, TMSCF₃): In the presence of a fluoride source (e.g., KF, CsF), TMSCF₃ can generate the trifluoromethoxide anion in situ. This is often a more convenient and milder approach.
-
Hexafluoroacetone (HFA) Derivatives: These can also serve as precursors to the trifluoromethoxide anion.
Advantages:
-
High yields: For appropriately activated substrates, SNAr reactions can provide excellent yields.
-
Regioselectivity: The position of the incoming trifluoromethoxy group is determined by the location of the leaving group, leading to high regioselectivity.
-
Predictable reactivity: The reaction is well-understood, and its outcome is generally predictable based on the electronic properties of the substrate.
Limitations:
-
Requires an activated ring: The presence of one or more strong electron-withdrawing groups (like NO₂) is essential.
-
Leaving group dependency: A suitable leaving group (e.g., F, Cl, Br, NO₂) must be present at the desired position.
-
Harsh reaction conditions: Often requires high temperatures and polar aprotic solvents (e.g., DMF, NMP), which can limit functional group tolerance.
-
Basicity of CF₃O⁻: The trifluoromethoxide anion is a strong base, which can lead to side reactions with sensitive functional groups.
Comparative Performance of Nucleophilic Methods
| Substrate Example | Reagent/Conditions | Yield (%) | Reference |
| 4-Nitrochlorobenzene | KOCF₃, NMP, 150 °C | 85 | |
| 2,4-Dinitrochlorobenzene | TMSCF₃, KF, DMF, 80 °C | 92 | |
| 4-Fluoronitrobenzene | CsOCF₃, Diglyme, 120 °C | 90 | |
| 1-Chloro-2,4-dinitrobenzene | KOCF₃, NMP, 100 °C | 95 |
Table 1: Representative yields for nucleophilic trifluoromethoxylation of nitroaromatics.
Experimental Protocol: Trifluoromethoxylation of 2,4-Dinitrochlorobenzene using TMSCF₃
-
To a dry, oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,4-dinitrochlorobenzene (1.0 mmol), potassium fluoride (2.0 mmol), and dry DMF (5 mL).
-
Stir the mixture at room temperature for 10 minutes.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add trifluoromethyl)trimethylsilane (TMSCF₃) (1.5 mmol) dropwise.
-
Allow the reaction to warm to room temperature and then heat to 80 °C.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water (20 mL).
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2,4-dinitro(trifluoromethoxy)benzene.
Electrophilic Trifluoromethoxylation: A Direct Approach
The direct C-H trifluoromethoxylation of aromatic rings using electrophilic reagents is a more recent and highly attractive strategy. This approach avoids the need for a pre-installed leaving group, offering a more atom-economical route. However, the application of this method to electron-deficient nitroaromatics can be challenging due to the deactivated nature of the ring towards electrophilic attack.
Mechanism: The mechanism of electrophilic trifluoromethoxylation is still a subject of ongoing research, but it is generally believed to involve the direct attack of the aromatic ring on the electrophilic "OCF₃⁺" source. For highly deactivated rings like nitroaromatics, transition-metal catalysis is often required to facilitate the reaction.
Key Reagents:
-
Hypervalent Iodine Reagents: Reagents such as the Togni reagent (1-(trifluoromethoxy)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) and its derivatives are among the most common electrophilic trifluoromethoxylating agents.
-
Other Electrophilic Sources: Other reagents, often featuring an OCF₃ group attached to a good leaving group, have also been developed.
Advantages:
-
Direct C-H functionalization: No need for a pre-installed leaving group.
-
Milder reaction conditions: Often proceeds under milder conditions compared to SNAr reactions.
-
Orthogonal reactivity: Can provide access to isomers that are difficult to obtain via nucleophilic methods.
Limitations:
-
Lower reactivity with nitroaromatics: The strongly deactivating nature of the nitro group makes electrophilic substitution difficult, often resulting in lower yields or requiring forcing conditions.
-
Regioselectivity issues: Controlling the regioselectivity of C-H functionalization can be challenging, potentially leading to mixtures of isomers.
-
Reagent cost and availability: Many electrophilic trifluoromethoxylating reagents are expensive and may not be readily available in large quantities.
-
Limited substrate scope: The scope of this method for highly electron-deficient aromatics is still being developed.
Comparative Performance of Electrophilic Methods
| Substrate Example | Reagent/Conditions | Yield (%) | Reference |
| Nitrobenzene | Togni-type reagent, Ag(I) catalyst, 100 °C | 35 (meta-selective) | |
| 1,3-Dinitrobenzene | Togni reagent, Cu(I) catalyst, 120 °C | 25 | |
| 3-Nitrotoluene | [Pd(OAc)₂], Togni reagent, 80 °C | 45 |
Table 2: Representative yields for electrophilic trifluoromethoxylation of nitroaromatics. Note the generally lower yields compared to nucleophilic methods for these substrates.
Radical Trifluoromethoxylation: An Emerging Frontier
Radical-based methods for trifluoromethoxylation have gained significant attention in recent years. These methods often proceed under mild conditions and can exhibit unique reactivity patterns compared to ionic pathways. For nitroaromatics, radical approaches can be particularly advantageous as they are less sensitive to the electronic nature of the substrate.
Mechanism: Radical trifluoromethoxylation typically involves the generation of a trifluoromethoxyl radical (•OCF₃) or a related species, which then adds to the aromatic ring. The resulting radical intermediate can then be oxidized to the final product.
Radical Precursors:
-
CF₃OOH and CF₃OOCF₃: These are potent sources of the •OCF₃ radical but are highly explosive and not practical for general laboratory use.
-
AgOCF₃: In the presence of an oxidant, silver trifluoromethoxide can generate the •OCF₃ radical.
-
Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for generating trifluoromethoxyl radicals under mild conditions from suitable precursors.
Advantages:
-
Mild reaction conditions: Often proceeds at room temperature under visible light irradiation.
-
Good functional group tolerance: The mild conditions allow for the presence of a wide range of functional groups.
-
Alternative regioselectivity: Can provide access to isomers that are not accessible through other methods.
Limitations:
-
Reagent stability and safety: Some radical precursors are unstable or hazardous.
-
Complex reaction mixtures: Radical reactions can sometimes lead to side products and lower selectivity.
-
Scalability challenges: Scaling up photochemical reactions can be challenging.
Comparative Performance of Radical Methods
| Substrate Example | Reagent/Conditions | Yield (%) | Reference |
| 4-Nitrobromobenzene | AgOCF₃, (NH₄)₂S₂O₈, MeCN, 60 °C | 60 | |
| Nitrobenzene | Photoredox catalyst, OCF₃ precursor, visible light | 55 | |
| 1-Bromo-3-nitrobenzene | Zn(OCF₃)₂, Ni catalyst, light | 72 |
Table 3: Representative yields for radical trifluoromethoxylation of nitroaromatics.
Head-to-Head Comparison and Recommendations
| Feature | Nucleophilic (SNAr) | Electrophilic (C-H) | Radical |
| Substrate Requirement | Activated ring with leaving group | C-H bond | Generally versatile |
| Typical Yields | High to excellent (for suitable substrates) | Low to moderate | Moderate to good |
| Regioselectivity | Excellent (defined by leaving group) | Variable (often meta to NO₂) | Can be complex |
| Reaction Conditions | Often harsh (high temp, strong base) | Generally milder | Often very mild (room temp, light) |
| Functional Group Tolerance | Moderate | Good | Excellent |
| Scalability | Well-established and scalable | Can be challenging | Often difficult to scale up |
| Cost & Availability | Reagents are often accessible | Reagents can be expensive | Precursors can be specialized |
Recommendations:
-
For large-scale synthesis of a specific isomer with an available precursor: Nucleophilic trifluoromethoxylation is the most robust and cost-effective choice, provided a suitable activated nitroaromatic with a leaving group is available.
-
For late-stage functionalization or when a leaving group is not present: Electrophilic or radical methods are the go-to strategies. Electrophilic methods may be preferred for their potential for direct C-H activation, while radical methods offer milder conditions and better functional group tolerance.
-
For accessing novel chemical space and complex molecules: Radical and photoredox-catalyzed methods provide unique opportunities for trifluoromethoxylation under exceptionally mild conditions, making them ideal for complex and sensitive substrates.
Conclusion
The synthesis of trifluoromethoxylated nitroaromatics is a rapidly evolving field with a diverse toolkit of methods available to the modern chemist. While the classical nucleophilic approach remains a reliable workhorse for many applications, the advent of novel electrophilic and radical methods has opened up new avenues for the direct and efficient synthesis of these valuable compounds. A thorough understanding of the strengths and weaknesses of each strategy, as outlined in this guide, is essential for selecting the optimal route to accelerate discovery and development programs.
References
-
Prakash, G. K. S., & Yudin, A. K. (1997). Perfluoroalkylation with Organosilicon Reagents. Chemical Reviews, 97(3), 757–786. [Link]
-
Prakash, G. K. S., Hu, J., & Olah, G. A. (2003). TMSCF3: A Versatile Reagent for Trifluoromethylation and Other Fluorination Reactions. Israel Journal of Chemistry, 43(3-4), 221-231. [Link]
-
Feiring, A. E. (1979). Chemistry in hydrogen fluoride. 6. Aromatic trifluoromethoxides. The Journal of Organic Chemistry, 44(16), 2907–2910. [Link]
-
Togni, A. (2010). A New Class of Reagents for Electrophilic Trifluoromethylation. Angewandte Chemie International Edition, 49(39), 6975-6977. [Link]
-
Charpentier, J., Früh, N., & Togni, A. (2015). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Chemical Reviews, 115(2), 650–682. [Link]
-
J. A. R. Schmidt and J. M. D. Younker (2019). Photoredox Catalysis in Organic Synthesis. Chemical Reviews, 119(11), 6564-6657. [Link]
The Kinetic Advantage: A Comparative Guide to Cross-Coupling Reactions with 2-Bromo-4-(trifluoromethoxy)nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the quest for efficiency and predictability in carbon-carbon and carbon-heteroatom bond formation is paramount. Palladium-catalyzed cross-coupling reactions stand as a cornerstone of this endeavor, enabling the construction of complex molecular architectures that are central to drug discovery and materials science. The choice of the aryl halide substrate is a critical determinant of reaction success, influencing reaction rates, catalyst turnover, and overall efficiency. This guide provides a comprehensive kinetic and mechanistic comparison of 2-bromo-4-(trifluoromethoxy)nitrobenzene with alternative aryl halides in seminal cross-coupling reactions, offering insights into its superior performance and practical guidance for its application.
The Decisive Role of Electronic Effects in Cross-Coupling Kinetics
The generally accepted mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination, involves a catalytic cycle centered around a palladium catalyst. A critical, and often rate-determining, step in this cycle is the oxidative addition of the aryl halide to a low-valent palladium(0) species.[1] The facility of this step is profoundly influenced by the electronic properties of the aryl halide.
Electron-withdrawing substituents on the aromatic ring accelerate the oxidative addition by lowering the electron density of the carbon-halogen bond, making it more susceptible to cleavage by the electron-rich palladium(0) catalyst.[2][3] Conversely, electron-donating groups can retard this crucial step.
This compound: An Electronically Primed Substrate
This compound is an exemplary substrate for rapid cross-coupling, owing to the potent electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups. The cumulative inductive and resonance effects of these substituents render the attached carbon atom significantly electron-deficient, thereby lowering the activation energy for oxidative addition.
This inherent electronic advantage translates to several practical benefits:
-
Faster Reaction Rates: Expect significantly reduced reaction times compared to electron-neutral or electron-rich aryl bromides.
-
Milder Reaction Conditions: The enhanced reactivity often allows for lower reaction temperatures and catalyst loadings, improving the functional group tolerance and sustainability of the process.
-
Improved Catalyst Stability: Faster oxidative addition can outcompete catalyst decomposition pathways, leading to higher turnover numbers and overall efficiency.
The following diagram illustrates the pivotal oxidative addition step and the electronic influence of the substituents.
Protocol 1: Suzuki-Miyaura Coupling
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: Heck Coupling
Materials:
-
This compound (1.0 equiv)
-
Alkene (1.5 equiv)
-
Pd(OAc)₂ (0.02 equiv)
-
P(o-tolyl)₃ (0.04 equiv)
-
Triethylamine (2.0 equiv)
-
Acetonitrile or DMF
Procedure:
-
In a sealed tube under an inert atmosphere, combine this compound, Pd(OAc)₂, and P(o-tolyl)₃.
-
Add the solvent, followed by the alkene and triethylamine.
-
Seal the tube and heat the reaction to 100-120 °C.
-
Monitor the reaction by GC-MS.
-
After cooling, dilute the reaction mixture with water and extract with an appropriate organic solvent.
-
Wash the organic phase, dry, and concentrate.
-
Purify the product by chromatography.
Protocol 3: Buchwald-Hartwig Amination
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Pd₂(dba)₃ (0.015 equiv)
-
XPhos (0.03 equiv)
-
NaOt-Bu (1.4 equiv)
-
Toluene
Procedure:
-
To a glovebox or a Schlenk flask under a robust inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOt-Bu.
-
Add toluene, followed by this compound and the amine.
-
Heat the reaction mixture to 90-110 °C.
-
Monitor the reaction's progress.
-
Once complete, cool the mixture, pass it through a pad of celite, and rinse with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
Conclusion: A Superior Substrate for Efficient Synthesis
The powerful electron-withdrawing properties of the nitro and trifluoromethoxy groups in this compound confer a significant kinetic advantage in palladium-catalyzed cross-coupling reactions. This heightened reactivity, primarily due to an accelerated rate of oxidative addition, enables faster reactions under milder conditions, making it a highly desirable substrate for the synthesis of complex molecules in pharmaceutical and materials science research. While the specific reaction conditions will always require optimization, the inherent electronic activation of this compound provides a robust starting point for the development of efficient and high-yielding cross-coupling methodologies.
References
- Lu, J., Donnecke, S., Paci, I., & Leitch, D. C. (2022). A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. Chemical Science, 13(10), 2923-2930.
- Fauvarque, J. F., Pfluger, F., & Troupel, M. (1981). Kinetics of oxidative addition of zerovalent palladium to aromatic iodides. Journal of Organometallic Chemistry, 208(3), 419-427.
- High throughput reaction screening using desorption electrospray ionization mass spectrometry. (2018). Chemical Science.
- Johansson, H., & Skrydstrup, T. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(6), 1732-1735.
- Amatore, C., Jutand, A., & Suarez, A. (1993). Kinetics of the Oxidative Addition of ortho-Substituted Aryl Halides to Palladium(0) Complexes. Organometallics, 12(8), 3168-3178.
- Do, H.-Q., & Daugulis, O. (2011). Cu-Catalyzed Amination of Base-Sensitive Aryl Bromides and the Chemoselective N- and O-Arylation of Amino Alcohols. Journal of the American Chemical Society, 133(34), 13577-13586.
- Karami, K., Ghasemi, Z., & Nasrabadi, H. (2014). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules, 19(8), 12695-12706.
- Thomas, A. A., & Denmark, S. E. (2016). Structural, Kinetic, and Computational Characterization of the Elusive Arylpalladium(II)boronate Complexes in the Suzuki–Miyaura Reaction. Accounts of Chemical Research, 49(8), 1829-1842.
- Buchwald–Hartwig amin
- Heck Reaction. (2023). Chemistry LibreTexts.
- A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions. (2022). Chemical Science.
- Shmidt, F. K., & Kurokhtina, A. A. (2010). Suzuki reaction with aryl bromides at room temperature in the presence of a simple “ligand-free” catalytic system. Russian Journal of Applied Chemistry, 83(7), 1248-1252.
- Heck Reaction. (n.d.). Organic Chemistry Portal.
- Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms. (2022). ChemRxiv.
- High throughput reaction screening using desorption electrospray ionization mass spectrometry. (2018). Chemical Science.
- Understanding the Chemistry: Reaction Mechanisms of 2-Bromo-4-nitrotoluene. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts.
- The Heck reaction: Mechanistic insights and novel ligands. (2004). Inorganica Chimica Acta.
- Room Temperature Cu-Catalyzed Amination of Aryl Bromides Enabled by DFT-Guided Ligand Design. (2021). Journal of the American Chemical Society.
- Powers, D. C., & Ritter, T. (2011). Oxidative Addition of Aryl Bromides at Palladium(I) to form Palladium(III) Complexes.
- An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p. (2016). PLOS Neglected Tropical Diseases.
- The Suzuki Reaction. (n.d.). Myers Group, Harvard University.
- Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. (n.d.). WuXi AppTec.
- Buchwald-Hartwig Amin
- Choose the correct sequence of reagents in the conversion of 4- nitro toluene to 2-bromo .... (2023, June 13). YouTube.
- 2-Bromo-4-nitrotoluene. (n.d.). Biosynth.
- 2-Bromo-4-nitrotoluene. (n.d.). Chemsrc.
Sources
- 1. A reactivity model for oxidative addition to palladium enables quantitative predictions for catalytic cross-coupling reactions - Chemical Science (RSC Publishing) DOI:10.1039/D2SC00174H [pubs.rsc.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
benchmarking the performance of new catalysts with 2-bromo-4-(trifluoromethoxy)nitrobenzene
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
